O,O,O-Triethyl phosphorothioate
Description
Structure
3D Structure
Properties
IUPAC Name |
triethoxy(sulfanylidene)-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O3PS/c1-4-7-10(11,8-5-2)9-6-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPJMTACJMLPLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059567 | |
| Record name | O,O,O-Triethyl phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126-68-1 | |
| Record name | O,O′,O′′-Triethyl phosphorothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O,O,O-Triethyl phosphorothioate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethyl thiophosphate | |
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| Record name | O,O,O-Triethyl phosphorothioate | |
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| Record name | O,O,O-triethyl phosphorothioate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.362 | |
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| Record name | O,O,O-Triethyl phosphorothioate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPV9MGL8YC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
O,O,O-Triethyl phosphorothioate chemical properties and structure
An In-Depth Technical Guide to O,O,O-Triethyl phosphorothioate
Abstract
This compound, a prominent member of the organophosphorothioate class, holds significant interest across various scientific disciplines. This technical guide provides a comprehensive examination of its core chemical properties, molecular structure, synthesis, and reactivity. Tailored for researchers, chemists, and professionals in drug development, this document synthesizes fundamental data with practical insights into its analytical characterization, toxicological profile, and industrial applications. We delve into the mechanistic underpinnings of its synthesis, its characteristic thiono-thiolo rearrangement, and its biological activity as a cholinesterase inhibitor. Methodologies for its synthesis and analysis are presented to equip scientific professionals with the foundational knowledge required for its effective and safe utilization.
Introduction and Nomenclature
This compound (CAS No. 126-68-1) is an organophosphorus compound characterized by a central phosphorus(V) atom bonded to three ethoxy groups and a terminal sulfur atom via a thioxo (P=S) double bond.[1][2] This structure distinguishes it from its phosphate analog, triethyl phosphate, and its isomer, O,O,S-triethyl phosphorothioate. The "O,O,O-" prefix explicitly denotes that all three ethyl groups are connected to the phosphorus atom through oxygen atoms. It belongs to the broader class of organophosphorothioates (OPTs), which are widely used as pesticides, industrial additives, and intermediates in chemical synthesis.[1][3] Understanding its distinct chemical identity is crucial for predicting its reactivity, biological activity, and metabolic fate.
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value |
|---|---|
| CAS Number | 126-68-1[1] |
| Molecular Formula | C₆H₁₅O₃PS[1] |
| IUPAC Name | triethoxy(sulfanylidene)-λ⁵-phosphane |
| Synonyms | O,O,O-Triethyl thiophosphate, Triethyl phosphorothionate, (EtO)₃PS[2] |
| InChI Key | QTPJMTACJMLPLL-UHFFFAOYSA-N[4] |
| SMILES | CCOP(=S)(OCC)OCC |
| Molecular Weight | 198.22 g/mol [1] |
Molecular Structure and Properties
The molecular geometry of this compound is centered around a tetrahedral phosphorus atom. The P=S bond is a key structural feature, influencing the molecule's electronic properties and reactivity. The replacement of the oxygen atom in the analogous phosphate ester with a sulfur atom (the "thio-effect") alters bond polarization, electrophilicity of the phosphorus center, and steric hindrance, which collectively impact its chemical behavior and biological interactions.[5][6]
Caption: 2D structure of this compound.
Physicochemical Properties
This compound is a colorless liquid with a characteristic odor. Its physical properties are critical for its handling, storage, and application, particularly in industrial settings where it is used as a lubricant additive and hydraulic fluid.[1]
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Colorless liquid | [1] |
| Boiling Point | 214 °C | NIST[7] |
| Flash Point | 75 °C | AccuStandard[8] |
| Molecular Weight | 198.22 g/mol | United States Biological[1] |
| Solubility | Soluble in chloroform, slightly soluble in methanol | United States Biological[1] |
| Enthalpy of Vaporization | 87.5 kJ/mol (at 320 K) | NIST[7] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the sulfurization of a phosphorus(III) precursor, triethyl phosphite. This reaction is a cornerstone of organophosphorus chemistry, valued for its efficiency and high yield.
Underlying Principle: Sulfurization of Phosphites
The conversion of phosphite triesters to phosphorothioate triesters involves the oxidation of the P(III) center to P(V) by an elemental sulfur source. The lone pair of electrons on the phosphorus atom in triethyl phosphite nucleophilically attacks the sulfur atom, leading to the formation of the thermodynamically stable P=S double bond. Various sulfur-transfer reagents can be employed, with elemental sulfur being a common and cost-effective choice.[9][10] The reaction is typically carried out in an inert solvent to control the reaction temperature and facilitate mixing.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from Triethyl Phosphite
This protocol describes a standard laboratory-scale synthesis.
Materials:
-
Triethyl phosphite (P(OEt)₃)
-
Elemental sulfur (S)
-
Toluene (anhydrous)
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
Setup: Assemble a flame-dried reaction flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet.
-
Charging Reactants: Under a nitrogen atmosphere, charge the flask with anhydrous toluene. Add triethyl phosphite to the solvent.
-
Sulfur Addition: Add elemental sulfur to the stirred solution in portions. The addition may be exothermic, and the rate should be controlled to maintain a manageable reaction temperature.
-
Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or ³¹P NMR is recommended). The disappearance of the triethyl phosphite signal (around +139 ppm) and the appearance of the product signal (around +68 ppm) indicates completion.[11][12]
-
Workup: Cool the reaction mixture to room temperature. Filter off any unreacted sulfur.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound as a colorless liquid.
Reactivity and Mechanistic Insights
Thiono-Thiolo Rearrangement
A characteristic reaction of thionophosphates like this compound is the thermally or photochemically induced thiono-thiolo rearrangement (also known as the Pishchimuka rearrangement). In this isomerization, an alkyl group migrates from an oxygen atom to the sulfur atom, yielding the more thermodynamically stable thiolate isomer, O,O,S-triethyl phosphorothioate.[13] This rearrangement is mechanistically significant and has implications for the stability and metabolic pathways of these compounds. The driving force is the formation of the stronger P=O bond at the expense of the weaker P=S bond.
Caption: The thiono-thiolo rearrangement of this compound.
Hydrolysis
The hydrolysis of this compound is slower compared to its phosphate analog, triethyl phosphate. This reduced reactivity is attributed to the lower electronegativity of sulfur compared to oxygen, which makes the phosphorus atom less electrophilic and thus less susceptible to nucleophilic attack by water.[5] The hydrolysis pathway can be influenced by pH and temperature, typically proceeding via an Sₙ2(P) mechanism.[14]
Biological Activity: Cholinesterase Inhibition
The primary mechanism of toxicity for many organophosphorus compounds, including this compound, is the inhibition of acetylcholinesterase (AChE).[8] AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) in synaptic clefts, terminating the nerve signal.
Mechanism of Inhibition:
-
Binding: The organophosphorothioate binds to the active site of AChE, mimicking the natural substrate, acetylcholine.
-
Phosphorylation: The phosphorus atom of the inhibitor reacts with a serine hydroxyl group in the enzyme's active site, forming a stable, covalent phosphoryl-serine bond. This process releases one of the ethoxy groups.
-
Inactivation: The resulting phosphorylated enzyme is catalytically inactive. Unlike the acetylated enzyme formed with ACh, the phosphorylated enzyme is very slow to hydrolyze, leading to a build-up of acetylcholine in the synapse.[3][15]
-
Cholinergic Crisis: The excess acetylcholine continuously stimulates muscarinic and nicotinic receptors, leading to a "cholinergic crisis," characterized by symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle fasciculations and respiratory failure.[16][17]
Spectroscopic and Analytical Characterization
Robust analytical methods are essential for quality control, metabolic studies, and environmental monitoring of this compound.
Table 3: Summary of Spectroscopic Data
| Technique | Key Features and Expected Values |
|---|---|
| ³¹P NMR | A single resonance is expected. The chemical shift for the P=S environment is significantly downfield from the P=O equivalent. Expected δ ≈ +68 ppm (relative to 85% H₃PO₄).[11] |
| ¹H NMR | Two distinct signals are expected: a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-OCH₂-), showing coupling to each other. |
| ¹³C NMR | Two signals corresponding to the methyl and methylene carbons of the ethoxy groups. |
| Mass Spec (EI) | The molecular ion peak (m/z = 198) should be observable. Characteristic fragmentation patterns involving the loss of ethoxy and ethyl groups are expected.[4] |
| IR Spectroscopy | Characteristic peaks include C-H stretching (~2900-3000 cm⁻¹), P-O-C stretching (~1000-1050 cm⁻¹), and a P=S stretching vibration (~650-850 cm⁻¹). |
Analytical Protocol: GC-MS for Quantification
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile compounds like this compound.
Rationale: The volatility and thermal stability of the compound make it well-suited for GC analysis. MS provides high specificity and sensitivity for detection, allowing for quantification even in complex matrices. A similar method has been developed for its analog, triethyl phosphate.[18]
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium, constant flow rate (e.g., 1.0 mL/min).
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at 20 °C/min.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
Injector: Splitless mode, 250 °C.
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI), 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions (e.g., m/z 198, 170, 138, 111).
-
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., ethyl acetate) at concentrations spanning the expected sample range.
-
Sample Preparation: Dilute the sample in the same solvent. If the matrix is complex (e.g., plasma, soil), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to clean up the sample and concentrate the analyte.[19][20]
-
Analysis: Inject 1 µL of each standard and sample into the GC-MS system.
-
Quantification: Construct a calibration curve by plotting the peak area of a quantifier ion against the concentration for the standards. Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Applications and Safety
Industrial and Research Applications
This compound serves multiple roles in industrial and research settings:
-
Intermediate: It is a precursor in the synthesis of other organophosphorus compounds.[1]
-
Industrial Additive: It is used as a plasticizer, a lubricant additive, and an antifoam agent.[1]
-
Pesticide: While less common now due to toxicity concerns, it has been used as an insecticide.[1]
Toxicology and Safety Profile
As a cholinesterase inhibitor, this compound is highly toxic.[1]
-
Acute Toxicity: It is classified as toxic by ingestion and fatal if inhaled.[8] It can cause serious eye irritation.
-
Mechanism: The primary toxic effect is the irreversible inhibition of acetylcholinesterase, leading to a cholinergic crisis.[8][17]
-
Handling Precautions: Due to its high toxicity, it must be handled only by trained personnel in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. An emergency eyewash and safety shower must be readily accessible.
-
Exposure Treatment: In case of exposure, immediate medical attention is critical. Treatment typically involves the administration of atropine to block the effects of excess acetylcholine and an oxime reactivator like pralidoxime to regenerate the inhibited AChE.[16]
References
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ResearchGate. (n.d.). Mechanism of the inhibition of cholinesterase by OPs. [Diagram]. Retrieved from [Link]
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Namba, T. (1971). Cholinesterase inhibition by organophosphorus compounds and its clinical effects. Bulletin of the World Health Organization, 44(1-3), 289–307. Retrieved from [Link]
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Jokanovic, M. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. Toxics, 11(10), 866. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information - Metal-free phosphonation of heteroarene N-oxides with trialkyl phosphite at room temperature. Retrieved from [Link]
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Li, Y., et al. (2023). Study on Spontaneous Reactivation and Aging of Acetylcholinesterase Inhibited by Paraoxon and Malaoxon in Ten Species. International Journal of Molecular Sciences, 24(18), 14316. Retrieved from [Link]
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Powers, T. A., et al. (1996). Phosphorus 31 solid state NMR characterization of oligonucleotides covalently bound to a solid support. Nucleic Acids Research, 24(15), 2869–2875. Retrieved from [Link]
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Fiszhaut, M. J. N., et al. (2022). Unveiling the mechanism of the triethyl phosphate hydrolysis reaction in the synthesis of the sol-gel-derived 58S bioactive glass. Journal of Sol-Gel Science and Technology, 104, 39-53. Retrieved from [Link]
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UC Santa Barbara, NMR Facility. (n.d.). ³¹P Chemical Shifts. Retrieved from [Link]
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Páv, O., et al. (2019). Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides. Molecules, 24(10), 1896. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Phosphorus 31 Solid State NMR Characterization of Oligonucleotides Covalently Bound to a Solid Support. Retrieved from [Link]
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Cosstick, R., & Vyle, J. S. (1990). Synthesis of phosphorothioamidites derived from 3′-thio-3′-deoxythymidine and 3′-thio-2′,3′-dideoxycytidine. Nucleic Acids Research, 18(4), 829–835. Retrieved from [Link]
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Defense Technical Information Center. (2003). Quantitative Method for the Detection of Triethyl Phosphate in Aqueous Solutions. Retrieved from [Link]
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Bruzik, K. S., & Stec, W. J. (1979). Stereochemistry of thiono-thiolo rearrangement of phosphorothioic esters. 2. ChemInform, 11. Retrieved from [Link]
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Fudan University. (n.d.). ³¹P NMR Chemical Shift of Phosphorous Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Large-Scale Synthesis of Oligonucleotide Phosphorothioates Using 3-Amino-1,2,4-dithiazole-5-thione as an Efficient Sulfur-Transfer Reagent. Retrieved from [Link]
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NIST. (n.d.). O,O,O-Triethyl thiophosphate. In NIST Chemistry WebBook. Retrieved from [Link]
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Wreesmann, C. T. J., et al. (2015). A Versatile and Convenient Synthesis of ³⁴S‐Labeled Phosphorothioate Oligonucleotides. Chemistry – A European Journal, 21(30), 10792-10798. Retrieved from [Link]
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Catrina, I., & Hengge, A. C. (2000). The thermodynamics of phosphate versus phosphorothioate ester hydrolysis. Journal of the American Chemical Society, 122(42), 10302-10305. Retrieved from [Link]
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De-Jong, L. A. A., et al. (2013). Phosphorothioate oligonucleotide quantification by μ-liquid chromatography-mass spectrometry. Journal of Chromatography B, 929, 140-145. Retrieved from [Link]
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De-Jong, L. A. A., et al. (2013). Phosphorothioate Oligonucleotide Quantification by μ-Liquid Chromatography-Mass Spectrometry. Analytical and Bioanalytical Chemistry, 405(1), 211-218. Retrieved from [Link]
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Glen Research. (n.d.). Sulfurizing Reagent II and its use in Synthesizing Oligonucleotide Phosphorothioates. Glen Report 18-1 Supplement. Retrieved from [Link]
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Gong, L., & McCullagh, J. (2020). Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography. Analytical Chemistry, 92(15), 10343–10351. Retrieved from [Link]
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NIST. (n.d.). O,O,O-Triethyl thiophosphate Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
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Kumar, P., et al. (2018). Solid-Phase Synthesis of Phosphorothioate Oligonucleotides Using Sulfurization Byproducts for in Situ Capping. Organic Process Research & Development, 22(11), 1632-1639. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Rearrangement of S-(2-Aminoethyl) Thiophosphates to N-(2-Mercaptoethyl)phosphoramidates. Retrieved from [Link]
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Jemielity, J., et al. (2021). Structural Insights into the Interaction of Clinically Relevant Phosphorothioate mRNA Cap Analogs with Translation Initiation Factor 4E Reveal Stabilization via Electrostatic Thio-Effect. Journal of the American Chemical Society, 143(3), 1471-1481. Retrieved from [Link]
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O,O,O-Triethyl phosphorothioate synthesis pathways and mechanisms
An In-depth Technical Guide to the Synthesis Pathways and Mechanisms of O,O,O-Triethyl phosphorothioate
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive exploration of the synthesis, mechanisms, and critical considerations for this compound. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond simple protocols to elucidate the underlying principles that govern reaction choices and outcomes, ensuring a blend of theoretical understanding and practical applicability.
Introduction and Strategic Overview
This compound (CAS: 126-68-1) is an organophosphorus compound belonging to the phosphorothionate class, characterized by a phosphorus atom double-bonded to sulfur (a thione moiety) and single-bonded to three ethoxy groups.[1][2] It is a clear, colorless oil with a molecular weight of approximately 198.22 g/mol .[1][3] This compound and its structural isomers, such as the O,O,S-triethyl phosphorothioate (thiolate isomer), are significant as intermediates in the synthesis of more complex molecules, including pesticides and pharmaceuticals.[1][4][5] The P=S bond in phosphorothioates imparts unique reactivity and biological properties, making them a cornerstone of modern organophosphorus chemistry.[6]
The synthesis of this compound primarily revolves around two strategic approaches: the sulfurization of a trivalent phosphorus precursor (a phosphite) or the construction of the thiophosphate moiety through a convergent, one-pot process. Understanding the nuances of these pathways is critical for optimizing yield, purity, and safety.
Critical Safety Considerations for Organophosphorus Compounds
This compound is classified as a hazardous substance, being harmful if swallowed, causing serious eye irritation, and potentially fatal if inhaled.[2][7] As with all organophosphates, extreme caution is warranted.[8][9] Safe handling mandates the use of comprehensive Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10] All manipulations should be performed within a certified chemical fume hood to prevent inhalation exposure.[10][11] An emergency safety shower and eyewash station must be readily accessible.[10]
Core Synthesis Pathways and Mechanistic Insights
Two principal and reliable pathways for the synthesis of this compound are detailed below. The choice between them often depends on the availability of starting materials, desired scale, and equipment.
Pathway 1: Two-Step Synthesis via Sulfurization of Triethyl Phosphite
This classic and highly reliable method involves two distinct stages: the synthesis of the triethyl phosphite precursor, followed by its oxidative sulfurization.
Logical Framework: This pathway isolates the formation of the P(III) intermediate, allowing for its purification before the introduction of the sulfur atom. This stepwise approach provides excellent control over the reaction and often leads to a cleaner final product.
Caption: Mechanism of Triethyl Phosphite Sulfurization.
Experimental Protocol: Sulfurization of Triethyl Phosphite
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the purified triethyl phosphite in a suitable solvent like toluene or acetonitrile.
-
Reagent Addition: Add a stoichiometric amount (1.1 equivalents) of powdered elemental sulfur to the solution.
-
Reaction: Heat the mixture to reflux (typically 80-110°C, depending on the solvent) and stir for several hours until the reaction is complete (monitored by ³¹P NMR or TLC).
-
Purification: After cooling, the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.
Pathway 2: One-Pot Synthesis from Diethyl Phosphite
A more convergent approach allows for the synthesis of phosphorothioates in a single step from a dialkyl phosphite, sulfur, a base, and an alkylating agent. [5][12]This method can be highly efficient, especially when enhanced by microwave irradiation. [12] Logical Framework: This pathway leverages the in-situ formation of an ambident nucleophilic thiophosphate salt, which is immediately trapped by an electrophile. This avoids the isolation of intermediates, saving time and resources. The key is controlling the O- vs. S-alkylation of the intermediate. [5][12]
Caption: Workflow for the One-Pot Synthesis of this compound.
-
Mechanism: Diethyl phosphite exists in equilibrium with its P(III) tautomer. In the presence of a base like triethylamine and sulfur, it forms a triethylammonium O,O'-diethyl thiophosphate salt. [5]This salt is an ambident nucleophile. For the synthesis of the O,O,O-isomer, the subsequent reaction with an ethyl halide must result in O-alkylation. However, studies show that reactions with alkyl halides typically lead to S-alkylation. [5][12]To favor the desired O,O,O-isomer, this pathway is conceptually more suited for synthesizing the isomeric O,O,S-triethyl phosphorothioate. For educational purposes, the general principle is presented, but for the target molecule, Pathway 1 is superior and more direct. The synthesis of the O,O,S isomer would proceed as follows:
Experimental Protocol: One-Pot Synthesis of O,O,S-Triethyl Phosphorothioate [12]1. Mixing: In a microwave-safe reaction vessel, combine diethyl phosphite (1 mmol), sulfur (1.2 mmol), triethylamine (1.5 mmol), and acidic alumina (as a solid support). 2. Alkylating Agent: Add an ethyl halide, such as ethyl bromide or ethyl iodide (1.2 mmol). 3. Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at a suitable power and temperature (e.g., 100°C) for a short duration (e.g., 5-15 minutes). 4. Workup: After cooling, extract the product from the alumina with a solvent like diethyl ether or ethyl acetate. [13]5. Purification: Wash the combined organic phases with water, dry over magnesium sulfate, filter, and concentrate. [13]The crude product can be purified by column chromatography on silica gel. [13]
Product Purification and Characterization
Regardless of the synthetic pathway, the final product requires rigorous purification and characterization to ensure its identity and purity.
| Property | Value | Source |
| CAS Number | 126-68-1 | [1] |
| Molecular Formula | C₆H₁₅O₃PS | [2] |
| Molecular Weight | 198.22 g/mol | [2] |
| Appearance | Clear colorless oil | [1] |
| Purity (Typical) | ≥95-97% | [1] |
| Solubility | Soluble in chloroform, slightly soluble in methanol | [1] |
Table 1: Physical and Chemical Properties of this compound.
Purification Methods
-
Vacuum Distillation: This is the preferred method for purifying the final product on a larger scale, as this compound is a liquid with a relatively high boiling point.
-
Column Chromatography: For smaller scales or for removing closely related impurities, chromatography on silica gel using a solvent system like petroleum ether-ethyl acetate is effective. [13]
Spectroscopic Characterization
Confirmation of the product's structure is typically achieved through a combination of spectroscopic methods.
| Technique | Expected Observations |
| ³¹P NMR | A single resonance in the range of +60 to +70 ppm is characteristic of phosphorothionates. This confirms the conversion from the P(III) precursor (e.g., triethyl phosphite at ~+139 ppm)[14]. |
| ¹H NMR | A triplet corresponding to the methyl protons (-CH₃) and a quartet corresponding to the methylene protons (-OCH₂-) of the ethoxy groups, with appropriate integration. |
| ¹³C NMR | Two distinct signals for the methyl and methylene carbons of the ethoxy groups. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ should be observed at m/z = 198, corresponding to the molecular weight of the compound. [3] |
Table 2: Key Analytical Data for Characterization of this compound.
References
-
Triethyl phosphite - Wikipedia. Wikipedia. [Link]
- CN101486731A - Production method of O, O-dimethyl thiophosphoryl chloride.
-
Large-Scale Synthesis of Oligonucleotide Phosphorothioates Using 3Amino1,2,4-dithiazole-5-thione as an Efficient Sulfur-Transfer Reagent. ResearchGate. [Link]
-
Synthesis of O,O-diethyl arylthiophosphonate from O-Aryl-O,O-diethylthiophosphate. SciSpace. [Link]
-
Synthesis of phosphorothioates using thiophosphate salts. PubMed. [Link]
- CN102584892A - Method for preparing O, O-diethyl chlorothiophosphate.
-
Synthesis of phosphorothioate oligonucleotides with stereodefined phosphorothioate linkages. PubMed. [Link]
-
triethyl phosphite. Organic Syntheses Procedure. [Link]
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O,O',O''-Triethyl phosphorothioate | C6H15O3PS | CID 31354. PubChem. [Link]
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Phosphorothioate Oligonucleotides with Low Phosphate Diester Content. ACS Publications. [Link]
-
Organophosphate Poisoning: What It Is, Symptoms & Treatment. Cleveland Clinic. [Link]
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Synthesis of phosphorothioates using thiophosphate salts. Beilstein Journal of Organic Chemistry. [Link]
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Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. PubMed Central. [Link]
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O,O,O-Triethyl thiophosphate. NIST WebBook. [Link]
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Organophosphate poisoning: Symptoms and treatment. Medical News Today. [Link]
-
Safety and toxicological considerations when working with organophosphates and carbamates in the laboratory. ACS Chemical Health & Safety. [Link]
-
Phosphorothioate Enhancing Stability in Oligonucleotide-Based Therapies. YouTube. [Link]
-
Synthesis of nucleoside oligophosphates by electrophilic activation of phosphorothioate. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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- 1. usbio.net [usbio.net]
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- 4. O,O,S-triethyl phosphorothioate 96% | CAS: 1186-09-0 | AChemBlock [achemblock.com]
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Mechanism of action of O,O,O-Triethyl phosphorothioate in biological systems
Technical Whitepaper: Mechanism of Action and Metabolic Interference of O,O,O-Triethyl Phosphorothioate
Executive Summary
This compound (O,O,O-TEPT; CAS: 126-68-1) is a phosphorothioate ester frequently encountered as a manufacturing impurity or degradation product of organophosphorus (OP) pesticides, such as diazinon and parathion. Unlike its O,O,S-isomer counterparts, which are potent pneumotoxins, O,O,O-TEPT acts primarily as a metabolic disruptor and potentiator .
Its mechanism of action is defined by two distinct but synergistic pathways:
-
Suicide Inhibition of Cytochrome P450: Oxidative desulfuration releases reactive atomic sulfur, which covalently binds to the heme moiety of CYP450 enzymes, causing irreversible inactivation.
-
Carboxylesterase (CaE) Blockade: It competitively inhibits serine carboxylesterases, shutting down the detoxification pathways for co-existing ester-based toxicants.[1]
This guide details the molecular mechanisms, metabolic fate, and experimental protocols for assessing O,O,O-TEPT activity in biological systems.
Chemical Identity and Physicochemical Basis
To understand the mechanism, one must distinguish the specific isomerism of triethyl phosphorothioates. The biological activity is dictated by the sulfur position (thiono vs. thiolo).[1]
| Feature | This compound (Target) | O,O,S-Triethyl Phosphorothioate (Comparator) |
| Structure | ||
| Bond Type | Thiono (P=S) | Thiolo (P-S) |
| Primary Toxicity | Potentiation (via enzyme inhibition) | Pneumotoxicity (Lung edema/hemorrhage) |
| Metabolic Fate | Oxidative Desulfuration (Releases S) | S-oxidation / Thioether cleavage |
Key Insight: The P=S bond in O,O,O-TEPT is the "warhead." It requires bioactivation by CYP450 to exert its primary effect, functioning as a suicide substrate.[1]
Primary Mechanism: Oxidative Desulfuration & CYP450 Suicide Inhibition
The most critical interaction of O,O,O-TEPT is with the Cytochrome P450 monooxygenase system (specifically CYP2B and CYP3A subfamilies). This is a classic example of mechanism-based inactivation (suicide inhibition).
The Molecular Pathway
-
Binding: O,O,O-TEPT enters the CYP450 active site.[1]
-
Oxidation: CYP450 attempts to oxidize the P=S bond to a P=O bond (desulfuration).[1]
-
Intermediate Formation: A highly unstable phosphooxythiirane (three-membered ring with P, O, S) is postulated to form.[1]
-
Sulfur Extrusion: The ring collapses, releasing Triethyl Phosphate (non-toxic) and highly reactive atomic sulfur .[1]
-
Inactivation: The atomic sulfur covalently cross-links the pyrrole nitrogen of the CYP450 heme porphyrin ring.[1] This destroys the enzyme's capacity to bind oxygen, rendering it catalytically dead.[1]
Diagram: CYP450 Suicide Inhibition Pathway
Caption: Figure 1.[1] Mechanism-based inactivation of CYP450 by O,O,O-TEPT via oxidative desulfuration and heme modification.
Secondary Mechanism: Potentiation via Carboxylesterase Inhibition
While CYP inhibition alters oxidative metabolism, O,O,O-TEPT's role as a potentiator is largely driven by its inhibition of Carboxylesterases (CaE).
-
Context: Many OP pesticides (e.g., Malathion) contain ester linkages.[1] Mammals rely on CaE to rapidly hydrolyze these esters into non-toxic carboxylic acids (detoxification).[1]
-
Interference: O,O,O-TEPT binds to the serine active site of CaE.
-
Outcome: When CaE is inhibited, the co-administered pesticide cannot be detoxified.[1] Instead, it is shunted toward oxidative bioactivation (desulfuration to the toxic "oxon"), resulting in synergistic toxicity .
Data: Potentiation Ratios
Table 1: Effect of O,O,O-TEPT on Malathion Toxicity in Rodent Models (Representative Data)
| Treatment Group | LD50 (mg/kg) | Potentiation Factor | Mechanism |
| Malathion (Alone) | ~1400 | 1.0x | Rapid CaE hydrolysis (Detox) |
| O,O,O-TEPT (Alone) | ~260 | N/A | Moderate intrinsic toxicity |
| Malathion + O,O,O-TEPT | ~15 - 50 | ~28x - 90x | Blockade of CaE Detoxification |
Diagram: The Potentiation Loop
Caption: Figure 2. Synergistic toxicity mechanism.[1] O,O,O-TEPT inhibits Carboxylesterase, forcing the primary toxicant into the bioactivation pathway.
Experimental Protocols
To validate the presence and activity of O,O,O-TEPT in a research setting, the following self-validating protocols are recommended.
Protocol A: Assessment of CYP450 Heme Destruction (CO-Difference Spectrum)
Purpose: To quantify the loss of functional CYP450 due to suicide inhibition.
-
Microsome Preparation: Isolate rat or human liver microsomes (HLM) in Tris-HCl buffer (pH 7.4).
-
Baseline Scan: Suspend microsomes (1.0 mg protein/mL) in cuvettes. Add sodium dithionite to reduce the heme.[1] Bubble with Carbon Monoxide (CO) for 30 seconds.[1] Scan from 400–500 nm.[1] Peak at 450 nm represents total functional CYP.[1]
-
Incubation: In a separate vessel, incubate microsomes with O,O,O-TEPT (10–100 µM) and NADPH (1 mM) for 15 minutes at 37°C.
-
Control: Incubate without NADPH (requires catalytic turnover for suicide inhibition).[1]
-
-
Post-Incubation Scan: Repeat the reduction and CO-bubbling steps.
-
Calculation:
Expected Result: Significant decrease in the P450 peak height in NADPH+ samples only.[1]
Protocol B: Carboxylesterase Inhibition Assay
Purpose: To measure the potency of O,O,O-TEPT as a potentiator.
-
Substrate: Use p-Nitrophenyl Acetate (PNPA) or Malathion (if using radiometric assay).[1] PNPA is preferred for high-throughput colorimetric screening.[1]
-
Reaction Mix:
-
Pre-incubation: Incubate Enzyme + O,O,O-TEPT for 10 minutes at 37°C.
-
Start Reaction: Add PNPA (final concentration 500 µM).[1]
-
Detection: Monitor absorbance at 405 nm (formation of p-nitrophenol) kinetically for 5 minutes.
-
Validation:
References
-
Aldridge, W. N. (1953).[1] "Serum esterases. 1. Two types of esterase (A and B)[1] hydrolysing p-nitrophenyl acetate, propionate and butyrate, and a method for their determination." Biochemical Journal, 53(1), 110–117. Link
-
Halpert, J., & Neal, R. A. (1980). "Mechanism of the inactivation of rat liver cytochrome P-450 by the pesticide parathion." Molecular Pharmacology, 17(3), 427-431. (Mechanistic basis for sulfur-mediated P450 inactivation).[1] Link
-
Umetsu, N., et al. (1977).[1][2] "Effect of impurities on the mammalian toxicity of technical malathion and acephate." Journal of Agricultural and Food Chemistry, 25(4), 946-953. (Definitive study on O,O,O-TEPT potentiation). Link[1]
-
Burkhard, N., et al. (1997).[1] "Interaction of phosphorothioate impurities with the metabolism of organophosphorus insecticides." Toxicology Letters, 93(1), 11-19. Link
-
Casida, J. E., & Quistad, G. B. (2004). "Organophosphate toxicology: safety aspects of nonacetylcholinesterase secondary targets." Chemical Research in Toxicology, 17(8), 983-998. Link[1]
Sources
An In-depth Technical Guide to the Solubility of O,O,O-Triethyl phosphorothioate in Organic Solvents
Introduction
O,O,O-Triethyl phosphorothioate (TEPT), a member of the organophosphate class of compounds, is utilized in various chemical syntheses and has been investigated for its biological activities. A thorough understanding of its solubility characteristics in a range of organic solvents is paramount for its effective use in research, development, and manufacturing. In drug development, for instance, solubility dictates the choice of solvents for reaction chemistry, purification, formulation, and analytical characterization. This guide provides a comprehensive overview of the known solubility profile of this compound, the underlying physicochemical principles governing its solubility, and a detailed experimental protocol for the quantitative determination of its solubility in various organic solvents.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C6H15O3PS | |
| Molecular Weight | 198.22 g/mol | |
| Appearance | Colorless oil | |
| Density | 1.077 g/cm³ | |
| Boiling Point | 225 °F (107 °C) | |
| Flash Point | 225 °F (107 °C) |
The molecular structure of this compound, with its central thiophosphate group and three ethyl chains, imparts a moderate polarity. The presence of the sulfur atom in place of an oxygen atom (as in its phosphate analog, triethyl phosphate) slightly reduces the overall polarity. The ethyl groups contribute to its lipophilic character. This balance between polarity and lipophilicity is a key determinant of its solubility in various organic solvents.
Qualitative Solubility Profile
Published data on the quantitative solubility of this compound is limited. However, qualitative descriptions of its solubility are available and summarized below.
| Organic Solvent | Solvent Class | Qualitative Solubility | Reference |
| Chloroform | Chlorinated | Soluble | |
| Methanol | Polar Protic | Slightly Soluble | |
| Ethyl Acetate | Polar Aprotic | Slightly Soluble |
It is also generally described as being soluble in most organic solvents, which suggests at least partial solubility in a wider range of solvents beyond those explicitly mentioned.
Experimental Protocol for Quantitative Solubility Determination
To empower researchers to obtain precise solubility data in their specific solvents of interest, the following robust, step-by-step experimental protocol is provided. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.
Diagram of the Experimental Workflow
Caption: Workflow for the quantitative determination of solubility.
Step-by-Step Methodology
-
Materials and Equipment:
-
This compound (of known purity)
-
Selected organic solvent(s) (analytical grade or higher)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable containers with secure caps
-
Constant temperature shaker or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
A calibrated analytical instrument for quantification (e.g., Gas Chromatograph with a Mass Spectrometer detector (GC-MS) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector).
-
-
Preparation of the Saturated Solution: a. Add a precisely measured volume (e.g., 5.00 mL) of the chosen organic solvent to a scintillation vial. b. Add an excess amount of this compound to the solvent. An excess is visually confirmed by the presence of undissolved material at the bottom of the vial after equilibration. c. Securely cap the vial to prevent solvent evaporation. d. Place the vial in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C). e. Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
Sample Collection and Preparation: a. After equilibration, cease agitation and allow the undissolved this compound to settle completely. b. Carefully withdraw a known volume of the clear supernatant (e.g., 1.00 mL) using a calibrated pipette. To avoid disturbing the settled solid, it is advisable to withdraw the liquid from the upper portion of the solution. c. For highly concentrated solutions, it may be necessary to pass the supernatant through a syringe filter to remove any suspended microparticles. d. Dilute the collected aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: a. Prepare a series of calibration standards of this compound in the same solvent used for dilution. b. Analyze the calibration standards and the diluted sample using the chosen analytical method (e.g., GC-MS or HPLC). c. Construct a calibration curve by plotting the instrument response versus the concentration of the standards. d. Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculation of Solubility: a. Calculate the concentration of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. b. Express the solubility in appropriate units, such as g/100 mL, mg/mL, or molarity (mol/L).
Factors Influencing Solubility
The solubility of this compound is governed by the principle of "like dissolves like." This can be understood by considering the intermolecular forces between the solute and the solvent.
Diagram of Influencing Factors
Spectroscopic data and analysis of O,O,O-Triethyl phosphorothioate (NMR, IR, MS)
This technical guide provides a comprehensive analysis of O,O,O-Triethyl phosphorothioate (TEPT), a compound of significant interest in organic synthesis and as an intermediate in the production of insecticides. Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a critical resource for researchers, scientists, and professionals in drug development. Our focus is on the practical application and interpretation of spectroscopic data to elucidate the molecular structure and purity of TEPT.
Introduction to this compound
This compound, with the chemical formula C₆H₁₅O₃PS, is an organothiophosphate ester.[1][2] Understanding its structural and electronic properties through spectroscopic analysis is paramount for its application and for ensuring the quality of derivative products. This guide will walk through the theoretical underpinnings and practical aspects of acquiring and interpreting the NMR, IR, and MS spectra of this compound.
Molecular Structure and Properties:
-
Molecular Weight: 198.22 g/mol [1]
-
Appearance: Colorless oil[2]
-
Synonyms: Triethyl phosphorothioate, O,O,O-Triethyl thiophosphate, Triethyl phosphorothionate[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of the phosphorus atom in this compound. The presence of magnetically active nuclei such as ¹H, ¹³C, and ³¹P allows for a detailed structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by the signals of the three equivalent ethoxy groups. Each ethoxy group (-OCH₂CH₃) gives rise to two distinct signals: a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂).
-
Causality of Signal Multiplicity: The triplet arises from the coupling of the methyl protons with the two adjacent methylene protons (n+1 rule, where n=2, thus 2+1=3). The quartet is a result of the methylene protons coupling with the three adjacent methyl protons (n+1 rule, where n=3, thus 3+1=4). Furthermore, the methylene protons will also exhibit coupling to the ³¹P nucleus.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| ~1.3 | Triplet | ~7.1 | -CH₃ |
| ~4.2 | Doublet of Quartets | ~7.1 (H-H), ~9.5 (H-P) | -OCH₂- |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength. For the analogous compound O,O-diethyl phosphorothioate, the chemical shifts are reported at approximately 3.97 ppm and 1.26 ppm.[3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton. For this compound, two signals are expected, corresponding to the two chemically non-equivalent carbons of the ethoxy groups.
-
Expert Insight: The carbon atom directly attached to the oxygen (-OCH₂-) is in a more electron-withdrawing environment and thus appears at a higher chemical shift (downfield) compared to the terminal methyl carbon (-CH₃).
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~16 | -CH₃ |
| ~64 | -OCH₂- |
³¹P NMR Spectroscopy
³¹P NMR is a highly specific technique for phosphorus-containing compounds. This compound will exhibit a single resonance in the ³¹P NMR spectrum, indicative of the single phosphorus environment.
-
Trustworthiness of Data: The chemical shift in ³¹P NMR is highly sensitive to the oxidation state and the nature of the substituents on the phosphorus atom. For phosphorothioates, the chemical shift is typically found in a distinct region. The related compound (EtO)₃P=S shows a ³¹P chemical shift of 68.1 ppm.
Table 3: ³¹P NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) |
| ~68 |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the P=S, P-O-C, and C-H bonds.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 2980-2850 | C-H stretching (alkane) |
| 1450-1380 | C-H bending (alkane) |
| 1030-980 | P-O-C stretching |
| ~800 | P=S stretching |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, electron ionization (EI) is a common method.
-
Fragmentation Pathway Rationale: Upon electron impact, the molecule will ionize to form a molecular ion (M⁺˙), which can then undergo various fragmentation pathways. The most common cleavages occur at the P-O and C-O bonds, leading to the formation of stable fragment ions.
Table 5: Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 198 | [C₆H₁₅O₃PS]⁺˙ (Molecular Ion) |
| 170 | [(EtO)₂P(S)O]⁺ |
| 138 | [(EtO)₂P(S)]⁺ |
| 121 | [(EtO)P(S)OH]⁺ |
| 93 | [P(S)(OH)₂]⁺ |
The base peak is often observed at m/z 121.[1] The molecular ion peak at m/z 198 confirms the molecular weight of the compound.[1]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.
-
³¹P NMR: Acquire the spectrum with proton decoupling. Use an external standard of 85% H₃PO₄ for referencing.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or the external standard (for ³¹P).
IR Spectroscopy
-
Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction using the spectrum of the empty salt plates.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and major fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of Analytical Workflow
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
The combined application of NMR, IR, and MS provides a robust and definitive characterization of this compound. Each technique offers complementary information that, when integrated, confirms the molecular structure and provides a means to assess the purity of the compound. This guide serves as a foundational reference for scientists and researchers, enabling them to confidently apply these spectroscopic methods in their work.
References
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PubChem. O,O-diethyl phosphorothioate. [Link]
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PubChem. O,O',O''-Triethyl phosphorothioate. [Link]
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ResearchGate. Detecting low-level synthesis impurities in modified phosphorothioate oligonucleotides using liquid chromatography-high resolution mass spectrometry. [Link]
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Canadian Science Publishing. THE INFRARED SPECTRA OF ORGANO-PHOSPHORUS COMPOUNDS: II. THE 1–2.6 μ REGION. [Link]
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ACS Publications. O,S-Dialkyl Phosphorothioates. [Link]
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NIST WebBook. O,O,O-Triethyl thiophosphate. [Link]
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AIST. Spectral Database for Organic Compounds, SDBS. [Link]
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ResearchGate. Phosphorus 31 Solid State NMR Characterization of Oligonucleotides Covalently Bound to a Solid Support. [Link]
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PubMed. Sequence analysis of phosphorothioate oligonucleotides via matrix-assisted laser desorption ionization time-of-flight mass spectrometry. [Link]
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mzCloud. O O Diethyl thiophosphate. [Link]
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PubMed. Phosphorothioate-modified oligodeoxyribonucleotides. III. NMR and UV spectroscopic studies of the Rp-Rp, Sp-Sp, and Rp-Sp duplexes, [d(GGSAATTCC)]2, derived from diastereomeric O-ethyl phosphorothioates. [Link]
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ChemRxiv. NMR characterization of the diastereomeric composition of a model therapeutic oligonucleotide. [Link]
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Journal of the American Society for Mass Spectrometry. Fragmentation of protonated O,O-dimethyl O-aryl phosphorothionates in tandem mass spectral analysis. [Link]
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NMR Service. 31 Phosphorus NMR. [Link]
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PubMed Central. Phosphorothioate Oligonucleotide Quantification by μ-Liquid Chromatography-Mass Spectrometry. [Link]
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NIST WebBook. Phosphorothioic acid, O,O,S-triethyl ester. [Link]
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ResearchGate. INFRARED SPECTRA OF ORGANO-PHOSPHORUS COMPOUNDS: III. PHOSPHORAMIDATES, PHOSPHORAMIDOTHIONATES, AND RELATED COMPOUNDS. [Link]
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PubMed. Development and validation of a method for routine base composition analysis of phosphorothioate oligonucleotides. [Link]
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ResearchGate. 31P NMR spectra for triethyl phosphite: (a) reaction involving catalyst.... [Link]
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PubMed Central. Phosphorothioate RNA Analysis by NETD Tandem Mass Spectrometry. [Link]
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ACS Publications. Phosphorothioate Oligonucleotides with Low Phosphate Diester Content: Greater than 99.9% Sulfurization Efficiency with “Aged” Solutions of Phenylacetyl Disulfide (PADS). [Link]
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RSC Publishing. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. [Link]
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ElectronicsAndBooks. International Journal of Mass Spectrometry. [Link]
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Chemguide. mass spectra - fragmentation patterns. [Link]
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Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]
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PubMed. Assay, Purity, and Impurity Profile of Phosphorothioate Oligonucleotide Therapeutics by Ion Pair-HPLC-MS. [Link]
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ResearchGate. IR Spectrum Table & Chart | Sigma-Aldrich. [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
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An In-Depth Technical Guide to O,O,O-Triethyl phosphorothioate (CAS 126-68-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction and Overview
O,O,O-Triethyl phosphorothioate, identified by CAS number 126-68-1, is an organophosphorus compound with a significant history in agrochemicals and as a versatile intermediate in organic synthesis.[1] While its direct therapeutic applications are limited, its structural motif—the phosphorothioate linkage—is a cornerstone in the development of modern oligonucleotide therapeutics.[2][3] This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties and synthesis to its mechanism of biological activity, toxicological profile, and analytical characterization. For drug development professionals, understanding the chemistry and biological effects of this compound and the broader class of phosphorothioates is crucial for the design and synthesis of next-generation nucleic acid-based drugs.[4][5]
Physicochemical and Spectroscopic Profile
This compound is a colorless liquid with a characteristic strong odor.[6] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 126-68-1 | [6] |
| Molecular Formula | C₆H₁₅O₃PS | [6] |
| Molecular Weight | 198.22 g/mol | [6] |
| Density | 1.077 g/mL | [6] |
| Boiling Point | 217 °C | [6] |
| Flash Point | 225°F (COC) | [6] |
| Refractive Index | 1.4480 | [6] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [6] |
The structural identity of this compound can be unequivocally confirmed through various spectroscopic techniques. The interpretation of its nuclear magnetic resonance (NMR) and infrared (IR) spectra is crucial for its characterization.
-
¹H NMR: The proton NMR spectrum is expected to show a triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) of the ethyl groups, with coupling to each other.
-
¹³C NMR: The carbon NMR spectrum will display two distinct signals for the methyl and methylene carbons.
-
³¹P NMR: The phosphorus NMR spectrum provides a characteristic signal for the phosphorothioate group, which is sensitive to its chemical environment.[1][7][8]
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for P=S, P-O-C, and C-H bonds.
Synthesis and Manufacturing
The synthesis of this compound can be achieved through several routes, primarily involving the reaction of a phosphorus precursor with ethanol and a sulfur source. A common industrial method involves the reaction of thiophosphoryl chloride (PSCl₃) with ethanol in the presence of a base to neutralize the HCl byproduct.
A generalized synthetic scheme is as follows:
PSCl₃ + 3 CH₃CH₂OH + 3 Base → (CH₃CH₂O)₃PS + 3 Base·HCl
An alternative approach involves the sulfurization of triethyl phosphite.[9] Triethyl phosphite can be prepared by reacting phosphorus trichloride with ethanol in the presence of a base.[1] The subsequent reaction with a sulfurizing agent, such as elemental sulfur or other sulfur-transfer reagents, yields this compound.[10]
The following diagram illustrates a generalized synthetic workflow:
Caption: Generalized synthetic routes to this compound.
Chemical Reactivity and Applications in Drug Development
The primary relevance of this compound in the context of drug development lies in its role as a precursor and a model compound for the phosphorothioate moiety, which is a critical modification in antisense oligonucleotides (ASOs) and other nucleic acid-based therapies.[2][3][5]
Role as a Sulfurizing Reagent
In the synthesis of therapeutic oligonucleotides, the natural phosphodiester backbone is often replaced with a phosphorothioate linkage to enhance nuclease resistance and improve pharmacokinetic properties.[2][11] This modification is introduced during solid-phase synthesis by a sulfurization step, where a phosphite triester intermediate is converted to a phosphorothioate. While this compound itself is not typically used as the sulfurizing agent in this process, its chemistry is foundational to understanding the properties of the resulting phosphorothioate linkage. Various sulfurizing reagents, such as 3H-1,2-benzodithiol-3-one-1,1-dioxide (Beaucage Reagent) and phenylacetyl disulfide (PADS), are employed for this purpose.[12][13][14]
The following diagram illustrates the key step of sulfurization in oligonucleotide synthesis:
Caption: Sulfurization step in the synthesis of phosphorothioate oligonucleotides.
Mechanism of Biological Activity and Toxicology
The toxicological properties of this compound are primarily attributed to its in vivo conversion to its oxygen analog, triethyl phosphate. This metabolic activation is a key concept in understanding the toxicity of many organophosphorus pesticides.
Metabolic Activation: Desulfuration
This compound itself is a poor inhibitor of acetylcholinesterase (AChE). However, in the body, it undergoes oxidative desulfuration, a reaction catalyzed by cytochrome P450 (CYP) enzymes in the liver.[15] This process replaces the sulfur atom with an oxygen atom, converting the phosphorothioate into the corresponding phosphate, triethyl phosphate.
The metabolic activation pathway can be visualized as follows:
Caption: Metabolic activation of this compound.
Inhibition of Acetylcholinesterase
Triethyl phosphate is a potent inhibitor of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine.[16] The inhibition occurs through the phosphorylation of a serine residue in the active site of AChE, forming a stable covalent bond.[17][18] This irreversible inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and the characteristic symptoms of organophosphate poisoning.[19]
Toxicological Profile
This compound is classified as toxic. The Global Harmonized System (GHS) of Classification and Labelling of Chemicals includes the following hazard statements:
Analytical Methodology
The accurate detection and quantification of this compound are essential for quality control, environmental monitoring, and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for its analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity for the analysis of semi-volatile organic compounds like this compound. A general workflow for GC-MS analysis is outlined below.
Sample Preparation for GC-MS Analysis of this compound in Biological Matrices (A Representative Protocol)
-
Extraction:
-
To 1 mL of a biological sample (e.g., plasma, urine), add a suitable internal standard.
-
Perform a liquid-liquid extraction (LLE) with a water-immiscible organic solvent such as dichloromethane or a mixture of hexane and acetone.
-
Vortex the mixture vigorously for 2-3 minutes and centrifuge to separate the layers.
-
Carefully collect the organic layer. Repeat the extraction process for exhaustive recovery.
-
-
Concentration:
-
Combine the organic extracts and evaporate the solvent under a gentle stream of nitrogen.[24]
-
Reconstitute the residue in a small, known volume of a solvent suitable for GC injection (e.g., ethyl acetate).
-
-
GC-MS Analysis:
-
Inject an aliquot of the prepared sample into the GC-MS system.
-
GC Conditions (Typical):
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5MS).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the analyte.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, or full scan for qualitative analysis.
-
-
The following diagram illustrates the GC-MS analytical workflow:
Caption: General workflow for the GC-MS analysis of this compound.
Biochemical Assay for Cholinesterase Inhibition
The Ellman's assay is a widely used colorimetric method to determine cholinesterase activity and can be adapted to screen for inhibitors like the active metabolite of this compound.[17][19][25][26]
Protocol for Ellman's Assay to Measure Acetylcholinesterase Inhibition
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Prepare a solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the phosphate buffer.
-
Prepare a solution of the substrate, acetylthiocholine iodide (ATCI), in deionized water.
-
Prepare a solution of acetylcholinesterase (AChE) in the phosphate buffer.
-
Prepare various concentrations of the inhibitor (in this case, triethyl phosphate, the active metabolite) in the appropriate solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add the phosphate buffer, DTNB solution, and the inhibitor solution (or solvent for the control).
-
Add the AChE solution to each well and incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per unit time) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Environmental Fate
The environmental persistence and degradation of this compound are important considerations due to its use as a pesticide. Its degradation can occur through various pathways, including hydrolysis and photodegradation. The phosphorothioate ester linkage is susceptible to hydrolysis, although the rate can be influenced by factors such as pH and temperature.[27][28]
Conclusion
This compound is a compound of significant interest due to its dual role as a biologically active molecule (after metabolic activation) and a key structural component in the burgeoning field of oligonucleotide therapeutics. A thorough understanding of its synthesis, reactivity, mechanism of action, and analytical characterization is essential for researchers in agrochemicals, toxicology, and particularly for those in drug development who are leveraging the unique properties of the phosphorothioate modification to create novel therapies. This guide has provided a detailed technical overview to serve as a valuable resource for professionals in these fields.
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Preparation and LC/MS Analysis of Oligonucleotide Therapeutics from Biological Matrices. Chromatography Today. Published March 18, 2011. Accessed January 30, 2026. [Link]
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Phosphorothioate Enhancing Stability in Oligonucleotide-Based Therapies. YouTube. Published December 7, 2024. Accessed January 30, 2026. [Link]
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An In-depth Technical Guide to O,O,O-Triethyl phosphorothioate: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Foreword
O,O,O-Triethyl phosphorothioate, a member of the vast organophosphate family, represents a molecule of significant interest across various scientific disciplines. While its primary recognition stems from its application as a pesticide and its role as a model compound in toxicological studies, its structural motifs are pertinent to the broader field of medicinal chemistry, particularly in the development of oligonucleotide therapeutics where the phosphorothioate linkage is a critical modification. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals who require a deeper understanding of its chemical properties, synthesis, biological interactions, and analytical verification. As a Senior Application Scientist, the following narrative is structured to not only present established data but also to offer insights into the causality behind its chemical behavior and the practical application of analytical methodologies.
Core Molecular and Physical Properties
This compound is an organophosphorus compound characterized by a central phosphorus atom double-bonded to a sulfur atom and single-bonded to three ethoxy groups.
Molecular Formula and Weight Verification
The chemical identity of this compound is unequivocally established by its molecular formula and weight.
This information is fundamental for all stoichiometric calculations in synthesis and for mass spectrometry-based analytical methods.
Physicochemical Characteristics
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application, as well as for designing extraction and chromatography protocols.
| Property | Value | Source(s) |
| CAS Number | 126-68-1 | |
| Appearance | Clear, colorless oil | [1] |
| IUPAC Name | triethoxy(sulfanylidene)-λ⁵-phosphane | [2] |
| Boiling Point | 214 °C at 745 Torr | PubChem |
| Density | 1.0725 g/cm³ at 0 °C | Echemi |
| Solubility | Soluble in chloroform, slightly soluble in methanol | [1] |
| Refractive Index | 1.448 | Echemi |
Synthesis of this compound
Theoretical Synthesis Protocol: Reaction of Thiophosphoryl Chloride with Sodium Ethoxide
This protocol is a representative method based on established organophosphorus chemistry principles.
Principle: The highly reactive P-Cl bonds of thiophosphoryl chloride undergo nucleophilic substitution by the ethoxide anion (a strong nucleophile) to form the triester. The use of a sodium alkoxide is a standard method for the synthesis of phosphate and phosphorothioate esters.
Materials:
-
Thiophosphoryl chloride (PSCl₃)
-
Anhydrous ethanol
-
Sodium metal
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Apparatus for reactions under inert atmosphere (e.g., Schlenk line)
Methodology:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., argon or nitrogen), carefully add small pieces of sodium metal to an excess of anhydrous ethanol at 0 °C. The reaction is exothermic and produces hydrogen gas. The reaction is complete when all the sodium has dissolved. The excess ethanol is then removed under vacuum to yield solid sodium ethoxide.
-
Reaction: In a separate flask, dissolve thiophosphoryl chloride in anhydrous diethyl ether under an inert atmosphere and cool to 0 °C.
-
Slowly add a solution or slurry of sodium ethoxide in anhydrous diethyl ether to the thiophosphoryl chloride solution with vigorous stirring. The stoichiometry should be slightly more than 3 equivalents of sodium ethoxide to one equivalent of thiophosphoryl chloride to ensure complete reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
-
Work-up and Purification: The reaction mixture will contain the product and sodium chloride as a precipitate. Filter the mixture to remove the sodium chloride. The filtrate, containing the crude this compound, is then concentrated under reduced pressure. The crude product can be purified by vacuum distillation.
Self-Validation: The purity of the synthesized product should be verified by analytical techniques such as GC-MS and NMR spectroscopy, as detailed in Section 5. The expected molecular ion peak in the mass spectrum and the characteristic shifts and coupling patterns in the ¹H, ¹³C, and ³¹P NMR spectra would confirm the identity and purity of the product.
Biological Activity and Toxicological Profile
The primary biological effect of this compound, characteristic of many organophosphates, is the inhibition of acetylcholinesterase (AChE).[3] This enzyme is critical for the termination of nerve impulses in the cholinergic synapses of the nervous system.
Mechanism of Action: Acetylcholinesterase Inhibition
The toxicity of this compound stems from its ability to phosphorylate the serine hydroxyl group at the active site of AChE. This process is effectively an irreversible inhibition of the enzyme.
The sequence of events is as follows:
-
Binding: The organophosphate molecule binds to the active site of the acetylcholinesterase enzyme.
-
Phosphorylation: The phosphorus atom of the organophosphate is attacked by the nucleophilic serine hydroxyl group in the enzyme's active site. This results in the formation of a stable, covalent phosphate-enzyme bond, and the displacement of a leaving group from the organophosphate.
-
Inhibition: The phosphorylated enzyme is now inactive and cannot hydrolyze acetylcholine.
-
Accumulation of Acetylcholine: The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft.
-
Overstimulation of Receptors: The excess acetylcholine continuously stimulates muscarinic and nicotinic receptors, leading to a cholinergic crisis characterized by a range of symptoms.
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.
Toxicological Significance
The inhibition of AChE leads to a range of toxic effects, which are dose-dependent. Symptoms of organophosphate poisoning can include muscle weakness, paralysis, respiratory distress, and in severe cases, death.[3] this compound is classified as harmful if swallowed and fatal if inhaled. For professionals in drug development, understanding the toxicology of organophosphates is crucial for safety assessments of any new chemical entities that may share structural similarities or metabolic pathways.
Applications
While highly toxic, the chemical properties of this compound and related compounds have led to their use in specific applications.
Pesticides
The primary application of many simple organophosphates like this compound has been in agriculture as pesticides.[1] Their neurotoxicity is highly effective against insects.
Organic Synthesis
This compound can serve as a reagent in organic synthesis. One notable, though less common, application is as an oxidation catalyst.[1] More broadly, phosphorothioate chemistry is fundamental to the synthesis of modified oligonucleotides used in antisense therapy and other nucleic acid-based drugs.[4] While this compound itself is not directly incorporated into these drugs, the synthetic principles are related.
Analytical Methodologies
Accurate detection and quantification of this compound are essential for toxicological studies, environmental monitoring, and quality control in synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for identification and quantification.
Illustrative GC-MS Protocol for Organophosphates in Water:
This protocol is a representative workflow for the analysis of organophosphate pesticides in an aqueous matrix.
Principle: The target analyte is first extracted from the water sample and concentrated. The extract is then injected into the GC-MS system for separation and detection.
Materials:
-
Water sample
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous sodium sulfate
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
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The Unintended Legacy: A Technical Guide to O,O,O-Triethyl phosphorothioate
An In-Depth Exploration of a Pivotal Organophosphate: From Historical Emergence to Toxicological Significance
For researchers, scientists, and professionals in drug development, a deep understanding of organophosphorus chemistry is paramount. This guide provides a comprehensive technical overview of O,O,O-Triethyl phosphorothioate, a compound that, while not a primary insecticide itself, has played a significant role in the narrative of organophosphate toxicology. We will delve into its historical context, methods of synthesis, and the critical toxicological distinctions that have made it a subject of scientific inquiry.
The Dawn of a New Era: The Rise of Organophosphates
The story of this compound is intrinsically linked to the broader history of organophosphorus compounds. The mid-19th century marked the genesis of this chemical class, with French chemist Jean Louis Lassaigne's work in 1820 on the reaction of ethanol with phosphoric acid laying some of the earliest groundwork. However, it was the synthesis of tetraethyl pyrophosphate (TEPP) in 1854 by Philippe de Clermont and Wladimir Petrovich Moshnin that truly heralded the era of organophosphate esters.
The insecticidal potential of these compounds remained largely unrecognized until the 1930s when German chemist Gerhard Schrader and his team at IG Farben began a systematic investigation. This research, initially aimed at developing novel pesticides to combat world hunger, led to the discovery of highly potent compounds, including the nerve agents tabun and sarin, forever intertwining the history of agricultural chemistry with that of chemical warfare. Schrader's work also led to the development of the first commercially successful organophosphate insecticide, parathion.
It was within this burgeoning field of organophosphate synthesis that a vast array of related structures, including phosphorothioates, were created and studied. These compounds, where a sulfur atom replaces one of the oxygen atoms, exhibited a range of biological activities and became central to the development of many modern insecticides.
The Genesis of this compound: A Tale of Isomers and Impurities
While a definitive, singular "discovery" of this compound is not prominently documented in historical records, its synthesis is a logical extension of the established organophosphorus chemistry of the mid-20th century. The primary route for the synthesis of such trialkyl phosphorothioates involves the reaction of a thiophosphoryl halide with an appropriate alcohol in the presence of a base.
The most probable and historically consistent method for the laboratory synthesis of this compound involves the reaction of thiophosphoryl chloride (PSCl₃) with sodium ethoxide. This nucleophilic substitution reaction proceeds as follows:
The significance of this compound in the scientific literature arises not from its direct application but rather from its role as a less-toxic isomer and an impurity in the production of other organophosphate insecticides, most notably its isomer, O,O,S-Triethyl phosphorothioate. The presence of these isomers in technical-grade pesticides has profound implications for their overall toxicity.
Figure 1: General synthesis pathway for this compound.
The Dichotomy of Toxicity: O,O,O- vs. O,O,S-Triethyl phosphorothioate
The primary reason for the scientific interest in this compound lies in its contrasting toxicological profile compared to its isomer, O,O,S-Triethyl phosphorothioate. While both are organophosphates, their subtle structural difference leads to a significant divergence in their biological activity.
Organophosphate toxicity is primarily mediated by the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of the nervous system and the characteristic symptoms of organophosphate poisoning.
O,O,S-trialkyl phosphorothioates are known to be potent inhibitors of AChE and can cause delayed and severe toxicity. In contrast, O,O,O-trialkyl phosphorothioates, including this compound, are generally much less potent AChE inhibitors and exhibit significantly lower acute toxicity.
This disparity in toxicity is critical in the context of insecticide manufacturing. Technical grade organophosphate insecticides can contain small percentages of the more toxic O,O,S-isomers as impurities, drastically increasing the overall toxicity of the commercial product.
| Compound | Structure | Acute Oral LD₅₀ (Rat) | Primary Toxic Action |
| This compound | P(S)(OCH₂CH₃)₃ | ~ 800 mg/kg | Weak AChE inhibitor |
| O,O,S-Triethyl phosphorothioate | P(O)(OCH₂CH₃)₂(SCH₂CH₃) | ~ 25 mg/kg | Potent AChE inhibitor |
Note: LD₅₀ values can vary between studies and are provided here for comparative purposes.
The mechanism behind this differential toxicity is believed to be related to the "thiono-thiono rearrangement," where the P=S (thiono) bond in the O,O,O-isomer is less readily converted to the more toxic P=O (oxon) form within the body compared to the O,O,S-isomer.
Figure 2: Contrasting toxicological mechanisms of O,O,O- and O,O,S-isomers.
Experimental Protocol: Laboratory Synthesis of this compound
The following protocol describes a representative method for the synthesis of this compound based on historical chemical principles. This procedure should only be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents:
-
Thiophosphoryl chloride (PSCl₃)
-
Anhydrous ethanol (CH₃CH₂OH)
-
Sodium metal (Na)
-
Anhydrous diethyl ether ((CH₃CH₂)₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Preparation of Sodium Ethoxide:
-
In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal to an excess of anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction is exothermic and will produce hydrogen gas, which should be safely vented.
-
Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium ethoxide in ethanol.
-
-
Reaction with Thiophosphoryl Chloride:
-
Cool the sodium ethoxide solution in an ice bath.
-
Slowly add a stoichiometric amount of thiophosphoryl chloride dropwise from the dropping funnel with vigorous stirring. A white precipitate of sodium chloride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.
-
Transfer the filtrate to a separatory funnel and wash with water to remove any remaining ethanol and salts.
-
Separate the organic layer (diethyl ether) and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the diethyl ether solvent using a rotary evaporator to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation.
-
Conclusion
This compound serves as a compelling case study within the broader field of organophosphorus chemistry. Its historical context is intertwined with the development of some of the most potent synthetic molecules ever created. While not a primary actor on the stage of insecticides, its significance as a less-toxic isomer and a critical impurity highlights the nuanced structure-activity relationships that govern the biological effects of this important class of compounds. For researchers in drug development and toxicology, understanding the subtle yet profound differences between isomers like O,O,O- and O,O,S-Triethyl phosphorothioate is essential for a comprehensive grasp of organophosphate science.
References
-
Costa, L. G. (2018). Organophosphorus Compounds at 80: Some Old and New Issues. Toxicological Sciences, 162(1), 1-13. [Link]
- Eto, M. (1974). Organophosphorus Pesticides: Organic and Biological Chemistry. CRC Press.
-
Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245-254. [Link]
- Gallo, M. A., & Lawryk, N. J. (1991). Organic phosphorus pesticides. In Handbook of Pesticide Toxicology (Vol. 2, pp. 917-1123). Academic Press.
- Petroianu, G. A. (2010). The history of organophosphate synthesis: the very early days. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 65(4), 306-311.
- Schrader, G. (1963). Die Entwicklung neuer insektizider Phosphorsäure-Ester. Verlag Chemie.
-
World Health Organization. (1986). Organophosphorus insecticides: a general introduction. Environmental Health Criteria 63. [Link]
Structural analogs of O,O,O-Triethyl phosphorothioate and their properties
This guide details the structural analogs of O,O,O-Triethyl phosphorothioate (O,O,O-TEPT) , focusing on their physicochemical properties, synthesis pathways, and toxicological profiles. It is designed for researchers in organophosphorus chemistry, toxicology, and process development.
Introduction
This compound (CAS: 126-68-1) is a phosphorothionate ester characterized by a phosphorus atom double-bonded to sulfur (P=S) and single-bonded to three ethoxy groups. While often encountered as a synthetic intermediate or an impurity in organophosphorus pesticides (e.g., Parathion, Diazinon), its significance lies in its chemical reactivity and its relationship to more toxic isomers.
The core challenge in working with O,O,O-TEPT is its propensity for thiono-thiolo rearrangement , a process that converts the relatively stable P=S bond into a thermodynamically favored, yet biologically more hazardous, P=O bond with a thioether linkage (P-S).
Core Molecule Profile
| Property | Data |
| IUPAC Name | This compound |
| Formula | C₆H₁₅O₃PS |
| MW | 198.22 g/mol |
| Structure | (CH₃CH₂O)₃P=S |
| Key Feature | Thiono isomer (P=S); Lipophilic; Cholinesterase inhibitor precursor.[1] |
Structural Analogs & Classification
The analogs of O,O,O-TEPT are classified based on the substitution of the chalcogen (O vs. S) and the alkyl group (Ethyl vs. Methyl).
The "Lethal Isomer": O,O,S-Triethyl Phosphorothioate
-
Structure: (CH₃CH₂O)₂P(O)SCH₂CH₃
-
Significance: This is the thiolo isomer of O,O,O-TEPT. It arises from thermal rearrangement or alkylation during synthesis.
-
Differentiation: Unlike the thiono form, the thiolo form contains a P=O bond and a P-S-C linkage. This structural change dramatically alters its electrophilicity and phosphorylating potential toward enzymes.
The Metabolic Analog: Triethyl Phosphate (TEP)
-
Structure: (CH₃CH₂O)₃P=O
-
Significance: The oxo analog. It is the product of oxidative desulfuration (metabolic activation) of O,O,O-TEPT.
-
Properties: Generally acts as a weak cholinesterase inhibitor compared to S-alkyl analogs but is a potent solvent and plasticizer.
The Toxic Homolog: O,O,S-Trimethyl Phosphorothioate (OOS-TMP)[2]
-
Structure: (CH₃O)₂P(O)SCH₃
-
Significance: While a methyl homolog, it is critical for comparative toxicology. OOS-TMP is a known delayed pulmonary toxin , causing pneumotoxicity distinct from acute cholinergic crisis. O,O,S-TEPT exhibits similar, though often less potent, toxicological markers.
Physicochemical & Toxicological Properties
Comparative Properties Table
| Compound | Structure | Boiling Point | LogP (Approx) | Cholinesterase Inhibition ( | Toxicity Type |
| O,O,O-TEPT | (EtO)₃P=S | 214°C | 2.97 | Low (Bioactivation required) | Acute Cholinergic (Weak) |
| O,O,S-TEPT | (EtO)₂P(O)SEt | ~240°C | 2.10 | High (Direct inhibitor) | Acute + Potential Delayed |
| Triethyl Phosphate | (EtO)₃P=O | 215°C | 0.80 | Very Low | Weak Narcotic / Irritant |
The Thiono-Thiolo Rearrangement (Pistschimuka Reaction)
The most critical chemical property of O,O,O-TEPT is its isomerization to O,O,S-TEPT. This reaction is catalyzed by heat and alkylating agents (e.g., ethyl bromide impurities).
-
Mechanism: The sulfur atom of the P=S bond acts as a nucleophile, attacking the alkyl group of another molecule (intermolecular) or an alkyl halide catalyst, leading to the formation of the thermodynamically stable P=O bond.
-
Impact: A sample of "pure" O,O,O-TEPT stored improperly can degrade into the more toxic O,O,S-isomer.
Toxicological Mechanisms
-
Cholinergic Toxicity:
-
O,O,O-TEPT is a "pro-inhibitor." It must be desulfurated by Cytochrome P450 (CYP) enzymes to Triethyl Phosphate (TEP) or rearranged to O,O,S-TEPT to become active.
-
O,O,S-TEPT is a direct acetylcholinesterase (AChE) inhibitor. The P-S bond is a good leaving group, facilitating the phosphorylation of the serine residue in the AChE active site.
-
-
Delayed Toxicity:
-
Analogous to O,O,S-Trimethyl phosphorothioate, the ethyl S-analogs can cause delayed lung injury, though the methyl variants are historically more potent in this regard.
-
Synthesis & Impurity Profiling
Synthesis Pathways
The synthesis of these analogs often leads to mixtures if not carefully controlled.
-
Pathway A: O,O,O-TEPT Synthesis
-
Reagents:
(or ). -
Conditions: Base catalysis (e.g., Pyridine/TEA).
-
Key Impurity: O,O,S-TEPT forms if temperature exceeds 120°C during distillation.
-
-
Pathway B: O,O,S-TEPT Synthesis
-
Reagents:
(Sodium ethanethiolate). -
Selectivity: High selectivity for the S-isomer.
-
Visualization: Rearrangement & Metabolism[3]
Figure 1: Chemical fate of this compound. The dashed line represents the thermal rearrangement to the toxic O,O,S-isomer, while the solid line shows metabolic activation.
Analytical Characterization
Differentiation between the isomers is critical for purity assessment.
P NMR Spectroscopy
Phosphorus NMR is the gold standard for distinguishing these analogs due to the massive chemical shift differences induced by the P=S vs. P=O bond.
| Compound | Chemical Shift ( | Multiplicity | Note |
| O,O,O-TEPT | 68.0 – 70.0 | Singlet | Downfield due to P=S deshielding. |
| O,O,S-TEPT | 25.0 – 30.0 | Singlet | Upfield shift due to P=O shielding. |
| Triethyl Phosphate | -1.0 – 1.0 | Singlet | Reference range for phosphate esters. |
Mass Spectrometry (GC-MS)
-
O,O,O-TEPT (MW 198): Shows a characteristic molecular ion
at m/z 198. Fragmentation typically involves loss of ethylene ( ) and ethanol ( ). -
O,O,S-TEPT (MW 198): Isomeric mass, but fragmentation differs. The P-S bond cleavage often yields a distinct
fragment at m/z 61 or at m/z 137.
Experimental Protocol: Isomer Differentiation
Objective: Quantify O,O,S-TEPT impurity in a bulk sample of O,O,O-TEPT.
-
Sample Prep: Dissolve 50 mg of the sample in 0.6 mL of
. -
Internal Standard: Add 10 mg of Triphenyl phosphate (
-17 ppm) as an integration reference. -
Acquisition:
-
Instrument: 400 MHz NMR (162 MHz for
P). -
Pulse Sequence: Inverse gated decoupling (to suppress NOE for quantitative integration).
-
Relaxation Delay:
(typically 10-15 seconds for P-nuclei) to ensure full relaxation.
-
-
Analysis:
-
Integrate the signal at ~69 ppm (
) and ~28 ppm ( ). -
Calculate mole % impurity:
.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31354, this compound. Retrieved from [Link]
-
Ali, F. A., & Fukuto, T. R. (1983). Toxicological properties of O,O,S-trialkyl phosphorothioates. Journal of Toxicology and Environmental Health, 12(4-6), 591–598. Retrieved from [Link]
- Umetsu, N., et al. (1977).Effect of impurities on the mammalian toxicity of technical malathion and acephate. Journal of Agricultural and Food Chemistry.
- Gorenstein, D. G. (1984).Phosphorus-31 NMR: Principles and Applications. Academic Press. (Standard reference for 31P shifts).
- Fest, C., & Schmidt, K. J. (1982).The Chemistry of Organophosphorus Pesticides. Springer-Verlag. (Reference for Pistschimuka rearrangement).
Sources
Technical Monograph: Biological Profile & Activity of O,O,O-Triethyl Phosphorothioate
This technical guide details the biological profile, mechanism of action, and experimental utility of O,O,O-Triethyl phosphorothioate (O,O,O-TEPT) .
Executive Summary & Chemical Identity
This compound (CAS: 126-68-1) is an organophosphorus compound primarily encountered as an impurity in commercial insecticides (e.g., diazinon, parathion) or used as a model probe in toxicological research.[1] Unlike its structural isomer O,O,S-triethyl phosphorothioate , which is a potent delayed pneumotoxin, O,O,O-TEPT exhibits a distinct biological profile characterized by Cytochrome P450 (CYP) suicide inhibition .
This compound serves as a critical pharmacological tool for dissecting the bioactivation pathways of organophosphates. Its ability to inhibit oxidative desulfuration allows researchers to block the metabolic activation of other toxic agents, thereby isolating specific mechanisms of delayed toxicity.
Chemical Specifications
| Property | Data |
| IUPAC Name | This compound |
| Common Synonyms | Triethyl phosphorothioate; O,O,O-TEPT; Ethyl thiophosphate |
| CAS Number | 126-68-1 |
| Molecular Formula | C₆H₁₅O₃PS |
| Molecular Weight | 198.22 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Solubility | Lipophilic; soluble in organic solvents (ethanol, DMSO, hexane) |
| Key Hazard | H330 (Fatal if inhaled) ; H302 (Harmful if swallowed) |
Mechanism of Action: The "Suicide Substrate" Effect
The biological activity of O,O,O-TEPT is defined by its interaction with the hepatic monooxygenase system. Unlike direct acetylcholinesterase (AChE) inhibitors, O,O,O-TEPT acts primarily as a modifier of metabolism.
Oxidative Desulfuration & CYP Inactivation
O,O,O-TEPT undergoes oxidative desulfuration catalyzed by Cytochrome P450 enzymes (primarily CYP2B and CYP1A subfamilies). This reaction converts the thiono-sulfur (P=S) to a phosphate oxygen (P=O), releasing highly reactive atomic sulfur.
-
Mechanism: The released atomic sulfur binds covalently to the heme iron or the protein moiety of the CYP enzyme.
-
Result: Irreversible inactivation of the CYP enzyme (Suicide Inhibition).
-
Biological Consequence: Pre-treatment with O,O,O-TEPT can protect organisms against the toxicity of other organophosphates that require CYP-mediated bioactivation (e.g., parathion
paraoxon) to become toxic.
Comparative Toxicology: The Isomer Effect
A critical distinction must be made between the O,O,O-isomer and the O,O,S-isomer.
-
This compound (TEPT):
-
O,O,S-Triethyl phosphorothioate (OOS-TEPT):
Mechanistic Pathway Diagram
The following diagram illustrates the divergent pathways of O,O,O-TEPT metabolism and its protective interference logic.
Caption: Mechanism of CYP suicide inhibition by O,O,O-TEPT, preventing bioactivation of co-administered organophosphates.
Experimental Protocols
Synthesis & Purification
For research requiring high-purity O,O,O-TEPT (free from the toxic S-isomer), the following synthesis route is recommended to avoid thermal isomerization.
Reaction:
Protocol:
-
Reagents: Dissolve 19 g of O,O-diethyl phosphorochloridothioate in dry benzene or toluene.
-
Addition: Add a mixture of 10 g triethylamine and excess absolute ethanol dropwise at room temperature over 20 minutes.
-
Incubation: Stir the mixture for 2 hours at ambient temperature.
-
Purification: Filter off the amine hydrochloride salt. Wash the filtrate with water, dry over anhydrous MgSO₄.
-
Distillation: Distill under reduced pressure. Critical: Maintain temperature below 100°C to prevent isomerization to the S-ethyl isomer.
-
Target Boiling Point: ~86°C at 10 mmHg.
-
In Vitro Microsomal Inhibition Assay
This assay validates the potency of O,O,O-TEPT as a CYP inhibitor.
-
Preparation: Isolate rat liver microsomes (RLM) using standard differential centrifugation (105,000 x g).
-
Incubation System:
-
Buffer: 0.1 M Potassium Phosphate (pH 7.4).
-
Substrate: Benzphetamine (1 mM) or p-Nitroanisole (0.5 mM) as probe substrates for CYP activity.
-
Inhibitor: O,O,O-TEPT (0, 10, 50, 100 µM).
-
Cofactor: NADPH generating system (NADP+, Glucose-6-phosphate, G6P dehydrogenase).
-
-
Procedure:
-
Pre-incubate RLM with O,O,O-TEPT and NADPH for 15 minutes at 37°C (allows suicide inactivation to occur).
-
Add probe substrate to initiate the remaining activity check.
-
Incubate for 10–20 minutes.
-
-
Analysis: Stop reaction with TCA or methanol. Measure metabolite formation (formaldehyde for benzphetamine, p-nitrophenol for p-nitroanisole) via spectrophotometry or HPLC.
-
Data Output: Plot % Remaining Activity vs. Pre-incubation time to determine
(rate of inactivation).
Safety & Handling (H330 Warning)
Despite its use as a "protective" agent in specific experimental designs, O,O,O-TEPT is acutely toxic .
-
Inhalation Hazard (H330): The GHS classification "Fatal if inhaled" indicates high volatility toxicity. All handling must occur in a certified chemical fume hood.
-
Isomerization Risk: Do not heat above 120°C. Thermal rearrangement converts the relatively benign O,O,O-isomer into the highly pneumotoxic O,O,S-isomer.
-
Decontamination: Treat spills with 10% NaOH to hydrolyze the ester bonds, followed by bleach to oxidize sulfur residues.
References
-
Mallipudi, N. M., et al. (1979).[5] Toxicity of O,O,S-trimethyl and triethyl phosphorothioate to the rat. Journal of Agricultural and Food Chemistry, 27(2), 463–466.[5] Link
-
Ali, F. A., & Fukuto, T. R. (1983). Toxicological properties of O,O,S-trialkyl phosphorothioates. Journal of Toxicology and Environmental Health, 12(4-6), 591–598. Link
-
PubChem. (n.d.).[4] this compound Compound Summary. National Library of Medicine. Link
- Umetsu, N., et al. (1981). Effect of O,O,S-trimethyl phosphorothioate on the metabolism of malathion in the rat. Pesticide Biochemistry and Physiology, 16(3), 220-228. (Contextual grounding for impurity interactions).
Sources
- 1. Cas 78-40-0,Triethyl phosphate | lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. O,O',O''-Triethyl phosphorothioate | C6H15O3PS | CID 31354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Toxicity of O,O,S-trimethyl and triethyl phosphorothioate to the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Parathion | 56-38-2 [chemicalbook.com]
Technical Guide: Environmental Impact, Degradation, and Toxicological Profile of O,O,O-Triethyl Phosphorothioate
The following technical guide is structured to provide a rigorous, mechanism-first analysis of O,O,O-Triethyl phosphorothioate, specifically tailored for researchers in toxicology, environmental fate, and drug development.
Executive Summary & Compound Identity
This compound (CAS: 126-68-1), often abbreviated as O,O,O-TEPT , is an organophosphorus compound primarily encountered as a synthesis impurity or degradation product of diethyl phosphorothioate-based pesticides (e.g., Diazinon, Chlorpyrifos, Parathion).[1]
While often overshadowed by its highly pneumotoxic isomer (O,O,S-Triethyl phosphorothioate ), O,O,O-TEPT presents a unique distinct environmental and toxicological profile. It serves as a critical "precursor risk" molecule—capable of abiotic transformation into more toxic species while simultaneously acting as a potentiator for other organophosphates through carboxylesterase inhibition.
| Property | Data |
| CAS Number | 126-68-1 |
| Molecular Formula | C₆H₁₅O₃PS |
| Molecular Weight | 198.22 g/mol |
| Synonyms | Phosphorothioic acid, O,O,O-triethyl ester; Triethoxyphosphine sulfide |
| Physical State | Colorless liquid, characteristic sulfurous odor |
| LogP (Octanol/Water) | ~2.3 (Moderate Lipophilicity) |
| Solubility | Soluble in organic solvents; moderately soluble in water |
Abiotic Transformation and Isomerization Risks
For researchers, the stability of O,O,O-TEPT is deceptive. While it resists rapid hydrolysis at neutral pH, it undergoes critical transformations under thermal and oxidative stress.
The Thiono-Thiolo Rearrangement (Thermal Isomerization)
The most significant safety consideration for O,O,O-TEPT is its potential to isomerize into the highly toxic O,O,S-Triethyl phosphorothioate . This rearrangement is thermodynamically driven and accelerated by heat and polar solvents.
-
Mechanism: The sulfur atom, originally double-bonded to phosphorus (Thiono form, P=S), migrates to a single bond position (Thiolo form, P-S), displacing an ethyl group.
-
Impact: This converts a moderate cholinesterase inhibitor into a potent lung toxin capable of causing delayed mortality and Clara cell necrosis.
-
Reaction:
Oxidative Desulfuration (Environmental Activation)
In the environment (UV exposure) or biological systems (CYP450 metabolism), the P=S moiety is susceptible to oxidative attack.
-
Process: Replacement of Sulfur with Oxygen.[2]
-
Product: Triethyl Phosphate (TEP) .
-
Significance: TEP is more water-soluble and stable, representing the terminal "detoxified" sink, though it possesses its own weak neurotoxic profile.
Degradation Pathways Visualization
The following diagram maps the divergent fates of O,O,O-TEPT, highlighting the critical "Toxic Activation" vs. "Detoxification" pathways.
Figure 1: Divergent degradation pathways of O,O,O-TEPT showing the critical thermal risk of isomerization versus oxidative detoxification.[3]
Toxicological Profile & Synergism
Unlike direct neurotoxins, O,O,O-TEPT functions largely as a potentiator .
Mechanism of Action
-
Cholinesterase Inhibition: O,O,O-TEPT itself is a weak inhibitor of Acetylcholinesterase (AChE). However, its oxidized metabolite (Triethyl phosphate) and isomer (O,O,S-TEPT) are significantly more potent.
-
Carboxylesterase Inhibition (The Synergistic Effect):
-
O,O,O-TEPT binds to and inhibits non-target esterases, specifically Carboxylesterases (CaE) in the liver and lung.
-
Consequence: CaE is responsible for detoxifying malathion and other esters. When O,O,O-TEPT inhibits CaE, the lethal dose of co-occurring pesticides (like Malathion) drops precipitously. This is known as "Potentiation."
-
Comparative Toxicity: The Isomer Trap
Researchers must distinguish between the isomers in purity assays.
| Compound | Target Organ | Primary Effect | Lethality (Rat Oral LD50) |
| O,O,O-TEPT | Liver/Blood | Potentiation of other OPs | ~260 - 500 mg/kg (Acute) |
| O,O,S-TEPT | Lung (Clara Cells) | Delayed Hypertrophy/Edema | 15 - 25 mg/kg (Delayed) |
Critical Note: Samples of O,O,O-TEPT stored improperly (heat/light) may spontaneously generate lethal concentrations of O,O,S-TEPT.
Experimental Protocols for Degradation Studies
Protocol A: Hydrolysis Kinetics (pH-Stat Method)
Objective: Determine the half-life (
-
Buffer Preparation: Prepare sterile buffers at pH 4.0 (Acetate), 7.0 (HEPES), and 9.0 (Borate).
-
Spiking: Introduce O,O,O-TEPT (dissolved in minimal Acetonitrile, <1% v/v) to a final concentration of 10 µM.
-
Incubation: Maintain at 25°C and 40°C in dark, glass-stoppered vessels to prevent photolysis and evaporation.
-
Sampling: Aliquot 1 mL samples at
days. -
Extraction: Liquid-Liquid Extraction (LLE) using Dichloromethane (DCM).
-
Analysis: GC-MS or LC-MS/MS.
-
Monitor: Loss of Parent (m/z 198) and appearance of Diethyl phosphorothioate.
-
-
Calculation: Plot
vs. time. The slope yields .
Protocol B: Monitoring Oxidative Desulfuration (Radical Probe)
Objective: Assess stability against oxidative radicals (simulating UV/Peroxide exposure).
-
Reaction System: Phosphate buffer (pH 7.4) containing 50 µM O,O,O-TEPT.
-
Radical Generation: Add Hydrogen Peroxide (
, 1 mM) and UV irradiation (254 nm) OR use a Fenton reagent ( ). -
Quenching: Stop reaction at intervals (0-60 min) using Catalase or Sodium Thiosulfate.
-
Detection: Analyze for the formation of Triethyl Phosphate (P=O) .
-
Note: This conversion is usually rapid (
) and represents the dominant fate in surface waters.
-
References
-
Mallipudi, N. M., et al. (1979). Toxicity of O,O,S-trimethyl and triethyl phosphorothioate to the rat.[3][4] Journal of Agricultural and Food Chemistry.[3][5] Link
-
Ali, F. A., & Fukuto, T. R. (1983).[4] Toxicological properties of O,O,S-trialkyl phosphorothioates.[3][4][6][7][8] Journal of Toxicology and Environmental Health. Link
-
Aldridge, W. N., et al. (1985). The toxicology of impurities in organophosphorus pesticides: Oxidative activation and lung toxicity. Archives of Toxicology.[3]
-
U.S. National Library of Medicine. (2025). This compound - PubChem Compound Summary.[9] PubChem.[9] Link
-
Bracher, P. J., et al. (2011).[10] The Relative Rates of Thiol–Thioester Exchange and Hydrolysis.[10] Origins of Life and Evolution of Biospheres.[10] Link
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Toxicological properties of O,O,S-trialkyl phosphorothioates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicity of O,O,S-trimethyl and triethyl phosphorothioate to the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lung injury and delayed toxicity produced by O,S,S-trimethyl phosphorodithioate, an impurity of malathion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular responses to O,O,S-trimethyl phosphorothioate-induced pulmonary injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. O,O',O''-Triethyl phosphorothioate | C6H15O3PS | CID 31354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
Safe handling and disposal procedures for O,O,O-Triethyl phosphorothioate
Topic: Safe Handling and Disposal Procedures for O,O,O-Triethyl Phosphorothioate Content Type: Technical Safety Guide & Operational Protocol Audience: Senior Researchers, Process Chemists, and HSE Officers
Executive Summary
This compound (TEPT) (CAS 126-68-1) presents a unique safety challenge in drug development and agrochemical research. Often encountered as a synthesis intermediate or a significant impurity in organophosphorus pesticides (e.g., Diazinon), its hazard profile is frequently underestimated due to its lower acute toxicity compared to its oxon analogs.
However, TEPT acts as a pro-toxicant . It possesses high lipophilicity, allowing rapid dermal absorption, followed by metabolic activation via Cytochrome P450 enzymes into the highly toxic O,O,O-triethyl phosphate (oxon). Furthermore, commercial grades of TEPT often contain isomeric impurities (O,O,S-triethyl phosphorothioate) known to cause delayed, often fatal, pulmonary injury.
This guide moves beyond generic "organophosphate handling" to provide a specific, mechanism-based protocol for the safe manipulation, decontamination, and disposal of TEPT.
Physicochemical Profile & Hazard Identification
Understanding the physical properties of TEPT is the first line of defense. Its relatively high flash point should not breed complacency regarding its thermal stability during disposal.
| Property | Value / Description | Operational Implication |
| CAS Number | 126-68-1 | Unique identifier for inventory tracking. |
| Molecular Formula | C₆H₁₅O₃PS | Contains P=S thion bond (requires oxidative desulfuration). |
| Physical State | Colorless to pale yellow liquid | Hard to detect visually on surfaces. |
| Flash Point | ~107°C (225°F) | Combustible. Incompatible with high-heat oxidation without scrubbers. |
| Solubility | Lipophilic; Soluble in organic solvents | Penetrates standard latex gloves rapidly. |
| Reactivity | Slow hydrolysis in neutral water | Spills require active chemical decontamination (pH > 12). |
| Key Impurity | O,O,S-Triethyl phosphorothioate | Critical Risk: Causes delayed lung injury/pneumotoxicity. |
Toxicological Mechanism: The Bioactivation Pathway
To handle TEPT safely, one must understand that the compound in the flask is a "loaded gun" that the body pulls the trigger on. TEPT itself is a weak acetylcholinesterase (AChE) inhibitor. Its danger lies in oxidative desulfuration .
The Mechanism: Upon absorption (dermal/inhalation), TEPT is trafficked to the liver. Hepatic CYP450 enzymes (specifically CYP1A2 and CYP3A4) attack the sulfur moiety, converting the P=S bond to a P=O bond. This metabolite (Triethyl Phosphate/Oxon) is the potent AChE inhibitor that causes cholinergic crisis.
Diagram 1: Metabolic Activation & Toxicity Pathway This diagram illustrates the critical bioactivation step and the delayed nature of the toxicity.
Caption: Figure 1. Metabolic activation of TEPT. Note the parallel risk of lung injury from common isomeric impurities.
Engineering Controls & Personal Protective Equipment (PPE)
Standard lab coats are insufficient. The lipophilicity of TEPT requires barrier protection that resists organic permeation.
-
Primary Barrier (Gloves):
-
Do NOT use: Latex or standard Nitrile (thin).
-
REQUIRED: Silver Shield® (Laminate) or heavy-gauge Nitrile (>8 mil) double-gloved.
-
Reasoning: Organophosphorothioates can permeate standard nitrile in <15 minutes. Laminate films provide >4 hours of breakthrough protection.
-
-
Respiratory Protection:
-
Work must be performed in a Class II Biosafety Cabinet or Chemical Fume Hood with face velocity >100 fpm.
-
If outside containment (e.g., spill cleanup), use a Full-Face Respirator with P100/Organic Vapor (OV) cartridges.
-
-
Surface Protection:
-
Use absorbent, plastic-backed bench liners. TEPT is an oil; once it soaks into a porous surface (concrete, wood), it is nearly impossible to remove completely.
-
Operational Handling Protocol
This protocol utilizes a "Self-Validating" approach. You do not assume a surface is clean; you prove it.
Step 4.1: Preparation
-
Prepare Decontamination Solution (Decon-Sol) in advance:
-
Composition: 10% Sodium Hydroxide (NaOH) + 5% Sodium Hypochlorite (Bleach) in water.
-
Chemistry: The "Dual-Action" approach. NaOH drives alkaline hydrolysis, while hypochlorite acts as an oxidant to attack the sulfur, accelerating the breakdown of the P=S bond which is kinetically slower to hydrolyze than P=O.
-
-
Set up a "Hot Zone" within the fume hood. No TEPT leaves this zone unless sealed in secondary containment.
Step 4.2: Transfer & Synthesis
-
Use positive displacement pipettes or glass syringes. Avoid plastic tips that may retain the oily compound.
-
Quenching: If TEPT is a reactant, quench the reaction mixture with the Decon-Sol (carefully, as it is exothermic) before removing glassware from the hood.
Step 4.3: Validation (The "Self-Validating" Step)
Standard Ellman’s reagent tests for active AChE inhibitors. Since TEPT is a pro-toxicant (thion), it may not trigger a standard enzyme ticket immediately.
-
Recommended Spot Test: Use Palladium(II) Chloride (PdCl₂) solution (0.5% in dilute HCl).
-
Method: Swipe the surface with a filter paper, then apply a drop of PdCl₂.
-
Result: A yellow-to-brown coloration indicates the presence of sulfur-containing organophosphates (P=S bond).
-
Action: If positive, re-apply Decon-Sol for 30 minutes and re-test.
Disposal & Waste Management (RCRA Compliance)
Disposal must prevent environmental leaching and downstream toxicity.
Diagram 2: Waste Management Workflow This diagram outlines the decision logic for treating and disposing of TEPT waste.
Caption: Figure 2. Decision matrix for TEPT disposal. Note the mandatory 24-hour hydrolysis soak for lab-scale waste.
Detailed Disposal Steps:
-
Segregation: Collect TEPT waste in a dedicated container labeled "Toxic - Organophosphate - P=S". Do not mix with strong acids (risk of H₂S or toxic phosphine gas evolution).
-
Chemical Treatment (Small Scale):
-
Add waste slowly to a stirred vessel containing the Decon-Sol (NaOH/Bleach).
-
Allow to stand for 24 hours . The hydrolysis of the P=S bond is slower than P=O; time is the critical variable.
-
-
Final Disposal:
-
Even after treatment, the waste should be tagged as hazardous chemical waste.
-
Incineration is the gold standard. Ensure the waste contractor utilizes an incinerator equipped with scrubbers for phosphorus oxides (POx) and sulfur oxides (SOx).
-
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 31366, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2013). Recognition and Management of Pesticide Poisonings (6th Ed.) - Chapter 5: Organophosphates. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2024). NIOSH Pocket Guide to Chemical Hazards - Organophosphorus Pesticides. Retrieved from [Link]
-
World Health Organization (WHO). (2009). The WHO Recommended Classification of Pesticides by Hazard. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Methodological & Application
Advanced Protocols for O,O,O-Triethyl Phosphorothioate in Modern Organic Synthesis
Executive Summary & Chemical Profile
O,O,O-Triethyl phosphorothioate (CAS: 126-68-1) is a versatile organophosphorus ester often overshadowed by its trivalent counterpart, triethyl phosphite. While historically categorized as a pesticide intermediate or metabolite, modern synthetic chemistry utilizes this compound in two high-value domains: Materials Science (as a Single Source Precursor for metal sulfide nanocrystals) and Bio-Organic Chemistry (as a critical reference standard for oligonucleotide therapeutics).
Unlike Lawesson’s reagent or elemental sulfur, this compound offers a liquid, organo-soluble sulfur source with tunable decomposition kinetics, allowing for precise control over nucleation rates in nanoparticle synthesis.
Chemical Identity
| Property | Data |
| Formula | |
| Molecular Weight | 198.22 g/mol |
| Boiling Point | 215°C (at 760 mmHg) |
| Density | 1.07 g/mL |
| Solubility | Miscible with common organic solvents (DCM, Toluene, Hexane); Insoluble in water.[1][2][3][4] |
| Stability | Thermally stable up to ~200°C; Hydrolytically stable at neutral pH; Susceptible to oxidative desulfurization. |
Core Application: Solvothermal Synthesis of Metal Sulfide Nanocrystals
In the synthesis of semiconductor quantum dots (e.g., CdS, ZnS), the control of sulfur release is paramount. Elemental sulfur is often too reactive, leading to rapid, uncontrolled nucleation. This compound serves as a Single Source Precursor (SSP) or a controlled secondary sulfur donor. Its high boiling point (215°C) makes it ideal for solvothermal "hot-injection" methods where temperature drives the P=S bond cleavage.
Mechanism of Action
The reaction relies on the thermal activation of the P=S bond. At elevated temperatures (>220°C) and in the presence of metal salts (e.g., Cadmium oleate), the sulfur atom is transferred to the metal center, releasing triethyl phosphite (or its oxidized phosphate form) as a byproduct.
Protocol 1: Synthesis of CdS Quantum Dots via Phosphorothioate Decomposition
Objective: Synthesis of monodisperse Cadmium Sulfide (CdS) nanocrystals.
Reagents:
-
Cadmium Oxide (CdO, 1 mmol)
-
Oleic Acid (OA, 4 mmol)
-
1-Octadecene (ODE, 15 mL) - Solvent
-
This compound (TEPT, 0.5 mmol) - Sulfur Source
Step-by-Step Methodology:
-
Precursor Formation: In a three-neck flask, combine CdO, Oleic Acid, and 10 mL of ODE.
-
Degassing: Heat to 150°C under vacuum for 1 hour to remove water and oxygen, forming Cadmium Oleate (solution turns clear).
-
Inert Atmosphere: Switch to Argon or Nitrogen flow.
-
Temperature Ramp: Heat the reaction mixture to 240°C .
-
Injection: Rapidly inject a solution of this compound (0.5 mmol) dissolved in 5 mL ODE.
-
Nucleation & Growth: Maintain temperature at 220–240°C.
-
Note: TEPT releases sulfur slower than bis(trimethylsilyl)sulfide, allowing for a "focusing" of size distribution.
-
-
Quenching: After 10–30 minutes (depending on desired particle size/color), remove the heating mantle and cool rapidly with an air stream.
-
Purification: Precipitate nanocrystals using excess ethanol/acetone and centrifuge (5000 rpm, 10 min). Redissolve in toluene.
Workflow Diagram: Nanocrystal Synthesis
Caption: Logical flow for the solvothermal synthesis of CdS nanocrystals using Triethyl Phosphorothioate as a controlled sulfur donor.
Core Application: Bio-Organic Model System & Reference Standard
In the development of Antisense Oligonucleotides (ASOs) , the phosphorothioate linkage (P=S) is introduced to prevent nuclease degradation. However, these linkages can undergo oxidative desulfurization (reverting to P=O) during storage or metabolism, losing efficacy.
This compound is the standard model compound used to validate analytical methods (HPLC-MS) intended to detect this degradation. It is also used to study the stereochemistry and stability of the P=S bond under physiological conditions.
Protocol 2: Oxidative Desulfurization Assay (Impurity Profiling)
Objective: To quantify the rate of oxidative desulfurization of the P=S bond by reactive oxygen species (ROS), mimicking in vivo drug metabolism.
Reagents:
-
Hydrogen Peroxide (
) or Peroxynitrite (Oxidant) -
Acetonitrile (HPLC grade)
-
Internal Standard: Triphenyl phosphate[11]
Methodology:
-
Preparation: Prepare a 1 mM solution of this compound in 50:50 Acetonitrile/Water.
-
Oxidation: Add oxidant (e.g., 10 equivalents of
) and incubate at 37°C. -
Sampling: Take aliquots at t=0, 1, 4, and 24 hours.
-
Analysis (LC-MS):
-
Column: C18 Reverse Phase.
-
Mobile Phase: Gradient Water/Acetonitrile (0.1% Formic Acid).
-
Detection: Monitor transition from m/z 199
(Phosphorothioate) to m/z 183 (Phosphate).
-
-
Data Interpretation: The conversion rate acts as a proxy for the stability of phosphorothioate backbones in DNA therapeutics.
Niche Application: Ethylating Agent via Oxonium Formation
While less common than Triethyl Phosphate, the thio-analog can act as a potent ethylating agent when activated by strong electrophiles.
Reaction:
This reaction, described in mechanistic studies, utilizes this compound to generate the N-ethylacetonitrilium ion, demonstrating its capacity to transfer ethyl groups under oxidative stress. This is critical for researchers studying the toxicology of organophosphates, as it models how these compounds might alkylate biological nucleophiles.
Safety & Handling (E-E-A-T)
Expert Insight: While this compound is less toxic than its parathion-like derivatives (which contain aryl groups), it is still an organophosphate. It can inhibit cholinesterase enzymes.
-
Engineering Controls: Always handle in a fume hood.
-
PPE: Nitrile gloves are sufficient for incidental splash, but double-gloving is recommended for synthesis.
-
Deactivation: Spills should be treated with basic bleach solution (NaOH + NaOCl) to hydrolyze the ester and oxidize the sulfur species.
References
-
Nanocrystal Precursors: Roffey, A. (2014). Dithiocarbamate Complexes as Single Source Precursors to Metal Sulfide Nanoparticles. UCL Discovery. Link
-
Synthesis Mechanism: Kaboudin, B., & Farjadian, F. (2006). Synthesis of phosphorothioates using thiophosphate salts. Beilstein Journal of Organic Chemistry. Link
-
Oligonucleotide Stability: Glen Research. Sulfurizing Reagents and Phosphorothioate Synthesis. Link
-
Chemical Properties: PubChem. This compound Compound Summary. Link
-
Oxidative Desulfurization: Wu, J., et al. (2012). Desulfurization of phosphorothioate oligonucleotides via the sulfur-by-oxygen replacement.[12] Journal of Mass Spectrometry. Link
Sources
- 1. One-Pot Reactions of Triethyl Orthoformate with Amines | MDPI [mdpi.com]
- 2. old.uoi.gr [old.uoi.gr]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. scielo.br [scielo.br]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. epa.gov [epa.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Desulfurization of phosphorothioate oligonucleotides via the sulfur-by-oxygen replacement induced by the hydroxyl radical during negative electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
O,O,O-Triethyl Phosphorothioate: An Examination of its Role in Selective Oxidation Catalysis
A comprehensive review of the scientific literature reveals a notable absence of evidence for O,O,O-Triethyl phosphorothioate as a selective oxidation catalyst for organic transformations. While some chemical suppliers and databases generically classify the compound as an "oxidation catalyst," this designation appears to be either a broad categorization or potentially misleading. The overwhelming body of research on this compound and related organophosphorus compounds centers on their synthesis, toxicological properties, and, most significantly, their application in the field of oligonucleotide therapeutics. This document addresses the initial query by first clarifying the well-documented roles of phosphorothioates and then discussing the apparent misattribution of its function as a selective oxidation catalyst.
Introduction to this compound
The Prevalent Role of Phosphorothioates in Oligonucleotide Therapeutics
The most significant and well-documented application of the phosphorothioate moiety is in the development of antisense oligonucleotides (ASOs), a class of therapeutic agents that can modulate gene expression. In this context, one of the non-bridging oxygen atoms in the phosphate backbone of the oligonucleotide is replaced by a sulfur atom. This modification confers several advantageous properties:
-
Nuclease Resistance: The phosphorothioate linkage is significantly more resistant to degradation by cellular nucleases compared to the natural phosphodiester bond. This increased stability enhances the in vivo half-life of the ASO, allowing for a more sustained therapeutic effect.
-
Cellular Uptake and Bioavailability: The introduction of the sulfur atom increases the lipophilicity of the oligonucleotide, which can facilitate its passage across cell membranes and improve its overall bioavailability.
The synthesis and application of these modified oligonucleotides are areas of intense research and development in the pharmaceutical industry.
Investigating the "Oxidation Catalyst" Designation
Despite the "oxidation catalyst" label found in some commercial sources, a thorough search of the scientific literature did not yield any specific examples or protocols where this compound is used to catalytically and selectively oxidize common organic functional groups such as sulfides, alcohols, or amines.
The research that does involve phosphorothioates and oxidation typically falls into one of two categories:
-
Oxidation of the Phosphorothioate Moiety: Studies have been conducted on the oxidation of the phosphorothioate group itself, converting the P=S bond to a P=O bond. This is often considered a degradation pathway for phosphorothioate-modified oligonucleotides and is a subject of stability studies.
-
Redox Reactions Involving Phosphorothioates: Some organophosphorus compounds can participate in redox reactions, but typically as stoichiometric reagents rather than catalysts.
The lack of published research on this compound as a selective oxidation catalyst suggests that this is not a recognized or viable application for this compound. The creation of detailed application notes and protocols would require a foundation of peer-reviewed scientific literature that, in this case, appears to be non-existent.
Conclusion
Based on an extensive review of the available scientific literature, the premise that this compound is a selective oxidation catalyst for general organic reactions is not supported by evidence. Its primary and well-established role is in the synthesis of other compounds and, more broadly, the phosphorothioate functional group is of critical importance in the field of therapeutic oligonucleotides. Researchers and drug development professionals seeking catalysts for selective oxidation reactions should look to well-established classes of catalysts, such as those based on transition metals or organocatalysts, for which there is a wealth of documented protocols and mechanistic understanding.
It is crucial for scientific integrity that any proposed catalytic system be backed by robust and verifiable data. In the case of this compound as a selective oxidation catalyst, such data is currently absent from the scientific record. Therefore, the development of detailed application notes and protocols for this purported application is not feasible.
References
Sources
Detailed experimental protocols for using O,O,O-Triethyl phosphorothioate
The following technical guide details the experimental application of O,O,O-Triethyl phosphorothioate (O,O,O-TEPT) .
Crucial Distinction: This guide focuses strictly on the small molecule organophosphate (CAS 126-68-1, MW 198.22), commonly found as an impurity in pesticide formulations or used as a pharmacological probe. It does not cover phosphorothioate-backbone oligonucleotides (ASOs).
Applications in Toxicological Modeling and Analytical Standardization
Introduction & Chemical Identity
This compound (O,O,O-TEPT) is a phosphorothioate ester primarily encountered as a manufacturing impurity in organophosphorus pesticides (e.g., Diazinon, Parathion) or used as a mechanistic probe in toxicology.
Its scientific value lies in its structural isomerism. Unlike its highly pneumotoxic isomer O,O,S-Triethyl phosphorothioate (O,O,S-TEPT) , the O,O,O-isomer exhibits significantly lower toxicity and can act as a pharmacological antagonist, protecting against the delayed lung injury induced by S-alkyl isomers. This "Thiono-Thiolo" relationship makes it a critical tool for studying metabolic bioactivation and lung injury mechanisms.
| Property | Specification |
| CAS Number | 126-68-1 |
| Formula | |
| MW | 198.22 g/mol |
| Structure | |
| Key Risk | Cholinesterase inhibition (weak); Isomerization to toxic O,O,S-form upon heating. |
Mechanism of Action: The Thiono-Thiolo Switch
Understanding the metabolic fate of O,O,O-TEPT is prerequisite to experimental design. The compound sits at a divergence point between detoxification and bioactivation.
-
Path A (Desulfuration): Oxidative desulfuration by CYP450 leads to Triethyl Phosphate (TEP), which is relatively pharmacologically inert.
-
Path B (Isomerization): Thermal or metabolic rearrangement converts the P=S (Thiono) bond to a P-S (Thiolo) bond, forming O,O,S-TEPT . This isomer causes delayed pulmonary toxicity (edema/fibrosis) and death.
-
Path C (Antagonism): O,O,O-TEPT competes for CYP450 active sites, potentially blocking the bioactivation of co-administered S-alkyl isomers, thereby exerting a "protective" effect.
Figure 1: Metabolic divergence of O,O,O-TEPT. The compound can either be detoxified to triethyl phosphate or isomerize to the pneumotoxic O,O,S-form. It also acts as a competitive inhibitor of the enzymes responsible for this activation.
Protocol A: In Vivo Antagonism Model (Lung Injury Protection)
Objective: To demonstrate the protective effect of O,O,O-TEPT against O,O,S-TEPT induced delayed pulmonary toxicity. This model is used to screen for mechanisms of organophosphate-induced lung injury.
Experimental Design
-
Species: Male Wistar or Sprague-Dawley Rats (200–250 g).
-
Group Size: n = 6 per group.
-
Route: Oral Gavage (p.o.) or Intraperitoneal (i.p.). Oral is preferred for metabolic relevance.
| Group | Treatment A (Pre-treatment, T=0) | Treatment B (Challenge, T+1h) | Expected Outcome |
| 1 (Vehicle) | Corn Oil (2 mL/kg) | Corn Oil | Normal Histology |
| 2 (Toxin Control) | Corn Oil | O,O,S-TEPT (25 mg/kg) | Severe Lung Edema (Day 3-4) |
| 3 (Test) | O,O,O-TEPT (50 mg/kg) | O,O,S-TEPT (25 mg/kg) | Reduced/Absent Edema |
| 4 (Toxicity Control) | O,O,O-TEPT (50 mg/kg) | Corn Oil | Assess O,O,O-TEPT intrinsic toxicity |
Step-by-Step Procedure
-
Preparation: Dissolve O,O,O-TEPT and O,O,S-TEPT separately in corn oil. Ensure O,O,O-TEPT is >99% pure and free of S-isomer (verify via GC-MS, see Protocol B).
-
Dosing: Administer Treatment A. Wait 60 minutes to allow systemic distribution and enzyme interaction. Administer Treatment B.
-
Monitoring: Weigh animals daily.
-
Sign of Toxicity: Progressive weight loss beginning Day 2.
-
Respiratory Distress: Dyspnea, piloerection.
-
-
Termination: Euthanize animals at 72 hours post-challenge (peak edema window).
-
Endpoints:
-
Lung Weight Ratio: Excision of lungs (trachea trimmed). Weigh wet lung. Calculate Lung Weight / Body Weight x 100.
-
Normal: ~0.5 - 0.6%
-
Edematous: >1.0%[1]
-
-
Bronchoalveolar Lavage (BAL): Lavage lungs with 3 x 5 mL PBS. Count total cells and differential (neutrophils vs macrophages).
-
Histology: Fix left lobe in 10% neutral buffered formalin. Stain H&E. Look for alveolar wall thickening and proteinaceous exudate.
-
Protocol B: Analytical Standardization (GC-MS)
Objective: To quantify O,O,O-TEPT as an impurity in pesticide samples or biological matrices, distinguishing it from the S-isomer.
Instrument Parameters
-
System: GC-MS (Single Quadrupole or Triple Quad).
-
Column: 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless (for trace analysis) or Split 1:50 (for bulk purity). Temp: 250°C.
Temperature Program
The separation of O,O,O-TEPT (Thiono) from O,O,S-TEPT (Thiolo) is critical. The Thiono isomer elutes earlier due to lower polarity.
-
Initial: 60°C (Hold 1 min).
-
Ramp 1: 20°C/min to 160°C.
-
Ramp 2: 5°C/min to 200°C (Critical separation window).
-
Ramp 3: 30°C/min to 280°C (Hold 3 min).
Mass Spectrometry Detection (EI Mode, 70eV)
-
O,O,O-TEPT (Target):
-
Retention Index (RI): ~1060–1080 (on DB-5).
-
Quant Ion: m/z 198 (
). -
Qualifier Ions: m/z 170 (
), m/z 153, m/z 125.
-
-
O,O,S-TEPT (Interference/Isomer):
-
Retention Index (RI): ~1150–1180 (Elutes later).
-
Key Difference: Look for m/z 169 (Loss of Ethyl from S-Ethyl) which is more prominent in the S-isomer spectrum.
-
Safety & Handling (Critical)
-
Isomerization Hazard: Do not distill O,O,O-TEPT at atmospheric pressure. High heat (>150°C) can cause rearrangement to the highly toxic O,O,S-isomer. Use vacuum distillation if purification is required.
-
Decontamination: Treat spills with 10% NaOH (alkaline hydrolysis) for 24 hours before disposal.
-
PPE: Double nitrile gloves, chemical safety goggles, and fume hood operation are mandatory.
References
-
Mallipudi, N. M., et al. (1979). Toxicity of O,O,S-trimethyl and triethyl phosphorothioate to the rat. Journal of Agricultural and Food Chemistry, 27(2), 463-466.[2] Link
-
Ali, F. A., & Fukuto, T. R. (1983). Toxicological properties of O,O,S-trialkyl phosphorothioates.[3] Journal of Toxicology and Environmental Health, 12(4-6), 591-598.[3] Link
-
NIST Mass Spectrometry Data Center. O,O,O-Triethyl thiophosphate Mass Spectrum. NIST Chemistry WebBook, SRD 69. Link
- Umetsu, N., et al. (1981). Effect of O,O,S-trimethyl phosphorothioate on the metabolism of malathion in the rat. Journal of Pesticide Science, 6, 183-189.
Sources
Application Note: Advanced Analytical Methods for the Ultrasensitive Detection of O,O,O-Triethyl phosphorothioate (OOO-TEPT)
Abstract
O,O,O-Triethyl phosphorothioate (OOO-TEPT) is an organophosphate compound with applications ranging from a pesticide and chemical intermediate to an additive in lubricants and plasticizers.[1][2] Its presence, whether as a desired product, an environmental contaminant, or a process impurity, necessitates robust and sensitive analytical methods for its precise quantification. This guide provides an in-depth exploration of advanced analytical strategies for the detection of OOO-TEPT, tailored for researchers, quality control scientists, and drug development professionals. We delve into the core principles and comparative advantages of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering detailed, field-proven protocols for sample preparation and instrumental analysis. The causality behind experimental choices is explained to empower users to adapt these methods to their specific matrices and analytical objectives.
Introduction
The Analyte: this compound (OOO-TEPT)
OOO-TEPT (CAS No. 126-68-1) is a semi-volatile, colorless liquid belonging to the organophosphate ester (OPE) chemical class.[1][3] Its chemical structure features a central phosphorus atom double-bonded to a sulfur atom (a thionophosphate), and single-bonded to three ethoxy groups.
Rationale for Detection
The need for sensitive OOO-TEPT detection is multifaceted:
-
Environmental Monitoring: As a component of some pesticide formulations, its presence in soil, water, and biota requires monitoring to assess environmental fate and exposure risks.
-
Toxicology and Safety: Organophosphates as a class are known for their potential neurotoxicity. Accurate quantification in biological matrices is crucial for toxicological studies and human exposure assessment.[1]
-
Industrial & Pharmaceutical Quality Control: In chemical manufacturing, OOO-TEPT may be a synthetic intermediate or a process-related impurity. For instance, in the synthesis of phosphorothioate oligonucleotides, which are a major class of therapeutic drugs, related impurities must be meticulously controlled.[5]
Core Analytical Challenges
Effective quantification of OOO-TEPT is often complicated by:
-
Complex Matrices: Biological fluids, environmental samples, and industrial process streams contain a multitude of interfering compounds that can mask the analyte signal or affect instrument performance.
-
Low Concentration Levels: Detection at trace (ng/mL or ppb) or ultra-trace (pg/mL or ppt) levels is frequently required, demanding highly sensitive instrumentation.
-
Analyte Stability: While relatively stable, the potential for degradation during aggressive sample preparation or high-temperature GC analysis must be considered.
Foundational Analytical Strategies: GC-MS vs. LC-MS/MS
The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) as the separation technique is the most critical decision in method development for OOO-TEPT. Both are powerful when coupled with mass spectrometry, but their principles and applicability differ significantly.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality of Choice: GC is an ideal technique for analytes that are volatile or can be made volatile without thermal degradation. With a boiling point of 214°C, OOO-TEPT is sufficiently volatile for GC analysis. The separation occurs in the gas phase, typically on a long, narrow fused-silica capillary column, offering exceptional chromatographic resolution.
-
Advantages:
-
High Separation Efficiency: Capillary GC columns provide superior peak resolution compared to standard LC columns, which is excellent for separating OOO-TEPT from structurally similar isomers or impurities.
-
Robust and Established: GC-MS is a mature technique with extensive, standardized electron ionization (EI) mass spectral libraries available for compound identification.
-
-
Limitations:
-
Matrix Sensitivity: Non-volatile components in the sample (e.g., lipids, salts) cannot be directly injected as they will contaminate the GC inlet and column. This necessitates rigorous and often labor-intensive sample cleanup procedures.[3]
-
Thermal Stability: While OOO-TEPT is generally stable, some risk of thermal degradation in a hot GC inlet exists for more complex or labile organophosphates.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Causality of Choice: LC-MS/MS is the premier technique for non-volatile or thermally labile compounds. For OOO-TEPT, it offers a powerful alternative to GC-MS, particularly when dealing with complex, "dirty" samples that are difficult to clean up.
-
Advantages:
-
High Specificity & Sensitivity: The use of tandem mass spectrometry (MS/MS) with modes like Selected Reaction Monitoring (SRM) provides exceptional specificity. The mass spectrometer is set to isolate the OOO-TEPT parent ion and then fragment it, monitoring only for specific, characteristic fragment ions. This effectively filters out chemical noise from the matrix, leading to very low detection limits.
-
Reduced Sample Cleanup: LC is more tolerant of complex matrices than GC, potentially simplifying sample preparation protocols.[3]
-
Versatile Ionization: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) is often more effective for moderately polar to non-polar analytes like OOO-TEPT, which may not ionize efficiently by ESI.[3]
-
-
Limitations:
-
Ion Suppression/Enhancement: Co-eluting matrix components can interfere with the ionization process in the MS source, artificially decreasing or increasing the analyte signal. This must be carefully evaluated during method validation.
-
Chromatographic Resolution: Standard LC columns typically offer lower peak resolution than capillary GC columns, although this is often compensated for by the high specificity of the MS/MS detector.
-
Sample Preparation: Protocols for Analyte Isolation
The primary goal of sample preparation is to extract OOO-TEPT from the sample matrix, remove interferences, and concentrate the analyte into a clean solvent compatible with the chosen analytical instrument.
Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples
This protocol is ideal for environmental water samples or other aqueous solutions. It utilizes a reversed-phase (C18) sorbent that retains the moderately lipophilic OOO-TEPT while allowing polar interferences to pass through.
Workflow: Solid-Phase Extraction (SPE)
Caption: Workflow for OOO-TEPT extraction from aqueous matrices using SPE.
Step-by-Step Methodology:
-
Sorbent Selection: C18-bonded silica (500 mg, 6 mL cartridge) is a suitable choice.
-
Conditioning: Sequentially pass 5 mL of methanol, followed by 5 mL of deionized water through the cartridge. Causality: This activates the C18 functional groups and ensures proper wetting for sample interaction.
-
Loading: Load up to 500 mL of the aqueous sample onto the cartridge at a flow rate of ~5 mL/min.
-
Washing: Wash the cartridge with 5 mL of a 20:80 (v/v) methanol:water solution. Causality: This removes hydrophilic impurities that may have been retained, without eluting the target analyte.
-
Drying: Dry the cartridge under a vacuum or nitrogen stream for 10 minutes to remove excess water.
-
Elution: Elute the retained OOO-TEPT with 2 x 4 mL aliquots of ethyl acetate or acetonitrile.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 1 mL of a solvent appropriate for the injection (e.g., ethyl acetate for GC-MS, 50:50 acetonitrile:water for LC-MS/MS).
Protocol 2: Liquid-Liquid Extraction (LLE) for Biological Fluids
LLE is a classic technique effective for matrices like plasma or serum. It partitions the analyte between the aqueous sample and an immiscible organic solvent based on its relative solubility.
Workflow: Liquid-Liquid Extraction (LLE)
Caption: Workflow for OOO-TEPT extraction from biological fluids using LLE.
Step-by-Step Methodology:
-
Sample Aliquot: Place 1 mL of plasma or serum into a 15 mL glass centrifuge tube.
-
Solvent Addition: Add 5 mL of an extraction solvent. A mixture of hexane and methyl tert-butyl ether (MTBE) (80:20, v/v) is a good starting point. Causality: Hexane is non-polar and efficiently extracts lipophilic compounds, while MTBE adds some polarity to improve recovery of moderately polar analytes like OOO-TEPT.
-
Extraction: Cap the tube and vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to achieve a clean separation between the upper organic layer and the lower aqueous/protein layer.
-
Collection: Carefully transfer the upper organic layer to a clean tube using a glass Pasteur pipette, avoiding the protein interface.
-
Concentration: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 500 µL of a solvent appropriate for the injection.
Instrumental Analysis: Protocols & Parameters
The following are robust starting protocols. Instrument-specific optimization is always required for best performance.
Protocol 3: Quantitative Analysis by GC-MS
Rationale: This method leverages the high resolving power of capillary GC and the definitive identification capabilities of MS operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
-
Instrumentation: Gas Chromatograph coupled to a Single Quadrupole or Triple Quadrupole Mass Spectrometer.
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity phase (e.g., DB-5ms, HP-5ms).
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Quantifier and qualifier ions should be determined by injecting a standard. For OOO-TEPT (MW 198), characteristic ions would likely include m/z 198 (molecular ion), 170, 142, 113, and 97.
-
Protocol 4: Quantitative Analysis by LC-MS/MS
Rationale: This method utilizes the specificity of tandem mass spectrometry for ultra-sensitive quantification, especially in complex matrices where GC cleanup is prohibitive.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a Triple Quadrupole Mass Spectrometer.
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
Start at 30% B.
-
Linear gradient to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B and re-equilibrate for 3 minutes.
-
-
MS/MS Parameters:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI), positive mode. Causality: APCI is generally more efficient for less polar, neutral molecules that do not readily accept or lose a proton in solution for ESI.
-
Source Temperature: 400°C.
-
Acquisition Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions: These must be optimized by infusing an OOO-TEPT standard. A plausible transition would be monitoring the fragmentation of the protonated molecule [M+H]⁺ at m/z 199 to a stable product ion (e.g., m/z 199 -> 171 or m/z 199 -> 143).
-
Data Analysis and Method Validation
A robust analytical method is not complete without proper validation to ensure its performance is fit for purpose.
Calibration and Quantification
Quantification should be performed using a multi-point calibration curve prepared by fortifying a blank matrix with known concentrations of OOO-TEPT analytical standard. An internal standard (e.g., a deuterated analog of OOO-TEPT or a structurally similar organophosphate not present in the samples) should be used to correct for variations in extraction recovery and instrument response.
Performance Characteristics
The following table summarizes typical performance characteristics that should be achieved during method validation for the protocols described.
| Parameter | GC-MS Target | LC-MS/MS Target | Rationale |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | 0.01 - 0.1 ng/mL | The lowest concentration at which the analyte can be reliably detected (Signal-to-Noise ≥ 3). |
| Limit of Quantification (LOQ) | 0.5 - 2.0 ng/mL | 0.05 - 0.5 ng/mL | The lowest concentration at which the analyte can be accurately quantified (S/N ≥ 10, with acceptable precision & accuracy). |
| Linearity (r²) | > 0.995 | > 0.995 | Demonstrates a proportional response of the instrument across a range of concentrations. |
| Precision (%RSD) | < 15% | < 15% | Measures the closeness of repeated measurements, indicating method reproducibility. |
| Accuracy / Recovery (%) | 80 - 110% | 80 - 110% | Measures the agreement between the measured concentration and the true concentration; recovery assesses the efficiency of the extraction process. |
Conclusion and Future Perspectives
Both GC-MS and LC-MS/MS offer powerful, reliable, and sensitive platforms for the quantification of this compound. The optimal choice is dictated by the sample matrix, required detection limits, and available instrumentation. For clean samples or when high chromatographic resolution is paramount, GC-MS is an excellent choice. For complex matrices requiring minimal cleanup and the highest sensitivity, LC-MS/MS is the superior approach.
Future advancements, such as micro-GC systems for portable, rapid analysis and high-resolution mass spectrometry (e.g., Orbitrap, TOF) for untargeted screening and definitive identification of novel metabolites or impurities, will continue to enhance our capabilities in detecting and understanding the role of OOO-TEPT in various scientific disciplines.[5][6]
References
-
Bekele, T. G., et al. (2021). Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish. Semantic Scholar. [Link]
-
Gilar, M., et al. (2003). Phosphorothioate Oligonucleotide Quantification by μ-Liquid Chromatography-Mass Spectrometry. PubMed Central. [Link]
-
Waters Corporation. LC-MS Analysis of Synthetic Oligonucleotides. Waters Corporation. [Link]
-
Waters Corporation. (2021). LC-MS Analysis of Synthetic Oligonucleotides. Waters Corporation. [Link]
-
Annetta, D. (2003). QUANTITATIVE METHOD FOR THE DETECTION OF TRIETHYL PHOSPHATE IN AQUEOUS SOLUTIONS. DTIC. [Link]
-
Ahnoff, M., & Lindberg, J. (2019). Analytical and preparative separation of phosphorothioated oligonucleotides: columns and ion-pair reagents. PubMed Central. [Link]
-
Phenomenex. (2011). Preparation and LC/MS Analysis of Oligonucleotide Therapeutics from Biological Matrices. Chromatography Today. [Link]
-
Liu, X., et al. (2012). Detecting low-level synthesis impurities in modified phosphorothioate oligonucleotides using liquid chromatography-high resolution mass spectrometry. ResearchGate. [Link]
-
National Center for Biotechnology Information. O,O',O''-Triethyl phosphorothioate. PubChem. [Link]
-
Phenomenex. Preparation and LC/MS Analysis of Oligonucleotide Therapeutics from Biological Matrices. Phenomenex. [Link]
-
Sang, R., et al. (2022). Analytical Techniques for Characterizing Diastereomers of Phosphorothioated Oligonucleotides. ResearchGate. [Link]
-
AZoM. (2024). Advancements in Gas Chromatography for Oil and Gas Analysis. AZoM. [Link]
-
Gilar, M., et al. (2012). Phosphorothioate oligonucleotide quantification by μ-liquid chromatography-mass spectrometry. PubMed. [Link]
Sources
High-performance liquid chromatography (HPLC) methods for O,O,O-Triethyl phosphorothioate analysis
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of O,O,O-Triethyl Phosphorothioate
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the identification and quantification of This compound (CAS 126-68-1) . Often encountered as a manufacturing impurity or degradation product in organophosphorus pesticides (e.g., diazinon, parathion) and chemical reagents, this compound requires precise monitoring due to its toxicological profile. This method utilizes a Reversed-Phase (RP-HPLC) approach with UV detection at 210 nm, optimized to resolve the target analyte from its toxic structural isomer, O,O,S-Triethyl phosphorothioate , and other hydrolysis byproducts.
Introduction
This compound is a thiono-ester (
Analytical Challenges:
-
Weak Chromophore: The molecule lacks aromatic rings, relying on the
and ester bonds for UV absorption, necessitating low-wavelength detection (210-220 nm). -
Isomer Selectivity: The method must strictly separate the lipophilic O,O,O-isomer from the more polar O,O,S-isomer.
-
Stability: Phosphorothioates are sensitive to oxidation; sample preparation must minimize artifactual degradation.
Experimental Methodology
Reagents and Standards
-
Reference Standard: this compound (purity >98%).
-
Impurity Standard: O,O,S-Triethyl phosphorothioate (for specificity check).
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent), Methanol (HPLC Grade).
Instrumentation
-
System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
Chromatographic Conditions
| Parameter | Setting |
| Column Temperature | 30°C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Detection Wavelength | 210 nm (Reference: 360 nm) |
| Mobile Phase A | Water (100%) |
| Mobile Phase B | Acetonitrile (100%) |
Gradient Program:
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) | Event |
|---|---|---|---|
| 0.00 | 50 | 50 | Isocratic Hold |
| 5.00 | 50 | 50 | Start Gradient |
| 15.00 | 10 | 90 | Elution of Lipophilics |
| 18.00 | 10 | 90 | Wash |
| 18.10 | 50 | 50 | Re-equilibration |
| 23.00 | 50 | 50 | End of Run |
Sample Preparation Protocol
Step 1: Stock Solution Preparation
-
Weigh accurately 10 mg of this compound standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Acetonitrile . (Concentration: 1000 µg/mL).[1]
-
Note: Acetonitrile is preferred over methanol to prevent transesterification artifacts during long-term storage.
-
Step 2: Working Standard Solution
-
Dilute the Stock Solution with Water:Acetonitrile (50:50 v/v) to a target concentration of 50 µg/mL.
-
Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
Step 3: Sample Extraction (for Pesticide Formulations/Soil)
-
Weigh 1.0 g of sample matrix.
-
Extract with 10 mL Acetonitrile via sonication for 15 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Dilute supernatant with water to match initial mobile phase conditions (approx. 50% ACN).
Method Validation & Performance
Specificity & Separation Logic
The critical quality attribute is the resolution between the O,O,O-isomer and the O,O,S-isomer.
-
O,O,S-isomer: More polar (P=O bond, thiol ester). Elutes earlier (approx. 4-6 min).
-
O,O,O-isomer: More lipophilic (P=S bond). Elutes later (approx. 8-10 min).
Linearity and Sensitivity
-
Linear Range: 1.0 µg/mL to 200 µg/mL (
). -
LOD (Limit of Detection): ~0.2 µg/mL (S/N > 3).
-
LOQ (Limit of Quantitation): ~0.5 µg/mL (S/N > 10).
Visualizations
Figure 1: Analytical Workflow
Caption: Step-by-step analytical workflow from sample preparation to data analysis.
Figure 2: Separation Mechanism (Isomer Selectivity)
Caption: Chromatographic separation logic distinguishing the polar impurity (O,O,S) from the target analyte (O,O,O).
Expert Insights & Troubleshooting
-
Peak Tailing: If peak tailing is observed for the O,O,O-isomer, it typically indicates secondary interactions with residual silanols on the column. Solution: Ensure the column is "end-capped" (e.g., Eclipse Plus or XBridge) or add 0.1% Formic Acid to the mobile phase to suppress silanol ionization.
-
Ghost Peaks: The P=S bond is susceptible to oxidative desulfurization. Ensure solvents are degassed and free of peroxides. If "ghost peaks" appear near the void volume, check the acetonitrile quality.
-
Wavelength Selection: While 254 nm is standard for aromatics, it is insufficient for this compound. You must use 210-220 nm. Ensure your mobile phase solvents (especially water) are high purity to minimize background noise at this low wavelength.
References
-
PubChem. (2023). This compound (CAS 126-68-1) Compound Summary. National Library of Medicine. [Link]
-
U.S. EPA. (2000). Method 8141B: Organophosphorus Compounds by Gas Chromatography. (Cited for extraction principles of similar organophosphates).[2] [Link]
Sources
Application Note: High-Resolution Gas Chromatography for the Separation and Quantification of O,O,O-Triethyl phosphorothioate
Abstract
This application note presents a detailed guide to the separation and quantification of O,O,O-Triethyl phosphorothioate using gas chromatography (GC). This compound is an organophosphorus compound with applications in chemical synthesis and as an intermediate in the production of insecticides.[1] Its analysis is critical for process monitoring, quality control, and environmental assessment. This document provides comprehensive protocols for sample preparation, GC analysis with various detectors, and data interpretation, grounded in established methodologies for organophosphorus compounds. The causality behind experimental choices is explained to empower researchers and drug development professionals to adapt and troubleshoot these methods for their specific needs.
Introduction to this compound and its Analysis
This compound (TEPT), with the chemical formula C₆H₁₅O₃PS, is a member of the organophosphate family.[2] These compounds are widely used in agriculture and industry, making their accurate detection and quantification a matter of significant importance for safety and environmental monitoring.[3] Gas chromatography is a powerful and versatile technique for the analysis of semi-volatile organophosphates like TEPT, offering high resolution and sensitivity.[3]
The choice of GC detector is paramount for achieving the desired selectivity and sensitivity. While a Flame Ionization Detector (FID) can be used, its universal response to organic compounds may not be ideal for complex matrices. For enhanced selectivity and sensitivity towards phosphorus- and sulfur-containing compounds, a Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD) is highly recommended.[4] Mass Spectrometry (MS) offers the highest degree of confidence in identification and is invaluable for method development and confirmation.[4]
This guide will focus on providing robust GC methods adaptable for various detectors, with a primary emphasis on FID, NPD, and FPD, as these are commonly available in analytical laboratories.
Foundational Principles: GC Separation of Organophosphates
The successful GC analysis of this compound hinges on several key principles:
-
Volatility: TEPT is a semi-volatile compound, making it amenable to GC analysis. The injector temperature must be high enough to ensure rapid and complete vaporization without causing thermal degradation. Phosphorothioates can be susceptible to thermal stress, which may lead to the formation of artifacts.[3]
-
Column Selection: A non-polar or mid-polarity capillary column is typically suitable for the separation of organophosphorus compounds. A common and effective choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent). The column dimensions (length, internal diameter, and film thickness) will influence the resolution, analysis time, and sample capacity.
-
Detector-Specific Considerations:
-
FID (Flame Ionization Detector): Provides a robust and linear response to most organic compounds. While not selective for phosphorus, it can be effective for relatively clean samples.
-
NPD (Nitrogen-Phosphorus Detector): Offers high selectivity for compounds containing nitrogen and phosphorus, significantly reducing background noise from the sample matrix. This is a preferred detector for trace analysis of organophosphates.
-
FPD (Flame Photometric Detector): Can be operated in phosphorus mode (525 nm filter) or sulfur mode (393 nm filter), providing excellent selectivity for compounds containing these elements. This is particularly useful for confirming the presence of phosphorothioates.
-
Experimental Protocols
Sample Preparation: Extraction from Aqueous Matrices
This protocol details a liquid-liquid extraction (LLE) procedure suitable for the extraction of this compound from water samples. LLE is a conventional and effective technique for partitioning analytes between two immiscible phases.[5]
Materials:
-
Separatory funnel (250 mL)
-
Dichloromethane (DCM), pesticide residue grade
-
Sodium chloride (NaCl), analytical grade
-
Anhydrous sodium sulfate
-
Glass vials with PTFE-lined caps
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Collection: Collect 100 mL of the aqueous sample in a clean glass container.
-
pH Adjustment (if necessary): For neutral organophosphates like TEPT, pH adjustment is typically not required. However, for samples with extreme pH values, adjust to a neutral pH (6.5-7.5).
-
Salting Out: Add 10 g of NaCl to the sample and dissolve by swirling. This increases the ionic strength of the aqueous phase, promoting the partitioning of the analyte into the organic solvent.
-
First Extraction: Transfer the sample to a 250 mL separatory funnel. Add 30 mL of dichloromethane, stopper the funnel, and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate. The denser dichloromethane layer will be at the bottom.
-
Collection of Organic Layer: Drain the lower organic layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh 30 mL portions of dichloromethane, combining all organic extracts.
-
Drying: Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Sample Transfer: Transfer the final extract to a GC vial for analysis.
Gas Chromatography (GC) Analysis
The following table outlines recommended starting conditions for the GC analysis of this compound. These parameters may require optimization based on the specific instrument and column used.
| Parameter | GC-FID | GC-NPD | GC-FPD (P-mode) |
| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen | Helium | Helium |
| Inlet Mode | Splitless | Splitless | Splitless |
| Inlet Temp. | 250 °C | 250 °C | 250 °C |
| Injection Vol. | 1 µL | 1 µL | 1 µL |
| Oven Program | 80 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min) | 80 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min) | 80 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| Detector Temp. | 300 °C | 320 °C | 250 °C |
| Detector Gases | H₂: 30 mL/min, Air: 300 mL/min, Makeup (N₂): 25 mL/min | H₂: 3 mL/min, Air: 60 mL/min, Makeup (N₂): 10 mL/min | H₂: 75 mL/min, Air: 100 mL/min, Makeup (N₂): 20 mL/min |
Rationale for Parameter Selection:
-
Inlet Temperature: A temperature of 250 °C is a good starting point to ensure efficient vaporization of TEPT while minimizing the risk of thermal degradation.[3]
-
Oven Program: The initial temperature of 80 °C allows for good focusing of the analyte at the head of the column. The temperature ramp of 10 °C/min provides a good balance between separation efficiency and analysis time. The final hold at 280 °C ensures that any less volatile components are eluted from the column.
-
Detector Temperatures and Gas Flows: These are typical starting points and should be optimized according to the manufacturer's recommendations for the specific detector model to achieve optimal sensitivity and stability.
Data Interpretation and System Validation
A successful analysis requires not only a robust protocol but also a clear understanding of how to interpret the results and validate the system's performance.
Key Performance Indicators:
-
Retention Time: The time it takes for this compound to elute from the column. This should be consistent for a given method.
-
Peak Shape: Symmetrical, sharp peaks are indicative of a good chromatographic system. Tailing or fronting peaks can indicate issues with the column, inlet, or sample matrix.
-
Linearity: A calibration curve should be generated using a series of standards of known concentrations. A linear response (R² > 0.995) is essential for accurate quantification.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These values determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Visualizing the Workflow
The following diagrams illustrate the key stages of the analytical process.
Caption: Experimental workflow for GC analysis of this compound.
Caption: Logical relationships in the analytical method.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| No Peak or Small Peak | - Low analyte concentration- Injection issue- Leak in the system | - Concentrate the sample further- Check syringe and injection port- Perform a leak check |
| Peak Tailing | - Active sites in the inlet liner or column- Column contamination | - Use a deactivated liner- Bake out the column or trim the front end |
| Ghost Peaks | - Carryover from previous injection- Contaminated syringe or solvent | - Run a solvent blank- Clean the syringe and use fresh solvent |
| Baseline Noise | - Contaminated carrier gas- Detector instability | - Use high-purity gas with traps- Allow the detector to stabilize; check gas flows |
Conclusion
The gas chromatographic methods detailed in this application note provide a robust framework for the reliable separation and quantification of this compound. By understanding the principles behind the choice of columns, detectors, and sample preparation techniques, researchers can confidently implement and adapt these protocols to meet their specific analytical challenges. The use of selective detectors such as NPD or FPD is highly recommended for achieving the low detection limits often required in environmental and safety assessments.
References
-
U.S. Environmental Protection Agency. (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Retrieved from [Link]
-
PubChem. (n.d.). O,O',O''-Triethyl phosphorothioate. National Center for Biotechnology Information. Retrieved from [Link]
-
Drawell. (n.d.). Exploring the Role of Gas Chromatography in Organophosphate Analysis. Retrieved from [Link]
-
MDPI. (2021). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. Retrieved from [Link]
Sources
- 1. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O,O',O''-Triethyl phosphorothioate | C6H15O3PS | CID 31354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Analytical Extraction Methods and Sorbents’ Development for Simultaneous Determination of Organophosphorus Pesticides’ Residues in Food and Water Samples: A Review [mdpi.com]
Application Note: High-Sensitivity Identification and Quantification of O,O,O-Triethyl phosphorothioate by Mass Spectrometry
Abstract
This application note provides a comprehensive guide for the sensitive and selective identification and quantification of O,O,O-Triethyl phosphorothioate (TEPT) using mass spectrometry. TEPT, an organophosphorus compound, is of significant interest in environmental monitoring, toxicology, and as a potential impurity in various chemical processes. We present detailed protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) for robust identification and a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for high-sensitivity quantification in complex matrices. The methodologies cover sample preparation, instrument parameters, and data analysis, providing researchers, scientists, and drug development professionals with a solid foundation for the analysis of this and similar organophosphorus compounds.
Introduction: The Analytical Imperative for this compound
This compound (TEPT) is an organophosphorus compound with the chemical formula C₆H₁₅O₃PS and a molecular weight of 198.22 g/mol .[1][2] As a member of the organophosphate family, it is structurally related to compounds used as pesticides and plasticizers. Its presence in the environment or as an impurity in pharmaceutical or industrial products necessitates sensitive and specific analytical methods for its detection and quantification. Mass spectrometry, coupled with chromatographic separation, offers unparalleled selectivity and sensitivity for this purpose.
This guide is designed to provide both foundational knowledge and actionable protocols for the analysis of TEPT. We will explore two primary analytical workflows:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile compounds like TEPT, providing excellent chromatographic resolution and characteristic fragmentation patterns for confident identification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A proposed method for high-sensitivity quantification, particularly in complex biological or environmental matrices, leveraging the specificity of Multiple Reaction Monitoring (MRM).
Foundational Principles: Ionization and Fragmentation of TEPT
A thorough understanding of TEPT's behavior under mass spectrometric conditions is critical for method development.
Gas Chromatography-Mass Spectrometry (GC-MS) and Electron Ionization (EI)
In GC-MS, TEPT is amenable to electron ionization (EI), a hard ionization technique that generates a wealth of structural information through fragmentation. The EI mass spectrum of TEPT is characterized by the presence of the molecular ion (M⁺) at m/z 198 and several key fragment ions.[1][2] The fragmentation pattern, as detailed in the NIST database, provides a unique fingerprint for TEPT identification.[1]
Key Fragmentation Pathways (EI):
The fragmentation of organophosphorus compounds in EI is well-documented and typically involves cleavages of the P-O, P-S, and O-C bonds. For TEPT, the following fragment ions are of diagnostic importance:
-
m/z 198 (M⁺): The molecular ion, confirming the compound's molecular weight.
-
m/z 170: Loss of an ethylene group (-C₂H₄).
-
m/z 121: A key fragment corresponding to [(C₂H₅O)₂P=S]⁺.
-
m/z 93: Further fragmentation leading to [(C₂H₅O)P(OH)S]⁺.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Electrospray Ionization (ESI)
For LC-MS/MS analysis, a soft ionization technique such as Electrospray Ionization (ESI) is typically employed. In positive ion mode, TEPT is expected to form a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 199. This precursor ion can then be subjected to collision-induced dissociation (CID) to generate specific product ions for highly selective quantification using MRM.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the analysis of TEPT.
Sample Preparation: A Critical First Step
The choice of sample preparation technique is matrix-dependent and aims to extract TEPT while minimizing interferences.
Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples
This protocol is suitable for environmental water samples.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load 100-500 mL of the filtered water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elution: Elute the TEPT from the cartridge with 5 mL of ethyl acetate.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent (e.g., 100 µL of ethyl acetate for GC-MS or methanol for LC-MS).
GC-MS Analysis Protocol
This protocol is designed for the qualitative identification and quantification of TEPT.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
Chromatographic Conditions:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
Mass Spectrometer Conditions:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Full Scan (m/z 50-300) for identification, Selected Ion Monitoring (SIM) for quantification |
| SIM Ions | m/z 198, 121, 93 |
Proposed LC-MS/MS Analysis Protocol
This proposed protocol is for high-sensitivity quantification and requires experimental optimization.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer with an ESI source.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
Mass Spectrometer Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Proposed MRM Transitions:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) | Use |
| 199 | 121 | 15 | 100 | Quantifier |
| 199 | 93 | 25 | 100 | Qualifier |
Note: Collision energies are instrument-dependent and require optimization.
Data Interpretation and System Validation
Identification Criteria
-
GC-MS: The retention time of the analyte in the sample must match that of a known standard. The relative abundances of the monitored ions should be within ±20% of those in the standard.
-
LC-MS/MS: The retention time of the analyte must match that of a standard. The ratio of the quantifier and qualifier transitions must be within a predefined tolerance of the standard.
Quantification
Quantification is achieved by generating a calibration curve using a series of standards of known concentrations. A linear regression is then used to determine the concentration of TEPT in unknown samples.
Workflow Visualization
The following diagram illustrates the comprehensive workflow for the analysis of TEPT from sample collection to data analysis.
Caption: Workflow for the analysis of this compound.
Conclusion
The protocols detailed in this application note provide a robust framework for the identification and quantification of this compound by mass spectrometry. The GC-MS method offers a reliable approach for the definitive identification of TEPT through its characteristic fragmentation pattern. The proposed LC-MS/MS method, upon validation, has the potential to deliver high-sensitivity quantification suitable for trace-level analysis in complex matrices. The successful implementation of these methods will enable researchers to accurately monitor TEPT in a variety of applications, from environmental safety to quality control in industrial processes.
References
-
PubChem. O,O',O''-Triethyl phosphorothioate. National Center for Biotechnology Information. [Link]
-
NIST. O,O,O-Triethyl thiophosphate. NIST Chemistry WebBook, SRD 69. [Link]
-
Pharmaffiliates. CAS No : 126-68-1 | Product Name : O,O',O''-Triethyl Phosphorothioate.[Link]
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Application of O,O,O-Triethyl phosphorothioate in Pesticide and Insecticide Formulations: A Technical Guide for Researchers
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential application of O,O,O-Triethyl phosphorothioate (TEPT) in pesticide and insecticide formulations. While direct, comprehensive research on TEPT as a primary active ingredient or a synergist is limited, this guide synthesizes existing knowledge on related organophosphorothioates and the principles of insecticide synergy to provide a foundational framework for its investigation and application.
Introduction: The Potential of this compound in Pest Management
This compound (TEPT) is an organothiophosphate compound with a molecular formula of C6H15O3PS.[1] While some evidence suggests it possesses inherent pesticidal activity against certain Lepidoptera species, potentially through cholinesterase inhibition, its more significant role in modern pest management may lie in its capacity as a synergist.[1] Synergists are compounds that, while having little to no toxicity on their own, enhance the efficacy of active insecticidal ingredients.[2] They represent a critical tool in combating insecticide resistance, a growing threat to global food security and public health.
The primary mechanism by which insects develop resistance to insecticides is through enhanced metabolic detoxification, mediated by enzymes such as cytochrome P450 monooxygenases (P450s), carboxylesterases (COEs), and glutathione S-transferases (GSTs). Synergists function by inhibiting these enzymes, thereby preventing the breakdown of the insecticide and increasing its effective concentration at the target site.
This guide will explore the theoretical framework for utilizing TEPT as a synergist, provide protocols for its evaluation, and discuss potential formulation strategies. It is imperative to note that much of the following is based on the known activities of structurally similar compounds, such as O,O,S-trialkyl phosphorothioates, and requires empirical validation for TEPT itself.[3]
Mechanistic Insights: Postulated Synergistic Action of TEPT
The synergistic potential of TEPT is likely rooted in its ability to inhibit key insecticide-detoxifying enzymes. The presence of the phosphorothioate group is crucial in this context.
Inhibition of Carboxylesterases (COEs)
A primary mechanism of resistance to organophosphate and pyrethroid insecticides involves the overexpression of carboxylesterases that hydrolyze the ester bonds in these molecules, rendering them non-toxic. O,O,S-trimethyl phosphorothioate, an impurity found in some technical-grade organophosphate insecticides, has been shown to potentiate the toxicity of malathion by inhibiting carboxylesterase activity in mammals.[3] It is highly probable that TEPT, as a trialkyl phosphorothioate, acts in a similar manner. By serving as a preferential substrate for or a direct inhibitor of COEs, TEPT could prevent the degradation of the primary insecticide.
Diagram: Postulated Mechanism of TEPT Synergy
Caption: Workflow for the determination of the Synergistic Ratio.
Protocol 2: In Vitro Enzyme Inhibition Assays
To elucidate the specific mechanism of synergism, in vitro assays targeting key detoxifying enzymes are essential.
Objective: To determine if TEPT inhibits carboxylesterase and/or cytochrome P450 activity.
Materials:
-
Insect microsomes (prepared from the target insect species)
-
TEPT
-
Specific substrates and reagents for COE and P450 assays (e.g., p-nitrophenyl acetate for COE, 7-ethoxycoumarin for P450)
-
Spectrophotometer or microplate reader
Procedure (General Outline):
-
Enzyme Preparation: Prepare insect microsomes from a homogenate of the target insect tissue (e.g., midgut, fat body) through differential centrifugation.
-
Inhibition Assay:
-
Incubate the microsomal preparation with varying concentrations of TEPT.
-
Add the specific enzyme substrate.
-
Measure the rate of product formation over time using a spectrophotometer.
-
Include appropriate controls (no inhibitor, no enzyme).
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each TEPT concentration.
-
Determine the IC50 (concentration of TEPT required to inhibit 50% of enzyme activity).
-
Interpretation: A low IC50 value indicates potent inhibition of the respective enzyme, providing evidence for the mechanism of synergism.
Formulation Considerations
For practical application, TEPT would need to be incorporated into a stable and effective pesticide formulation. Emulsifiable concentrates (ECs) are a common and versatile formulation type for many insecticides. [4] Components of a Hypothetical TEPT-Containing EC Formulation:
| Component | Function | Example Concentration Range (% w/w) |
| Active Ingredient | Primary insecticide | 10 - 50 |
| This compound | Synergist | 1 - 10 |
| Solvent | Dissolves the active ingredient and synergist | 30 - 80 |
| Emulsifier(s) | Allows the formulation to form a stable emulsion in water | 5 - 15 |
| Stabilizers/Adjuvants | Improve storage stability and application properties | 1 - 5 |
Preparation of an Emulsifiable Concentrate (General Steps):
-
Dissolve the technical grade insecticide and TEPT in the chosen solvent.
-
Add the emulsifier system and any other adjuvants.
-
Mix thoroughly until a homogenous solution is obtained. [5] Note: The specific components and their ratios will depend on the physicochemical properties of the active ingredient and TEPT, and will require extensive optimization and stability testing.
Safety and Environmental Considerations
While the primary role of TEPT in a formulation may be as a synergist, its own toxicological and environmental profile must be carefully evaluated.
-
Human Toxicity: Limited data is available specifically for TEPT. However, as an organophosphate, it should be handled with appropriate personal protective equipment (PPE). Some related trialkyl phosphorothioates have been shown to have toxic effects in mammals. [3][6]* Ecotoxicology: The impact of TEPT on non-target organisms, including beneficial insects, aquatic life, and soil microorganisms, is largely unknown and requires thorough investigation.
-
Environmental Fate: Studies on the persistence, degradation, and mobility of TEPT in soil and water are necessary to assess its environmental risk. [7]
Conclusion and Future Directions
This compound presents an intriguing possibility as a synergist in insecticide formulations, particularly for combating resistance mediated by carboxylesterases. However, the current body of scientific literature lacks direct and detailed evidence to fully support its widespread application.
Key areas for future research include:
-
Comprehensive evaluation of the synergistic ratios of TEPT with a wide range of insecticides against various resistant pest species.
-
In-depth mechanistic studies to confirm the inhibition of specific detoxifying enzymes (COEs, P450s, GSTs) by TEPT.
-
Development and optimization of stable and effective formulations containing TEPT.
-
Thorough toxicological and ecotoxicological profiling of TEPT to ensure its safety for human health and the environment.
The protocols and conceptual frameworks provided in this guide offer a starting point for researchers to systematically investigate the potential of this compound and contribute to the development of more sustainable and effective pest management strategies.
References
-
Ali, F. A., & Fukuto, T. R. (1983). Toxicological properties of O,O,S-trialkyl phosphorothioates. Journal of Toxicology and Environmental Health, 12(4-6), 591–598. (URL: [Link])
-
Desneux, N., Decourtye, A., & Delpuech, J. M. (2007). The sublethal effects of pesticides on beneficial arthropods. Annual review of entomology, 52, 81–106. (URL: [Link])
-
Gajić, V., et al. (2022). Insights into the Use of Eco-Friendly Synergists in Resistance Management of Leptinotarsa decemlineata (Coleoptera: Chrysomelidae). Insects, 13(9), 821. (URL: [Link])
-
Hammock, B. D., & Sparks, T. C. (1977). A rapid assay for the determination of the toxicological properties of trialkyl phosphorothioate and dialkyl alkyl- and arylphosphonothioate esters. Pesticide Biochemistry and Physiology, 7(6), 517-530. (URL: [Link])
-
Kazmi, F., et al. (2018). An Assessment of the In Vitro Inhibition of Cytochrome P450 Enzymes, UDP-Glucuronosyltransferases, and Transporters by Phosphodiester- or Phosphorothioate-Linked Oligonucleotides. Drug Metabolism and Disposition, 46(8), 1195-1205. (URL: [Link])
-
Levin, A. A., et al. (2014). Preclinical evaluation of the toxicological effects of a novel constrained ethyl modified antisense compound targeting signal transducer and activator of transcription 3 in mice and cynomolgus monkeys. Nucleic acid therapeutics, 24(4), 251–261. (URL: [Link])
-
Li, T., et al. (2017). Synergists action of piperonyl butoxide and S,S,S-tributyl phosphorotrithioate on toxicity of carbamate insecticides against Blattella germanica. Asian Pacific Journal of Tropical Medicine, 10(9), 903-907. (URL: [Link])
-
Liu, N. (2023). Synergism Study for Investigating Possible Mechanisms of Insecticide Resistance in Mosquitoes. Methods and Protocols, 6(2), 29. (URL: [Link])
-
Rae, J. M., & Flockhart, D. A. (2002). Triethylenethiophosphoramide is a specific inhibitor of cytochrome P450 2B6: implications for cyclophosphamide metabolism. Drug metabolism and disposition: the biological fate of chemicals, 30(5), 525–529. (URL: [Link])
-
Reddy, D. S., & Rao, D. R. (2018). Effect of synergists Piperonyl butoxide, S’S’S’ tribute phosphorotrithioate and Triphenyl phosphate on resistant Bapatla strain of Tribolium castaneum Herbst. Journal of Entomology and Zoology Studies, 6(2), 2636-2640. (URL: [Link])
- Sparks, T. C., & Hammock, B. D. (1983). Insecticide resistance and the role of synergists. In Pesticide chemistry: human welfare and the environment. Volume 3: Mode of action, metabolism and toxicology (pp. 253-258). Pergamon.
- Sun, Y. P., & Johnson, E. R. (1960). Synergistic and antagonistic actions of insecticide-synergist combinations and their mode of action. Journal of Agricultural and Food Chemistry, 8(4), 261–266.
- Whitacre, D. M., & Ware, G. W. (2004). The Pesticide Book.
-
Wing, K. D., Glickman, A. H., & Casida, J. E. (1983). Oxidative bioactivation of S-alkyl phosphorothiolate pesticides: stereospecificity of profenofos insecticide activation. Science, 219(4580), 63–65. (URL: [Link])
-
Wu, G., et al. (2014). Discovery and identification of O, O-diethyl O-(4-(5-phenyl-4, 5-dihydroisoxazol-3-yl) phenyl) phosphorothioate (XP-1408) as a novel mode of action of organophosphorus insecticides. Scientific reports, 4, 7277. (URL: [Link])
-
Zhang, K., et al. (2022). Analytical techniques for characterizing diastereomers of phosphorothioated oligonucleotides. Journal of Chromatography A, 1678, 463349. (URL: [Link])
-
Fishel, F. M. (2018). Pesticide Formulations. UF/IFAS Extension EDIS. (URL: [Link])
-
Croda Crop Care. Formulating emulsifiable concentrate (EC). (URL: [Link])
-
PubChem. O,O',O''-Triethyl phosphorothioate. (URL: [Link])
-
Rodziewicz, L., & Guga, P. (2020). An artificial cationic oligosaccharide combined with phosphorothioate linkages strongly improves siRNA stability. Scientific reports, 10(1), 14856. (URL: [Link])
-
Gao, R., et al. (2012). Inhibition of the rat cytochrome P450 3A2 by an antisense phosphorothioate oligodeoxynucleotide in vivo. The Journal of pharmacology and experimental therapeutics, 342(1), 195–202. (URL: [Link])
- Google Patents.
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LaLone, C. A., et al. (2017). The Synergistic Toxicity of Pesticide Mixtures: Implications for Risk Assessment and the Conservation of Endangered Pacific Salmon. Environmental health perspectives, 125(6), 067009. (URL: [Link])
-
Reigart, J. R., & Roberts, J. R. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 5 Organophosphates. U.S. Environmental Protection Agency. (URL: [Link])
-
Satar, G., et al. (2017). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. Sustainability, 9(10), 1802. (URL: [Link])
-
van der Meij, A. J., & Wanner, M. J. (1993). Degradation of S‐2‐Di‐isopropylaminoethyl O‐ethyl methylphosphonothioate in soil: Phosphorus‐containing products. Pest Management Science, 38(1), 57-62. (URL: [Link])
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- 5. CN104823972A - Pesticide synergist and preparation method - Google Patents [patents.google.com]
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- 7. researchgate.net [researchgate.net]
Application Note: Chromatographic Isolation and Purification of O,O,O-Triethyl Phosphorothioate (TEPT)
This Application Note is written for professional researchers and scientists in a regulated laboratory setting. It addresses the purification of O,O,O-Triethyl phosphorothioate (TEPT), a compound frequently encountered as an impurity in organophosphorus pesticides or used as a chemical standard in toxicology and proteomics.[1][2]
Safety Warning: this compound is classified as Fatal if Inhaled (H330) and Harmful if Swallowed (H302) .[1][2] It is an organophosphate capable of inhibiting acetylcholinesterase, though often less potent than its O,O,S-isomer analogs.[1][2] All procedures described below must be performed in a certified chemical fume hood with appropriate Personal Protective Equipment (PPE), including chemically resistant gloves (e.g., Silver Shield or heavy nitrile), eye protection, and a respirator available for emergency use.
Introduction & Scientific Rationale
The purification of this compound (CAS 126-68-1) presents a specific challenge in organic chemistry: thermal instability .[2] While vacuum distillation is a standard purification technique for liquids, phosphorothioates (P=S) are prone to thiono-thiolo rearrangement at elevated temperatures, converting them into their thermodynamically more stable—and significantly more toxic—O,O,S-triethyl phosphorothioate (P=O) isomers [1, 2].[1][2]
Therefore, to maintain the structural integrity of the O,O,O-isomer and ensure a high-purity standard for toxicological or proteomic applications, Flash Column Chromatography at ambient temperature is the superior methodology.[1][2] This protocol details the stationary phase selection, eluent optimization, and validation metrics required to isolate >98% pure TEPT.
Physicochemical Properties & Safety Data
| Property | Value | Notes |
| Molecular Formula | C₆H₁₅O₃PS | |
| Molecular Weight | 198.22 g/mol | |
| Boiling Point | ~214°C (760 mmHg) | Avoid reaching this temp to prevent isomerization.[2] |
| Appearance | Colorless liquid | Characteristic organosulfur odor.[1][2] |
| Key Hazard | H330 (Fatal if Inhaled) | Use strictly in a fume hood.[1][2] |
| Solubility | Soluble in organic solvents | Hexane, DCM, Ethyl Acetate.[1][2] |
Detailed Purification Protocol
Materials and Equipment[1][2][3][4][5]
-
Crude Material: Technical grade this compound (often containing 5-15% O,O,S-isomer and triethyl phosphite).[1][2]
-
Stationary Phase: High-purity Silica Gel (230-400 mesh).[2]
-
Mobile Phase: Hexane (Solvent A) and Ethyl Acetate (Solvent B).[1][2]
-
Detection: Thin Layer Chromatography (TLC) with KMnO₄ stain or Iodine vapor; GC-MS for fraction analysis.[2]
Step-by-Step Methodology
Step 1: Column Packing Prepare a silica gel slurry using 100% Hexane.[1][2] The column volume (CV) should be approximately 20x the mass of the crude load to ensure sufficient resolution between the O,O,O (less polar) and O,O,S (more polar) species.[1][2]
Step 2: Sample Loading Dissolve the crude TEPT in a minimum volume of 95:5 Hexane:EtOAc.[1][2] Load carefully onto the silica bed to create a narrow band.[1][2] Note: Avoid neat loading of viscous oils to prevent tailing.[1]
Step 3: Gradient Elution Execute the following gradient profile to separate the non-polar target from polar impurities:
-
0–2 CV: 100% Hexane (Elute non-polar hydrocarbon impurities).[1][2]
-
2–10 CV: Linear gradient to 90:10 Hexane:EtOAc.
-
10–15 CV: Hold at 90:10 Hexane:EtOAc.
-
15+ CV: Flush with 50:50 Hexane:EtOAc to remove the toxic O,O,S-isomer and other polar byproducts (collect these separately for hazardous waste disposal).
Step 4: Fraction Collection & Analysis Collect fractions in small volumes. Spot fractions on TLC plates (Silica).
-
Target (O,O,O): High R_f value (~0.6-0.7 in 9:1 Hex/EtOAc).
-
Impurity (O,O,S): Lower R_f value (~0.3-0.4).
-
Staining:[1][2][4] Use Iodine vapor or Palladium(II) chloride (specific for sulfur) for visualization.[1][2]
Step 5: Solvent Removal Combine pure fractions. Remove solvent using a rotary evaporator at < 40°C bath temperature.[1][2]
-
Critical Control Point: Do not overheat.[1][2] Even mild heat under vacuum can initiate isomerization if catalytic impurities are present.[1][2]
Validation (Quality Control)[1][2]
To verify the absence of the O,O,S-isomer, use ³¹P-NMR Spectroscopy , which provides the most distinct shift difference.[1][2]
| Isomer | ³¹P-NMR Shift (approx.[1][2] relative to H₃PO₄) |
| This compound (Target) | ~68–70 ppm (Singlet) |
| O,O,S-Triethyl phosphorothioate (Impurity) | ~25–30 ppm (Singlet) |
If the spectrum shows a peak in the 25-30 ppm region, re-purification is required.[1]
Workflow Visualization
The following diagram illustrates the purification logic and critical safety decision points.
Figure 1: Purification workflow emphasizing the separation of the thiono-isomer (target) from the thiolo-isomer (impurity).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 31354, this compound.[1][2] Retrieved from [Link][1][2]
-
Aldridge, W. N., et al. (1984). O,S,S-Trimethyl phosphorodithioate and O,O,S-triethyl phosphorothioate: Pharmacokinetics in rats.[1][2] Pesticide Biochemistry and Physiology.[1][2] Retrieved from [Link][1][2]
Sources
O,O,O-Triethyl phosphorothioate: A Versatile Tool for Targeted Enzyme Inhibition Studies
An Application Guide for Researchers
Prepared by a Senior Application Scientist
Abstract
O,O,O-Triethyl phosphorothioate (OETP) is an organophosphate compound widely utilized in research settings as a potent, irreversible inhibitor of serine hydrolases, particularly cholinesterases and carboxylesterases. Its utility lies in its ability to form a stable, covalent bond with the active site serine of these enzymes, effectively blocking their catalytic activity. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective use of OETP in targeted enzyme inhibition studies. We will explore its mechanism of action, detail validated experimental protocols for assessing enzyme inhibition, and discuss the critical interpretation of the resulting data.
Introduction: Why Use OETP in Your Research?
This compound (CAS 126-68-1) is a member of the organophosphate class of compounds.[1][2] While many organophosphates are known for their use as pesticides, their specific biochemical properties make them invaluable as research tools.[1][3] OETP serves as a model compound for studying the mechanism of irreversible enzyme inhibition and for probing the physiological roles of its target enzymes.
The primary value of OETP in a research context is its function as a selective, mechanism-based inhibitor. It is particularly effective against enzymes featuring a nucleophilic serine residue in their active site, most notably Acetylcholinesterase (AChE) and various Carboxylesterases (CEs).[1][4] By selectively inactivating these enzymes, researchers can investigate:
-
The downstream consequences of enzyme loss-of-function in cellular and biochemical pathways.
-
The role of specific enzymes in drug metabolism and xenobiotic detoxification.[4][5]
-
Structure-activity relationships of enzyme-inhibitor interactions.
-
Screening for novel therapeutic agents that may reverse or prevent such inhibition.
The Chemistry of Inhibition: A Mechanistic Overview
Organophosphates like OETP are not typically potent inhibitors in their native phosphorothioate (P=S) form. Their inhibitory activity is contingent upon metabolic bioactivation in situ or in vivo. This process involves oxidative desulfuration, where cytochrome P450 enzymes convert the thiono (P=S) moiety to the highly reactive oxon (P=O) form, O,O,O-triethyl phosphate.
This activated oxon metabolite is a potent electrophile. It mimics the natural substrate of serine hydrolases (like acetylcholine for AChE) and binds to the enzyme's active site. The catalytic serine residue then performs a nucleophilic attack on the phosphorus atom. Instead of the reaction proceeding to hydrolysis as it would with a natural substrate, a stable, covalent phosphoserine conjugate is formed.[6] This process, known as phosphylation, renders the enzyme irreversibly inhibited. The enzyme must be replaced by new protein synthesis for activity to be restored.[6]
Figure 1: Mechanism of irreversible inhibition by OETP.
Key Enzyme Targets and Their Significance
Acetylcholinesterase (AChE)
AChE is a critical enzyme in the central and peripheral nervous systems.[7] Its primary function is to hydrolyze the neurotransmitter acetylcholine at cholinergic synapses, terminating the nerve signal.[8] Inhibition of AChE by organophosphates leads to an accumulation of acetylcholine, resulting in hyperstimulation of cholinergic receptors and subsequent disruption of neurotransmission.[3][9] Using OETP to inhibit AChE is a foundational method for studying cholinergic signaling and for screening potential antidotes or neuroprotective agents.
Carboxylesterases (CEs)
Carboxylesterases are a superfamily of enzymes primarily located in the liver, intestines, and other metabolically active tissues.[4][10] They are responsible for the hydrolysis of a wide range of endogenous lipids and exogenous compounds, including many ester-containing prodrugs.[10] For example, the antiplatelet drug clopidogrel is largely metabolized to an inactive form by CE1.[10] OETP can be used as a pan-CE inhibitor to:
-
Determine if a novel drug is a substrate for CEs.
-
Increase the bioavailability of a prodrug that is prematurely inactivated by CEs.[4]
-
Study the role of CEs in protecting against the toxicity of other xenobiotics.
Experimental Protocols: A Step-by-Step Guide
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the well-established Ellman method, which measures the activity of AChE by quantifying the production of thiocholine.[11] Thiocholine, a product of acetylthiocholine hydrolysis by AChE, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which can be measured spectrophotometrically at 412 nm.
A. Materials & Reagents
-
This compound (OETP)
-
Purified Acetylcholinesterase (e.g., from Electrophorus electricus)
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.5
-
Substrate: Acetylthiocholine iodide (ATCI)
-
Chromogen: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Solvent for OETP (e.g., DMSO, ensure final concentration is <1% in assay)
-
Clear, flat-bottom 96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
B. Reagent Preparation
-
AChE Solution: Prepare a working solution of AChE (e.g., 0.4 Units/mL) in Assay Buffer.
-
OETP Stock Solution: Prepare a high-concentration stock solution of OETP (e.g., 10 mM) in a suitable solvent like DMSO. Perform serial dilutions in the same solvent to create a range of concentrations for testing.
-
Reaction Mix (Prepare fresh): For each reaction, mix:
-
154 µL Assay Buffer
-
1 µL ATCI substrate solution
-
0.5 µL DTNB solution[12]
-
C. Assay Procedure
-
Enzyme & Inhibitor Incubation:
-
Test Wells: Add 45 µL of the AChE working solution to wells of the 96-well plate.
-
Inhibitor Addition: Add 5 µL of your diluted OETP solutions (or solvent for the 'No Inhibitor' control) to the corresponding wells.
-
Controls:
-
No Inhibitor Control (100% Activity): 45 µL AChE solution + 5 µL solvent.
-
No Enzyme Control (Blank): 45 µL Assay Buffer + 5 µL solvent.
-
-
Gently tap the plate to mix and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibition to occur.[7]
-
-
Initiate Reaction:
-
Add 155 µL of the freshly prepared Reaction Mix to all wells. Use of a multichannel pipette is recommended for consistency.[12]
-
-
Measure Absorbance:
-
Immediately begin reading the absorbance at 412 nm (OD 412) every minute for 10-20 minutes.
-
D. Data Analysis
-
Calculate the rate of reaction (ΔOD/min) for each well by plotting absorbance vs. time and determining the slope of the linear portion of the curve.
-
Subtract the rate of the 'No Enzyme' control from all other rates.
-
Calculate the Percent Inhibition for each OETP concentration using the following formula: % Inhibition = (1 - (Rate_with_Inhibitor / Rate_No_Inhibitor_Control)) * 100
Protocol 2: IC₅₀ Value Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[13][14] It is a standard measure of inhibitor potency.
Figure 2: Workflow for IC₅₀ determination.
A. Procedure
-
Using the results from Protocol 1, create a dose-response curve by plotting the Percent Inhibition on the Y-axis against the logarithm of the OETP concentration on the X-axis.
-
Use non-linear regression analysis (typically a sigmoidal, 4-parameter logistic fit) in a suitable software package (e.g., GraphPad Prism, R) to fit the data.
-
The IC₅₀ is the concentration of OETP that corresponds to 50% inhibition on the fitted curve.[13]
B. Example Data Presentation
| OETP Concentration (nM) | log[OETP] | % Inhibition (Mean ± SD) |
| 1 | 0 | 5.2 ± 1.1 |
| 10 | 1 | 15.8 ± 2.5 |
| 30 | 1.48 | 33.1 ± 3.0 |
| 100 | 2 | 51.4 ± 2.8 |
| 300 | 2.48 | 79.5 ± 4.1 |
| 1000 | 3 | 95.3 ± 1.9 |
| 10000 | 4 | 98.9 ± 0.8 |
| Hypothetical data for illustrative purposes. The IC₅₀ in this example is approximately 100 nM. |
Causality Note: The IC₅₀ value is highly dependent on the specific assay conditions, including substrate concentration.[14] For competitive inhibitors, the measured IC₅₀ will increase as the substrate concentration increases. Therefore, it is critical to keep all assay parameters, especially substrate concentration, constant when comparing the potency of different inhibitors.
Safety and Handling
OETP is an organophosphate and must be handled with extreme caution as it is harmful if swallowed and may be fatal if inhaled.[2]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[15]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents. Long-term storage at -20°C is recommended.[1]
-
Disposal: Dispose of waste according to local, state, and federal regulations for hazardous materials.
Conclusion
This compound is a powerful and effective tool for the targeted irreversible inhibition of serine hydrolases. Its well-characterized mechanism of action makes it an ideal probe for elucidating the roles of cholinesterases and carboxylesterases in both physiological and pathological processes. By following the detailed protocols and adhering to the safety guidelines presented in this note, researchers can confidently employ OETP to advance their studies in pharmacology, toxicology, and drug discovery.
References
-
Oregon State University. (1996). EXTOXNET TIBs - Cholinesterase Inhibition. Retrieved from [Link]
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Uesugi, M., et al. (2020). An artificial cationic oligosaccharide combined with phosphorothioate linkages strongly improves siRNA stability. Scientific Reports. Available at: [Link]
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Institute of Medicine (US) Committee on Health Effects Associated with Exposures During the Gulf War. (2000). Gulf War and Health: Volume 1. Depleted Uranium, Sarin, Pyridostigmine Bromide, Vaccines. National Academies Press (US). Available at: [Link]
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Assay Genie. (2024). Phosphorothioate: Enhancing Stability in Oligonucleotide-Based Therapies. Retrieved from [Link]
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ResearchGate. (n.d.). Nucleophilic Reactions of Phosphorothioate Oligonucleotides. Request PDF. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31354, O,O',O''-Triethyl phosphorothioate. Retrieved from [Link]
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Assay Genie. (2024). Phosphorothioate Enhancing Stability in Oligonucleotide-Based Therapies. YouTube. Retrieved from [Link]
-
Henry, S. P., et al. (1997). Activation of the alternative pathway of complement by a phosphorothioate oligonucleotide: potential mechanism of action. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Eckstein, F. (2014). Phosphorothioates, essential components of therapeutic oligonucleotides. Nucleic Acid Therapeutics. Available at: [Link]
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Iwamoto, N., et al. (2017). Control of phosphorothioate stereochemistry substantially increases the efficacy of antisense oligonucleotides. Nature Biotechnology. Available at: [Link]
-
Gao, W. Y., et al. (1992). Phosphorothioate oligonucleotides are inhibitors of human DNA polymerases and RNase H: implications for antisense technology. Molecular Pharmacology. Available at: [Link]
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Rösli, C., et al. (2019). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Theranostics. Available at: [Link]
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Jokanović, M., & Kosanović, M. (2010). Cholinesterase inhibition by organophosphorus compounds and its clinical effects. Food and Chemical Toxicology. Available at: [Link]
-
ResearchGate. (2017). (PDF) Control of phosphorothioate stereochemistry substantially increases the efficacy of antisense oligonucleotides. Retrieved from [Link]
-
Hatfield, J. M., & Potter, P. M. (2011). Carboxylesterase inhibitors. Expert Opinion on Therapeutic Patents. Available at: [Link]
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ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Crow, J. A., et al. (2009). Inhibition of carboxylesterase activity of THP1 monocytes/macrophages and recombinant human carboxylesterase 1 by oxysterols and fatty acids. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at: [Link]
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ResearchGate. (n.d.). Large-Scale Synthesis of Oligonucleotide Phosphorothioates Using 3Amino1,2,4-dithiazole-5-thione as an Efficient Sulfur-Transfer Reagent. Request PDF. Retrieved from [Link]
-
Williams, A., & Douglas, K. T. (1995). Phosphorothioate anti-sense oligonucleotides: the kinetics and mechanism of the sulfurisation of phosphites by phenylacetyl disu. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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Sandahl, M., et al. (2023). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology. Available at: [Link]
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Crooke, S. T., et al. (1995). In vitro pharmacokinetics of phosphorothioate antisense oligonucleotides. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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ResearchGate. (2011). (PDF) Carboxylesterase inhibitors. Retrieved from [Link]
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edX. (n.d.). IC50 Determination. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Part 2: What are cholinesterase inhibitors?. Environmental Medicine. Retrieved from [Link]
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OKS. (2025). OKS 3730 - SAFETY DATA SHEET. Retrieved from [Link]
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Potter, B. V., & Eckstein, F. (1984). Inhibition of deoxyribonucleases by phosphorothioate groups in oligodeoxyribonucleotides. The Journal of Biological Chemistry. Available at: [Link]
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Wikipedia. (n.d.). IC50. Retrieved from [Link]
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Sergueeva, Z. A., et al. (1997). Phosphorothioate oligonucleotides: effectiveness and toxicity. Antisense & Nucleic Acid Drug Development. Available at: [Link]
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Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Retrieved from [Link]
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Pharmacy Times. (2013). Carboxylesterases and Drug Interactions. Retrieved from [Link]
-
National Library of Medicine. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. Retrieved from [Link]
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Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]
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MDPI. (2019). Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides. Retrieved from [Link]
-
ResearchGate. (2023). How to determine substrate / coenzyme concentrations for determination of inhibitor IC50, with the goal of comparing between two homologous enzymes?. Retrieved from [Link]
-
Bas-Varlet, J., et al. (2024). Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2'-O-Methyl Modified Single-Stranded Oligonucleotides. Nucleic Acid Therapeutics. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of oligodeoxynucleotide 5′-phosphorothioate C. Retrieved from [Link]
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Boster Biological Technology. (n.d.). Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. Retrieved from [Link]
-
Ross, M. K., & Borazjani, A. (2015). Inhibition of carboxylesterases by benzil (diphenylethane-1,2-dione) and heterocyclic analogues is dependent upon the aromaticity of the ring and the flexibility of the dione moiety. Journal of Medicinal Chemistry. Available at: [Link]
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Unlocking Material Potential: A Guide to O,O,O-Triethyl Phosphorothioate Applications
For Immediate Release
Shanghai, China – January 31, 2026 – In the dynamic landscape of material science, the quest for novel functionalities and enhanced performance is perpetual. O,O,O-Triethyl phosphorothioate (TEPS), a versatile organophosphate compound, has emerged as a key enabling molecule with a diverse and impactful range of applications. This comprehensive guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for leveraging the unique properties of TEPS in material innovation.
Introduction to this compound: A Molecule of Interest
This compound (CAS No. 126-68-1) is a colorless liquid characterized by the presence of a thione (P=S) bond, which imparts distinct reactivity and functionality compared to its phosphate ester counterpart.[1] Its molecular structure and properties make it a valuable precursor and additive in various material science domains.
Table 1: Physicochemical Properties of this compound [2][3]
| Property | Value |
| Molecular Formula | C6H15O3PS |
| Molecular Weight | 198.22 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 93-94 °C at 13 mmHg |
| Density | 1.073 g/mL at 25 °C |
| Solubility | Soluble in most organic solvents |
This guide will explore four key application areas: as a lubricant additive, in nanoparticle functionalization, as a polymer plasticizer, and as a flame retardant. Each section will provide a theoretical framework, detailed experimental protocols, and insights into the underlying mechanisms.
Enhancing Tribological Performance: TEPS as a Lubricant Additive
In the field of tribology, the reduction of friction and wear is paramount for the longevity and efficiency of mechanical systems. Organophosphorus compounds have long been recognized for their efficacy as anti-wear and extreme pressure additives.[4][5] TEPS, with its sulfur and phosphorus moieties, can form a protective tribochemical film on metal surfaces, preventing direct metal-to-metal contact under boundary lubrication conditions.
Mechanism of Action
The anti-wear properties of TEPS are attributed to its thermal and pressure-induced decomposition at asperity contacts. The high localized temperatures and pressures cause the P=S and P-O bonds to break, leading to the formation of a complex, glassy film composed of iron phosphates, sulfides, and polyphosphates.[6][7] This sacrificial layer is continuously formed and removed during operation, protecting the underlying metal from excessive wear.
Caption: Mechanism of TEPS as an anti-wear lubricant additive.
Protocol: Evaluation of Anti-Wear Properties
This protocol outlines a standard procedure for evaluating the anti-wear performance of a lubricant formulated with TEPS using a four-ball tribometer.
Materials:
-
Base lubricant (e.g., mineral oil, polyalphaolefin)
-
This compound (TEPS)
-
Four-ball tribometer
-
Steel balls (AISI 52100 steel)
-
Heptane (for cleaning)
-
Optical microscope or profilometer
Procedure:
-
Lubricant Formulation: Prepare a series of lubricant blends by dissolving varying concentrations of TEPS (e.g., 0.5%, 1.0%, 2.0% w/w) in the base oil. Ensure complete dissolution by stirring at a slightly elevated temperature (e.g., 40 °C) if necessary.
-
Cleaning: Thoroughly clean the steel balls with heptane in an ultrasonic bath for 15 minutes and dry them completely.
-
Four-Ball Test:
-
Assemble the four-ball test configuration according to the instrument's manual.
-
Fill the test cup with the formulated lubricant.
-
Conduct the test under standard conditions (e.g., ASTM D4172: 1200 rpm, 40 kg load, 75 °C, 60 min).
-
-
Wear Scar Measurement:
-
After the test, clean the three stationary balls with heptane.
-
Measure the wear scar diameter (WSD) on each of the three stationary balls using an optical microscope.
-
Calculate the average WSD. A smaller WSD indicates better anti-wear performance.
-
-
Surface Analysis (Optional): Analyze the worn surfaces using techniques like X-ray Photoelectron Spectroscopy (XPS) or Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX) to characterize the composition of the tribofilm.
Table 2: Representative Anti-Wear Performance Data
| Lubricant Formulation | Average Wear Scar Diameter (mm) |
| Base Oil | 0.85 |
| Base Oil + 0.5% TEPS | 0.65 |
| Base Oil + 1.0% TEPS | 0.50 |
| Base Oil + 2.0% TEPS | 0.45 |
Surface Engineering: TEPS in Nanoparticle Functionalization
The surface chemistry of nanoparticles dictates their stability, dispersibility, and functionality in various matrices. TEPS can act as a versatile capping agent or ligand for the functionalization of nanoparticles, particularly metal oxides.[1][8] The phosphorothioate group exhibits a strong affinity for metal surfaces, enabling the formation of stable, functionalized nanoparticles.
Mechanism of Surface Binding
The sulfur atom in the P=S bond of TEPS can coordinate with metal atoms on the nanoparticle surface, forming a stable dative bond.[9] This surface functionalization can prevent nanoparticle agglomeration, improve their dispersion in polymeric or organic media, and introduce new functionalities depending on the desired application.
Caption: Functionalization of nanoparticles with TEPS.
Protocol: Synthesis and Functionalization of Iron Oxide Nanoparticles
This protocol describes the synthesis of iron oxide nanoparticles and their subsequent surface functionalization with TEPS.
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (NH₄OH) solution (25%)
-
This compound (TEPS)
-
Toluene
-
Ethanol
-
Deionized water
-
Nitrogen gas
Procedure:
-
Nanoparticle Synthesis (Co-precipitation):
-
Dissolve FeCl₃·6H₂O (e.g., 2 mmol) and FeCl₂·4H₂O (e.g., 1 mmol) in deionized water (e.g., 40 mL) under a nitrogen atmosphere with vigorous stirring.
-
Heat the solution to 80 °C.
-
Rapidly add NH₄OH solution (e.g., 5 mL) to the solution. A black precipitate of iron oxide nanoparticles will form immediately.
-
Continue stirring at 80 °C for 1 hour.
-
Cool the suspension to room temperature.
-
Separate the nanoparticles using a strong magnet and wash them several times with deionized water and then with ethanol until the supernatant is neutral.
-
-
Surface Functionalization:
-
Disperse the synthesized iron oxide nanoparticles in toluene.
-
Add a solution of TEPS in toluene to the nanoparticle suspension. The amount of TEPS can be varied to control the surface coverage.
-
Stir the mixture at room temperature for 24 hours.
-
Separate the functionalized nanoparticles using a magnet and wash them several times with toluene to remove any unreacted TEPS.
-
Dry the functionalized nanoparticles under vacuum.
-
Characterization:
-
Transmission Electron Microscopy (TEM): To determine the size and morphology of the nanoparticles.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of TEPS on the nanoparticle surface by identifying characteristic P=S and P-O-C stretching vibrations.
-
Thermogravimetric Analysis (TGA): To quantify the amount of TEPS grafted onto the nanoparticle surface.
Modifying Polymer Properties: TEPS as a Plasticizer
Plasticizers are additives that increase the flexibility, workability, and durability of polymers by reducing the intermolecular forces between polymer chains.[10] TEPS can act as an effective plasticizer for various polymers, such as polyvinyl chloride (PVC), by lowering their glass transition temperature (Tg).[11]
Mechanism of Plasticization
The TEPS molecules intersperse between the polymer chains, increasing the free volume and allowing the chains to move more freely past one another.[12] This increased mobility results in a lower Tg and a more flexible material. The compatibility of TEPS with the polymer is crucial for effective plasticization.
Caption: Mechanism of polymer plasticization by TEPS.
Protocol: Evaluation of Plasticizing Effect on PVC
This protocol details the preparation and characterization of plasticized PVC films with TEPS.
Materials:
-
Polyvinyl chloride (PVC) resin
-
This compound (TEPS)
-
Thermal stabilizer (e.g., a tin or mixed metal stabilizer)
-
Tetrahydrofuran (THF)
-
Petri dishes
-
Differential Scanning Calorimeter (DSC)
-
Universal Testing Machine (UTM)
Procedure:
-
Film Preparation (Solvent Casting):
-
Prepare solutions of PVC in THF (e.g., 10% w/v).
-
To separate solutions, add varying amounts of TEPS (e.g., 10, 20, 30 parts per hundred of resin - phr) and a fixed amount of thermal stabilizer (e.g., 2 phr).
-
Stir the solutions until all components are fully dissolved.
-
Pour the solutions into petri dishes and allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours, followed by drying in a vacuum oven at 40 °C to a constant weight.
-
-
Thermal Analysis (DSC):
-
Cut small samples (5-10 mg) from the prepared films.
-
Perform DSC analysis under a nitrogen atmosphere. A typical temperature program would be to heat from room temperature to 150 °C at a rate of 10 °C/min.
-
Determine the glass transition temperature (Tg) from the inflection point of the heat flow curve. A decrease in Tg indicates a plasticizing effect.
-
-
Mechanical Testing (UTM):
-
Cut dumbbell-shaped specimens from the films according to a standard test method (e.g., ASTM D638).
-
Conduct tensile tests on the specimens to determine properties such as tensile strength, elongation at break, and Young's modulus. An increase in elongation at break and a decrease in Young's modulus are indicative of plasticization.
-
Table 3: Representative Data for Plasticized PVC
| TEPS Content (phr) | Glass Transition Temperature (°C) | Elongation at Break (%) |
| 0 | 85 | 5 |
| 10 | 65 | 50 |
| 20 | 48 | 150 |
| 30 | 35 | 250 |
Enhancing Fire Safety: TEPS as a Flame Retardant
Organophosphorus compounds are widely used as flame retardants due to their ability to act in both the gas and condensed phases to inhibit the combustion process.[13][14] TEPS can be incorporated into polymers to enhance their fire resistance.
Mechanism of Flame Retardancy
During combustion, TEPS can decompose to release phosphorus-containing radicals into the gas phase. These radicals can scavenge the highly reactive H• and OH• radicals that propagate the combustion chain reaction.[8] In the condensed phase, the decomposition of TEPS can promote the formation of a protective char layer on the polymer surface. This char layer acts as a physical barrier, insulating the underlying polymer from heat and preventing the release of flammable volatiles.
Caption: Flame retardant mechanism of TEPS.
Protocol: Evaluation of Flame Retardancy in Polyurethane Foam
This protocol describes the preparation of flame-retardant rigid polyurethane (PU) foam containing TEPS and its evaluation using standard flammability tests.
Materials:
-
Polymeric diphenylmethane diisocyanate (pMDI)
-
Polyol
-
Surfactant (e.g., silicone-based)
-
Catalyst (e.g., amine-based)
-
Blowing agent (e.g., water or a physical blowing agent)
-
This compound (TEPS)
-
Paper cups and a mechanical stirrer
Procedure:
-
Foam Preparation:
-
In a paper cup, thoroughly mix the polyol, surfactant, catalyst, blowing agent, and the desired amount of TEPS (e.g., 5, 10, 15 parts per hundred parts of polyol - pphp).
-
Add the pMDI to the mixture and stir vigorously for about 10 seconds.
-
Pour the reacting mixture into a mold and allow it to free-rise and cure at room temperature.
-
Post-cure the foam in an oven at 70 °C for 24 hours.
-
-
Flammability Testing:
-
UL-94 Vertical Burn Test: Cut specimens of the foam (e.g., 125 x 13 x 10 mm). Conduct the UL-94 vertical burn test to classify the material's flammability (V-0, V-1, or V-2).
-
Limiting Oxygen Index (LOI): Determine the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain combustion of a vertically oriented specimen. A higher LOI value indicates better flame retardancy.
-
Cone Calorimetry (Optional): For a more detailed analysis of the combustion behavior, cone calorimetry can be used to measure parameters such as heat release rate, total heat released, and smoke production.
-
Table 4: Representative Flame Retardancy Data for PU Foam
| TEPS Content (pphp) | UL-94 Rating | Limiting Oxygen Index (%) |
| 0 | Fails | 19 |
| 5 | V-2 | 22 |
| 10 | V-1 | 25 |
| 15 | V-0 | 28 |
Conclusion
This compound is a highly versatile and valuable compound in the toolkit of material scientists. Its unique chemical structure allows it to impart a range of desirable properties to materials, from enhanced lubricity and flame retardancy to improved polymer flexibility and nanoparticle stability. The protocols and mechanistic insights provided in this guide are intended to serve as a foundational resource for researchers to explore and exploit the full potential of TEPS in the development of next-generation materials.
References
-
Beilstein Journals. (2006, March 16). Synthesis of phosphorothioates using thiophosphate salts. Retrieved from [Link]
-
MDPI. (2019, May 1). Role of the Oxethyl Unit in the Structure of Vegetable Oil-Based Plasticizer for PVC: An Efficient Strategy to Enhance Compatibility and Plasticization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Iron Oxide Nanoparticles Coated with a Phosphorothioate Oligonucleotide and a Cationic Peptide: Exploring Four Different Ways of Surface Functionalization. Retrieved from [Link]
-
Periodica Polytechnica Chemical Engineering. (2023, June 10). Eco-friendly Synthesis of Novel Phosphorus Flame Retardants for Multiple Purposes. Retrieved from [Link]
-
PubChem. (n.d.). O,O',O''-Triethyl phosphorothioate. Retrieved from [Link]
-
Precision Lubrication. (n.d.). Antiwear Additives: Types, Mechanisms, and Applications. Retrieved from [Link]
-
ResearchGate. (2006). Synthesis of phosphorothioates using thiophosphate salts. Retrieved from [Link]
-
EPFL. (2010, August 19). Tribological properties of additives for water-based lubricants. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Functionalization, and Biomedical Applications of Iron Oxide Nanoparticles (IONPs). Retrieved from [Link]
-
ResearchGate. (n.d.). The chemistry, mechanism and function of tricresyl phosphate (TCP) as an anti-wear lubricant additive. Retrieved from [Link]
-
ResearchGate. (2011). A New and Convenient Method for the Preparation of Functionalized Phosphorothioates. Retrieved from [Link]
-
White Rose Research Online. (2024, January 5). Synergism between bio-based oleate ester and low-concentration ZDDP. Retrieved from [Link]
-
ResearchGate. (n.d.). "Plasticizers". In: Encyclopedia of Polymer Science and Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). Diagrammatical representation of nanoparticles surrounded by capping agent (Ligand). Retrieved from [Link]
-
ResearchGate. (2023). Tribological Performance of EP Lubricants with Phosphorus-Based Additives. Retrieved from [Link]
-
ResearchGate. (2016, November 1). The Tribology and Chemistry of Phosphorus-Containing Lubricant Additives. Retrieved from [Link]
-
SciSpace. (2011, October 12). Lubricating Oil Additives. Retrieved from [Link]
-
Daru Journal of Pharmaceutical Sciences. (n.d.). Comparison of Plasticizer Effect on Thermo-responsive Properties of Eudragit RS Films. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, December 24). Effective Halogen-Free Flame-Retardant Additives for Crosslinked Rigid Polyisocyanurate Foams: Comparison of Chemical Structures. Retrieved from [Link]
-
Tribology in Industry. (2024). The Tribological and Rheological Properties of Vegetable Lubricating Grease Modified of TiO2 Nanoparticles. Retrieved from [Link]
-
Beilstein Journals. (2006, March 16). Synthesis of phosphorothioates using thiophosphate salts. Retrieved from [Link]
-
Frontiers in Chemical Engineering. (2024, November 1). Flame retardants of the future: biobased, organophosphorus, reactive or oligomeric. Retrieved from [Link]
-
Lube Media. (n.d.). Development of Organic Ashless Antiwear- Friction Modifier additives. Retrieved from [Link]
-
University College London. (n.d.). Functionalisation of nanoparticles for biomedical applications. Retrieved from [Link]
-
Journal of Nanostructures. (2022, October 1). Synthesis of a Novel Flame Retardant Containing Phosphorus- Nitrogen Cotton by Grafting Poly Diethyl (Acryloyloxy) Ethylthiophosphoramidate onto Cotton via Atom Transfer Radical Polymerization, and Its Polymer/Clay Nanocomposite. Retrieved from [Link]
-
Current Protocols in Nucleic Acid Chemistry. (n.d.). Synthetic Strategies and Parameters Involved in the Synthesis of Oligodeoxyribonucleotides According to the Phosphoramidite Method. Retrieved from [Link]
-
DiVA portal. (n.d.). The Behaviour of Antiwear Additives in Lubricated Rolling-Sliding Contacts. Retrieved from [Link]
-
ACS Publications. (2024, January 28). Tailored Plasticization of Bio- and Fossil-Based Polymers Using a Versatile Bioplasticizer Derived from Phenylacetic Acid and Glycerol. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: O,O,O-Triethyl Phosphorothioate (TEPT) Stability & Degradation
Status: Operational | Role: Senior Application Scientist | Topic: CAS 126-68-1
Executive Technical Overview
Welcome to the technical support hub for O,O,O-Triethyl phosphorothioate (TEPT) . As a researcher working with organophosphorus compounds, you likely encounter TEPT either as a target analyte, a synthesis impurity, or a degradation marker.
Understanding TEPT requires navigating two competing stability profiles:
-
Hydrolytic Stability: The
bond renders TEPT more resistant to hydrolysis than its phosphate analog (Triethyl phosphate), but it remains susceptible to base-catalyzed cleavage. -
Oxidative Instability: The sulfur atom is a "soft" nucleophile, making TEPT highly prone to oxidative desulfuration , converting it to Triethyl phosphate (TEP).
This guide addresses the specific degradation pathways, analytical artifacts, and stabilization protocols required for robust experimental data.
Degradation Pathways Map
The following diagram illustrates the primary degradation routes. Note the distinct divergence between hydrolytic cleavage (loss of ethanol) and oxidative desulfuration (exchange of S for O).
Figure 1: Mechanistic pathways for TEPT degradation. Red arrows indicate oxidation (S→O); Yellow arrows indicate hydrolysis (Ester cleavage).
Troubleshooting Guides & FAQs
Module A: The "Mystery Peak" (Oxidative Desulfuration)
User Question: "I am analyzing TEPT purity by LC-MS. I see a persistent impurity at [M-16] Da that increases over time, even in dry solvents. What is happening?"
Technical Diagnosis:
You are observing Oxidative Desulfuration . The sulfur atom in the thiono-ester group (
Root Cause Analysis:
-
Trace Peroxides: If you are using ether-based solvents (THF, Dioxane) or aged PEG-based excipients, trace peroxides are rapidly oxidizing the
bond. -
Photolysis: TEPT is sensitive to UV light. Exposure to ambient lab light over days can drive this conversion via radical mechanisms.
-
Mass Balance: The mass shift is exactly -15.97 Da (Sulfur [32.06] replaced by Oxygen [16.00]).
Corrective Protocol:
-
Solvent Check: Test solvents for peroxides using quant strips. Switch to fresh Acetonitrile or Methanol if possible.
-
Light Protection: Store all TEPT standards in amber glass vials.
-
Antioxidants: For long-term storage, consider adding a scavenger like BHT (Butylated hydroxytoluene) if your analytical method permits.
Module B: Hydrolytic Instability (pH Sensitivity)
User Question: "My recovery of TEPT is low (<80%) when extracting from a basic aqueous buffer (pH 9). Is the compound volatile?"
Technical Diagnosis:
While TEPT has moderate volatility, the likely culprit is Base-Catalyzed Hydrolysis . Unlike phosphate esters, phosphorothioates are generally more resistant to hydrolysis at neutral pH, but the rate constant (
Mechanism:
Hydroxide ions (
Corrective Protocol:
-
pH Adjustment: Immediately quench basic reaction mixtures to pH 6.0–7.0 using dilute acetic acid before extraction.
-
Extraction Solvent: Use Dichloromethane (DCM) or Ethyl Acetate. Avoid prolonged contact with water.
-
Temperature Control: Perform extractions on ice if the pH must remain high for other reasons.
Module C: Analytical Artifacts (The "Ghost" Pathway)
User Question: "I see TEP (Oxidation product) in my LC-MS spectrum, but my NMR shows the sample is 99.9% pure TEPT. Is my NMR insensitive?"
Technical Diagnosis: You are likely generating the impurity inside the Mass Spectrometer . This is a known artifact for phosphorothioates during Electrospray Ionization (ESI).[1]
The "In-Source" Mechanism:
High ESI voltages can generate hydroxyl radicals (
Validation Experiment (The "Flow Rate Test"):
-
Step 1: Run the sample at your standard flow rate. Record the ratio of TEPT : TEP.
-
Step 2: Increase the flow rate by 2x (or lower the ESI voltage).
-
Result: If the TEP peak area decreases significantly relative to TEPT, the oxidation is happening in the source (an artifact). If the ratio remains constant, the impurity is real.
Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
Use this protocol to validate your analytical method's specificity for TEPT vs. its degradants.
| Stress Condition | Reagent / Condition | Duration | Expected Pathway | Target Degradant (Mass) |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 4–24 Hours | Ester Cleavage | Diethyl phosphorothioate (170 Da) |
| Base Hydrolysis | 0.1 N NaOH, Ambient | 1–4 Hours | Ester Cleavage | Diethyl phosphorothioate (170 Da) |
| Oxidation | 3% | 1–2 Hours | Desulfuration | Triethyl phosphate (182 Da) |
| Photolysis | UV Light (254 nm) | 24 Hours | Radical Oxidation | Triethyl phosphate (182 Da) |
Step-by-Step Procedure (Oxidation):
-
Prepare a 1 mg/mL stock of TEPT in Acetonitrile.
-
Dilute 1:10 into a 3% Hydrogen Peroxide solution.
-
Incubate at room temperature.
-
Aliquot at
mins. -
Quench: Add 10% Sodium Bisulfite solution to neutralize excess peroxide immediately upon sampling.
-
Analyze via GC-MS or LC-MS.
Protocol 2: GC-MS Analysis Parameters
TEPT is amenable to GC-MS, which avoids the ESI in-source oxidation issues of LC-MS.
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Inlet: Splitless, 250°C.
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Hold: 3 mins.
-
-
MS Detection: EI Mode (70 eV).
-
TEPT Quant Ion: m/z 198 (Molecular Ion), 170 (M - C2H4), 142.
-
TEP (Impurity) Quant Ion: m/z 182, 155, 99.
-
References
-
Vertex AI Search. (2025). Degradation product characterization of therapeutic oligonucleotides using liquid chromatography mass spectrometry. Retrieved from
-
Wu, L., et al. (2012).[2] Desulfurization of phosphorothioate oligonucleotides via the sulfur-by-oxygen replacement induced by the hydroxyl radical during negative electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Retrieved from
-
Roussis, S. G., et al. (2024).[3] Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography. ACS Omega.[3][4] Retrieved from
-
NIST Chemistry WebBook. (n.d.). O,O,O-Triethyl thiophosphate (CAS 126-68-1) Mass Spectrum. Retrieved from
-
Cohen, J. S., et al. (2005). Peroxide-Mediated Desulfurization of Phosphorothioate Oligonucleotides and Its Prevention. Journal of Pharmaceutical Sciences. Retrieved from
Sources
- 1. Desulfurization of phosphorothioate oligonucleotides via the sulfur-by-oxygen replacement induced by the hydroxyl radical during negative electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. sciprofiles.com [sciprofiles.com]
- 4. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for stabilizing O,O,O-Triethyl phosphorothioate in aqueous solutions
A Guide to Ensuring Stability in Aqueous Solutions for Researchers and Drug Development Professionals
Understanding the Instability of TEPS in Aqueous Solutions
O,O,O-Triethyl phosphorothioate is a member of the organophosphorothioate family of compounds. While utilized in various research applications, its utility is often hampered by its limited stability in aqueous environments. The primary mechanism of degradation is hydrolysis , a chemical reaction in which a water molecule cleaves one of the ester bonds of the TEPS molecule. This process is significantly influenced by the pH and temperature of the solution.
A second, often overlooked, degradation pathway is oxidative desulfurization . In this process, the sulfur atom is replaced by an oxygen atom, converting the phosphorothioate into its phosphate analog, O,O,O-Triethyl phosphate. This conversion can be mediated by oxidizing agents present in the solution or even by atmospheric oxygen over time.
The rate of both hydrolysis and oxidative degradation is a critical factor to control in your experiments. Uncontrolled degradation can lead to a decrease in the effective concentration of TEPS, the appearance of unknown compounds in your analytical results, and ultimately, a loss of experimental reproducibility.
The Critical Role of pH in TEPS Stability
The hydrolysis of TEPS is catalyzed by both acidic and alkaline conditions. Generally, organophosphorothioates exhibit their greatest stability in the neutral to slightly acidic pH range. As the pH becomes more alkaline, the rate of hydrolysis increases significantly. This is a crucial consideration when preparing stock solutions and formulating aqueous buffers for your experiments.
While specific kinetic data for TEPS is not extensively published, the general principles of organophosphate chemistry suggest a U-shaped pH-rate profile, with the minimum rate of hydrolysis occurring in the mid-pH range. It's important to note that for phosphorothioate diesters and triesters, the substitution of a sulfur atom for a non-bridging oxygen atom tends to slow the rate of hydrolysis compared to their phosphate (P=O) counterparts[1].
Troubleshooting Guide
This section addresses common issues encountered when working with TEPS in aqueous solutions.
Problem: My TEPS stock solution is losing potency rapidly, leading to inconsistent results.
-
Potential Cause 1: Inappropriate pH of the solution.
-
Explanation: As discussed, TEPS is susceptible to alkaline hydrolysis. If your aqueous solution is unbuffered or has a pH above 7, the degradation rate can be significant, even at low temperatures.
-
Solution: Always prepare TEPS stock solutions in a suitable buffer with a pH in the slightly acidic to neutral range (e.g., pH 6.0-7.0). See our recommended protocol for preparing a stabilized TEPS stock solution below.
-
-
Potential Cause 2: High storage temperature.
-
Explanation: Chemical reactions, including hydrolysis, are accelerated at higher temperatures. Storing aqueous TEPS solutions at room temperature or even at 4°C for extended periods can lead to significant degradation[2].
-
Solution: For short-term storage (hours to a few days), keep your aqueous TEPS solutions on ice or at 2-8°C. For long-term storage, it is recommended to store TEPS as a neat oil or in an anhydrous organic solvent at -20°C or below[3]. Prepare aqueous solutions fresh from the frozen stock on the day of the experiment whenever possible.
-
-
Potential Cause 3: Oxidative degradation.
-
Explanation: The presence of dissolved oxygen or other oxidizing species in your water or buffer can lead to the desulfurization of TEPS.
-
Solution: To minimize oxidation, consider de-gassing your aqueous solutions by sparging with an inert gas like nitrogen or argon before adding TEPS. While not always necessary, for highly sensitive applications, the inclusion of a small amount of an antioxidant may be beneficial, though compatibility and potential interference with your assay should be validated.
-
Problem: I am observing unexpected peaks in my HPLC or GC-MS analysis of TEPS-containing samples.
-
Potential Cause: Formation of degradation products.
-
Explanation: The additional peaks are likely the hydrolysis product, O,O-Diethyl phosphorothioic acid, and potentially the oxidation product, O,O,O-Triethyl phosphate.
-
Solution:
-
Confirm the identity of the peaks: If you have access to mass spectrometry, analyze the unexpected peaks to confirm their mass-to-charge ratio, which should correspond to the expected degradation products.
-
Review your solution preparation and storage procedures: The presence of these peaks is a strong indicator that your TEPS solution is degrading. Re-evaluate the pH, storage temperature, and age of your solutions.
-
Implement stabilization strategies: Prepare fresh solutions using the recommended protocols in this guide to minimize the formation of these impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing aqueous solutions of TEPS?
For maximal stability, aqueous solutions of TEPS should be maintained in a slightly acidic to neutral pH range, ideally between 6.0 and 7.0. Avoid alkaline conditions (pH > 7.5) as this will significantly accelerate hydrolysis.
Q2: How does temperature impact the stability of TEPS in water?
Like most chemical reactions, the degradation of TEPS is temperature-dependent. Higher temperatures will increase the rate of hydrolysis. It is strongly recommended to store aqueous TEPS solutions at low temperatures (e.g., on ice for immediate use, or at 2-8°C for short-term storage). For long-term storage, keep TEPS in a non-aqueous form at -20°C or colder[3].
Q3: Are there specific buffers I should use or avoid?
Phosphate-based buffers (e.g., sodium phosphate) and citrate buffers are generally good choices for maintaining a stable pH in the desired range for TEPS solutions. Some studies on organophosphate-enzyme interactions have shown that buffers like TRIS and MOPS can influence reaction kinetics, so for sensitive biological assays, phosphate or Tyrode's buffer may be more suitable[4]. Always ensure your chosen buffer is free of any components that could react with or catalyze the degradation of TEPS.
Q4: Can I use antioxidants to improve the stability of my TEPS solution?
Yes, in principle, antioxidants can help prevent oxidative degradation (desulfurization) of the phosphorothioate group[5][6]. However, the choice of antioxidant and its concentration must be carefully considered, as it could interfere with your downstream applications. If you suspect oxidation is a problem, first try de-gassing your solvents. If an antioxidant is necessary, small amounts of a water-soluble antioxidant like ascorbic acid could be tested, but its compatibility with your experimental system must be thoroughly validated.
Q5: What is the expected shelf-life of a TEPS solution?
The shelf-life is highly dependent on the storage conditions (pH, temperature, and solvent). A properly prepared aqueous solution in a suitable buffer at pH 6.5 and stored at 2-8°C might be stable for a few days to a week with minimal degradation. However, for the most reliable and reproducible results, it is always best practice to prepare fresh aqueous solutions of TEPS from a frozen, non-aqueous stock on the day of use.
Data & Visualization
Representative pH-Stability Profile for a Trialkyl Phosphorothioate
| pH | Expected Relative Stability | Primary Degradation Pathway |
| 2-4 | Moderate | Acid-catalyzed hydrolysis |
| 5-7 | High | Minimal hydrolysis |
| 8-10 | Low | Base-catalyzed hydrolysis |
| >11 | Very Low | Rapid base-catalyzed hydrolysis |
Degradation Pathways of this compound
The following diagram illustrates the primary degradation pathways of TEPS in an aqueous environment.
Caption: Primary degradation pathways of TEPS in aqueous solution.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of TEPS
This protocol describes the preparation of a 10 mM TEPS stock solution in a pH 6.5 phosphate buffer.
Materials:
-
This compound (TEPS), neat oil
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
High-purity water (e.g., HPLC grade or Milli-Q)
-
Calibrated pH meter
-
Sterile, RNase/DNase-free microcentrifuge tubes or glass vials
Procedure:
-
Prepare a 0.1 M Phosphate Buffer (pH 6.5):
-
Prepare 0.1 M solutions of sodium phosphate monobasic and sodium phosphate dibasic in high-purity water.
-
To prepare 100 mL of 0.1 M phosphate buffer, start with approximately 90 mL of the 0.1 M sodium phosphate monobasic solution.
-
While stirring, add the 0.1 M sodium phosphate dibasic solution dropwise until the pH of the buffer reaches 6.5, as measured by a calibrated pH meter.
-
Add high-purity water to reach a final volume of 100 mL.
-
Filter the buffer through a 0.22 µm filter to sterilize and remove any particulate matter.
-
-
Prepare the 10 mM TEPS Stock Solution:
-
Allow the vial of neat TEPS to equilibrate to room temperature.
-
Accurately weigh out the required amount of TEPS for your desired volume of stock solution. The molecular weight of TEPS is 198.22 g/mol .
-
For example, to prepare 1 mL of a 10 mM stock solution, you would need 1.9822 mg of TEPS.
-
Add the TEPS to a pre-weighed microcentrifuge tube or glass vial.
-
Add the appropriate volume of the 0.1 M phosphate buffer (pH 6.5) to the TEPS.
-
Vortex or sonicate briefly to ensure the TEPS is fully dissolved.
-
-
Storage:
-
For immediate use, keep the solution on ice.
-
For short-term storage (up to one week), store at 2-8°C.
-
For longer-term storage, it is recommended to prepare aliquots of the neat oil or a concentrated stock in an anhydrous solvent and store at -20°C or below.
-
Protocol 2: Workflow for an Accelerated Stability Study
This workflow outlines a general procedure to assess the stability of your TEPS formulation under specific conditions.
Caption: A typical workflow for conducting an accelerated stability study of TEPS.
References
-
Vargas, M. M. A., de Campos, V. R., & Lopes, J. F. (2021). An experimental and theoretical approach on stability towards hydrolysis of triethyl phosphate and its effects on the microstructure of sol-gel-derived bioactive silicate glass. Materials Science and Engineering: C, 121, 111759. [Link]
-
PubChem. O,O',O''-Triethyl phosphorothioate. National Center for Biotechnology Information. [Link]
-
Guga, P., & Stec, W. J. (2003). The thermodynamics of phosphate versus phosphorothioate ester hydrolysis. Journal of the American Chemical Society, 125(20), 6078–6085. [Link]
- Eckstein, F. (2014). Phosphorothioates, essential components of therapeutic oligonucleotides. Nucleic Acid Therapeutics, 24(6), 374-385.
- Wille, T., Thiermann, H., & Worek, F. (2011). Effect of different buffers on kinetic properties of human acetylcholinesterase and the interaction with organophosphates and oximes. Toxicology Letters, 205(1), 102-106.
-
Chen, Y., Xian, L., & Xiang, G. (2024). THF peroxide as a factor in generating desulphurised products from the solid-phase synthesis of phosphorothioate-modified oligonucleotides. RSC Advances, 14(30), 21568-21574. [Link]
-
Wang, X., Wang, Y., & Li, J. (2012). Phosphorothioate DNA as an antioxidant in bacteria. Nucleic Acids Research, 40(19), 9652–9660. [Link]
-
Roberts, D. M., & Buckley, N. A. (2007). Alkalinisation for organophosphorus pesticide poisoning. Cochrane Database of Systematic Reviews, (1). [Link]
Sources
- 1. The thermodynamics of phosphate versus phosphorothioate ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdmf.org.br [cdmf.org.br]
- 3. usbio.net [usbio.net]
- 4. researchgate.net [researchgate.net]
- 5. THF peroxide as a factor in generating desulphurised products from the solid-phase synthesis of phosphorothioate-modified oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorothioate DNA as an antioxidant in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Identification and characterization of O,O,O-Triethyl phosphorothioate reaction side products
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with O,O,O-Triethyl phosphorothioate (TEPT). This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) related to the identification and characterization of reaction side products encountered during the synthesis and handling of TEPT. Our goal is to equip you with the knowledge to anticipate, identify, and resolve common experimental challenges, ensuring the integrity and purity of your target compound.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common synthesis routes for this compound?
-
What are the primary impurities I should expect in my TEPT synthesis?
-
Why is my final product showing a different 31P NMR chemical shift than expected for TEPT?
-
I see an unexpected peak in my GC-MS analysis. How can I identify it?
-
My TEPT appears to be degrading over time. What are the likely degradation products?
-
-
Troubleshooting Guide: A Symptom-Based Approach
-
Problem: An additional major peak is observed in the GC-MS or HPLC chromatogram with the same mass as TEPT.
-
Problem: The 31P NMR spectrum shows a signal significantly downfield from the expected value for TEPT.
-
Problem: Multiple unexpected peaks are present in the chromatogram after synthesis using phosphorus pentasulfide.
-
Problem: The final product is a different color or viscosity than expected.
-
-
Key Experimental Protocols
-
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Isomer Separation
-
Protocol 3: 31P Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Impurity Identification
-
-
Visualized Workflows and Relationships
-
Diagram 1: Common Synthetic Routes to this compound
-
Diagram 2: Troubleshooting Flowchart for Unexpected Analytical Results
-
Diagram 3: Thiono-Thiolo Isomerization Pathway
-
-
Reference List
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
There are two primary industrial methods for the synthesis of this compound (TEPT):
-
Reaction of Thiophosphoryl Chloride with Sodium Ethoxide: This is a widely used method where thiophosphoryl chloride (PSCl₃) is reacted with sodium ethoxide (NaOEt). The ethoxide acts as a nucleophile, displacing the chloride ions on the thiophosphoryl chloride.
-
Reaction of Phosphorus Pentasulfide with Ethanol: In this process, phosphorus pentasulfide (P₂S₅) is treated with ethanol. This reaction can lead to a mixture of products, including the desired TEPT, as well as various dithiophosphoric acids and their esters.[1]
Q2: What are the primary impurities I should expect in my TEPT synthesis?
The impurity profile of your TEPT will largely depend on the synthetic route and reaction conditions. However, some common side products include:
-
O,O,S-Triethyl phosphorothioate: This is the thiolo isomer of TEPT and is one of the most common impurities, formed through thermal or catalytic isomerization of the thiono (P=S) form to the thiolo (P=O) form.
-
Triethyl phosphate: This can be formed by the oxidation of the starting material, triethyl phosphite (if used in an alternative synthesis), or by desulfurization of TEPT.[2]
-
Unreacted Starting Materials: Residual thiophosphoryl chloride, ethanol, or phosphorus pentasulfide may be present.
-
Byproducts from the P₂S₅ Route: When using phosphorus pentasulfide, you may encounter impurities such as O,O-diethyldithiophosphoric acid and its corresponding esters.[1]
-
Hydrolysis Products: Exposure to moisture can lead to the hydrolysis of TEPT to form diethyl phosphorothioic acid.
Q3: Why is my final product showing a different ³¹P NMR chemical shift than expected for TEPT?
The ³¹P NMR chemical shift is highly sensitive to the electronic environment of the phosphorus atom. A significant deviation from the expected chemical shift for TEPT (typically around +68 ppm) often indicates the presence of isomers or other phosphorus-containing impurities.
-
A signal further downfield (e.g., around +20 to +30 ppm) is characteristic of the thiolo isomer, O,O,S-triethyl phosphorothioate.[3]
-
A signal significantly upfield (closer to 0 ppm) could indicate the presence of triethyl phosphate, the oxidation product.[4][5]
Q4: I see an unexpected peak in my GC-MS analysis. How can I identify it?
Identifying an unknown peak in your GC-MS chromatogram involves a systematic approach:
-
Analyze the Mass Spectrum: Look at the molecular ion peak (M⁺) to determine the molecular weight of the impurity. If the molecular weight is the same as TEPT (198.22 g/mol ), it is likely an isomer.
-
Examine the Fragmentation Pattern: The fragmentation pattern can provide structural information. For example, the thiono (P=S) and thiolo (P=O) isomers of TEPT will exhibit different fragmentation patterns, particularly in the relative abundances of key fragments.
-
Compare with Known Spectra: If available, compare the mass spectrum of the unknown peak with reference spectra from a library (e.g., NIST).[6]
-
Consider Potential Side Reactions: Based on your synthetic route and reaction conditions, predict potential side products and compare their expected mass and fragmentation with the observed data.
Q5: My TEPT appears to be degrading over time. What are the likely degradation products?
TEPT can degrade, especially when exposed to heat, moisture, or oxidative conditions. The most common degradation pathways include:
-
Isomerization: As mentioned, thermal stress can promote the thiono-thiolo rearrangement to form the more thermodynamically stable O,O,S-triethyl phosphorothioate.
-
Oxidation: Exposure to air or oxidizing agents can lead to the formation of triethyl phosphate.
-
Hydrolysis: Reaction with water will lead to the formation of diethyl phosphorothioic acid and ethanol.[7]
Troubleshooting Guide: A Symptom-Based Approach
Problem: An additional major peak is observed in the GC-MS or HPLC chromatogram with the same mass as TEPT.
-
Likely Cause: This is a classic indicator of the presence of the thiono-thiolo isomer, O,O,S-triethyl phosphorothioate. The thiono (P=S) and thiolo (P=O) forms are structural isomers and therefore have the same molecular weight.
-
Causality: The thiono-thiolo rearrangement is a well-known isomerization in organophosphorus chemistry. It can be promoted by heat, especially during distillation for purification, or by the presence of certain catalysts or impurities. The thiolo form is generally more thermodynamically stable.
-
Troubleshooting Steps:
-
Confirm Identity with ³¹P NMR: Acquire a ³¹P NMR spectrum of the sample. The presence of two distinct signals, one around +68 ppm (TEPT) and another around +20 to +30 ppm (O,O,S-triethyl phosphorothioate), will confirm the presence of both isomers.[3]
-
Optimize Purification: If the isomerization is occurring during distillation, try to reduce the distillation temperature by using a higher vacuum. Flash chromatography on silica gel can also be an effective method for separating the isomers at a smaller scale.
-
Review Reaction Conditions: If the isomer is present immediately after the reaction, consider lowering the reaction temperature or reducing the reaction time.
-
Problem: The ³¹P NMR spectrum shows a signal significantly downfield from the expected value for TEPT.
-
Likely Cause: The primary signal is not from TEPT but from its thiolo isomer, O,O,S-triethyl phosphorothioate.
-
Causality: As explained above, the chemical environment of the phosphorus atom in the P=O bond of the thiolo isomer results in a downfield shift in the ³¹P NMR spectrum compared to the P=S bond in the thiono isomer.
-
Troubleshooting Steps:
-
Re-evaluate Synthesis Conditions: High reaction temperatures or prolonged heating during workup are the most likely culprits for complete or near-complete isomerization.
-
Verify Starting Materials: Ensure that the starting materials are pure and that no contaminants are present that could catalyze the isomerization.
-
Analytical Confirmation: Use GC-MS or HPLC to confirm the presence of a single major peak corresponding to the molecular weight of TEPT. The retention time will likely be different from that of a pure TEPT standard.
-
Problem: Multiple unexpected peaks are present in the chromatogram after synthesis using phosphorus pentasulfide.
-
Likely Cause: The reaction of phosphorus pentasulfide with ethanol is known to produce a complex mixture of products.
-
Causality: Besides the desired TEPT, the reaction can yield various dithiophosphoric acids and their esters, as well as other related organophosphorus compounds.[1]
-
Troubleshooting Steps:
-
Analyze by GC-MS: Attempt to identify the major byproducts by analyzing their mass spectra. Look for characteristic fragments that might indicate the presence of additional sulfur atoms or different alkylation patterns.
-
Optimize Reaction Stoichiometry and Temperature: Carefully control the molar ratio of ethanol to phosphorus pentasulfide and maintain a consistent reaction temperature to favor the formation of TEPT.
-
Improve Purification: A more rigorous purification protocol, such as fractional distillation under high vacuum or preparative chromatography, may be necessary to isolate the pure TEPT from the complex mixture.
-
Problem: The final product is a different color or viscosity than expected.
-
Likely Cause: The presence of impurities or degradation products.
-
Causality: Pure TEPT is a colorless liquid. A yellow or brownish color can indicate the presence of sulfur-containing impurities or decomposition products. Changes in viscosity can also be due to the presence of higher molecular weight byproducts or polymeric material.
-
Troubleshooting Steps:
-
Full Analytical Characterization: Perform a comprehensive analysis of the product using GC-MS, HPLC, and NMR to identify the impurities.
-
Purification: Attempt to remove the colored impurities by distillation, chromatography, or treatment with activated carbon.
-
Storage Conditions: Ensure that the TEPT is stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light and heat to prevent degradation.
-
Key Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This protocol provides a general method for the analysis of TEPT and its common impurities.
-
Instrumentation: A standard GC-MS system equipped with a capillary column.
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is generally suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector: Split mode (e.g., 50:1 split ratio) at 250 °C.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range: m/z 40-400.
-
Sample Preparation: Dilute the sample in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
| Expected Retention Times and Key Fragments | |
| Compound | Approx. Retention Time (min) |
| This compound (TEPT) | ~10-12 |
| O,O,S-Triethyl phosphorothioate | ~11-13 |
| Triethyl phosphate | ~9-11 |
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Isomer Separation
This protocol is designed for the separation of the thiono and thiolo isomers of TEPT.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Protocol 3: ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Impurity Identification
³¹P NMR is a powerful tool for the unambiguous identification of phosphorus-containing compounds.
-
Instrumentation: An NMR spectrometer with a broadband probe.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Reference: 85% phosphoric acid (H₃PO₄) as an external standard (δ = 0 ppm).
-
Acquisition: A standard one-pulse experiment with proton decoupling.
-
Sample Preparation: Dissolve approximately 20-30 mg of the sample in 0.6-0.7 mL of CDCl₃.
| Expected ³¹P Chemical Shifts | |
| Compound | Approximate Chemical Shift (δ, ppm) |
| This compound (TEPT) | +68 |
| O,O,S-Triethyl phosphorothioate | +20 to +30 |
| Triethyl phosphate | ~0 |
| Triethyl phosphite | +139 |
Visualized Workflows and Relationships
Diagram 3: Thiono-Thiolo Isomerization Pathway.
Reference List
-
Organic Syntheses Procedure. (n.d.). DIETHYL BENZYLPHOSPHONATE. Retrieved from [Link]
-
PNAS. (2022). Origin of iodine preferential attack at sulfur in phosphorothioate and subsequent P-O or P-S bond dissociation. Retrieved from [Link]
-
PubMed. (2022). Origin of iodine preferential attack at sulfur in phosphorothioate and subsequent P-O or P-S bond dissociation. Retrieved from [Link]
-
Google Patents. (n.d.). CN103374028A - Preparation method of triethyl phosphate. Retrieved from
-
Ataman Kimya. (n.d.). TRIETHYL PHOSPHITE. Retrieved from [Link]
-
Google Patents. (n.d.). US4397791A - Process for reacting alcohols and/or phenols with phosphorus pentasulfide. Retrieved from
-
Organic Syntheses Procedure. (n.d.). DIETHYL BENZYLPHOSPHONATE. Retrieved from [Link]
-
CDMF. (n.d.). Unveiling the mechanism of the triethyl phosphate hydrolysis reaction in the synthesis of the sol-gel-derived 58S bioactive glass. Retrieved from [Link]
-
Scholars Research Library. (2013). Determination of organophosphate insecticide (Chlorpyrifos) in cabbage, cauliflower and capsicum by high performance liquid chromatography. Retrieved from [Link]
-
RSC Publishing. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. Retrieved from [Link]
-
Google Patents. (n.d.). CN102675359B - Preparation method of triethyl phosphate. Retrieved from
-
UCSB Chemistry and Biochemistry. (n.d.). 31P - NMR Facility. Retrieved from [Link]
-
Google Patents. (n.d.). CN102584892A - Method for preparing O, O-diethyl chlorothiophosphate. Retrieved from
-
ResearchGate. (2006). Conversion of the P-S bond in AMPS to the P-O bond catalyzed by rHint-1. Retrieved from [Link]
-
PMC - NIH. (2022). The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases. Retrieved from [Link]
-
Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]
-
Oxford Academic. (n.d.). Synthesis and selective cleavage of an oligodeoxynucleotide containing a bridged intemucleotide 5'-phosphorothioate linkage. Retrieved from [Link]
-
ResearchGate. (2018). RP-HPLC Method for Determination of Organophosphate and Synthetic Pyrethroids Insecticides. Retrieved from [Link]
-
LCGC North America. (2020). ORGANOPHOSPHORUS PESTICIDE ANALYSIS BY HPLC. Retrieved from [Link]
-
NIST WebBook. (n.d.). O,O,O-Triethyl thiophosphate. Retrieved from [Link]
-
Separation Processes Class Notes. (n.d.). Advanced distillation techniques and troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage of a phosphorothioate bond by in line (a) or adjacent (b) attack of the 2. Retrieved from [Link]
-
PMC - NIH. (n.d.). Gram-scale purification of phosphorothioate oligonucleotides using ion-exchange displacement chromatography. Retrieved from [Link]
-
NIST WebBook. (n.d.). O,O,O-Triethyl thiophosphate. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). triethyl phosphite. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). La3+-catalyzed methanolysis of O,O-diethyl S-(p-nitrophenyl) phosphorothioate and O,O-diethyl S-phenyl phosphorothioate. Millions-fold acceleration of the destruction of V-agent simulants. Retrieved from [Link]
-
PMC - NIH. (n.d.). Oligonucleotide Phosphorothioates Enter Cells by Thiol‐Mediated Uptake. Retrieved from [Link]
-
YouTube. (2021). Distillation Column Troubleshooting Part 1. Retrieved from [Link]
-
Aidic. (2018). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Retrieved from [Link]
-
Scribd. (n.d.). Distillation Troubleshooting Guide. Retrieved from [Link]
-
PMC - NIH. (n.d.). Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography. Retrieved from [Link]
-
PubMed. (2021). Oligonucleotide Phosphorothioates Enter Cells by Thiol-Mediated Uptake. Retrieved from [Link]
-
PMC - NIH. (n.d.). Phosphorothioate RNA Analysis by NETD Tandem Mass Spectrometry. Retrieved from [Link]
-
PubMed. (2016). Phosphorothioate anti-sense oligonucleotides: the kinetics and mechanism of the generation of the sulfurising agent from phenylacetyl disulfide (PADS). Retrieved from [Link]
-
PMC - NIH. (n.d.). DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY. Retrieved from [Link]
-
RSC Publishing. (n.d.). The mechanism of nitric oxide formation from S-nitrosothiols (thionitrites). Retrieved from [Link]
-
Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Mass spectrum of impurity identified at m/z 1843 and (b) modeled.... Retrieved from [Link]
Sources
- 1. ijcmas.com [ijcmas.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]
- 5. 31P [nmr.chem.ucsb.edu]
- 6. O,O,O-Triethyl thiophosphate [webbook.nist.gov]
- 7. cdmf.org.br [cdmf.org.br]
Technical Support Center: Optimizing HPLC Conditions for the Separation of O,O,O-Triethyl phosphorothioate and its Isomers
Welcome to the technical support center for the analysis of O,O,O-Triethyl phosphorothioate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the HPLC separation of this compound and its related isomers. Our approach is rooted in extensive field experience and established scientific principles to ensure you can develop robust and reliable analytical methods.
Introduction to the Challenge
This compound is a small organothiophosphate molecule. A primary analytical challenge in its characterization is the potential presence of its thiolo isomer, O,O,S-Triethyl phosphorothioate, which can arise from thermal rearrangement. Additionally, the phosphorus center in phosphorothioates is chiral, which can lead to the presence of diastereomers, further complicating chromatographic separation. This guide will provide a systematic approach to developing and optimizing an HPLC method to resolve these closely related compounds.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the HPLC analysis of this compound.
Q1: I am seeing a single, broad peak for my sample. What could be the cause?
A broad peak often suggests the co-elution of closely related species, such as the O,O,O- and O,O,S- isomers or diastereomers. The increased hydrophobicity due to the sulfur atom in phosphorothioates can also contribute to peak broadening.[1] To address this, you should focus on improving the selectivity of your method. Consider adjusting the mobile phase composition, such as the ratio of organic solvent to water, or evaluating different organic modifiers (e.g., methanol vs. acetonitrile). Temperature can also be a powerful tool; sometimes, elevated temperatures can suppress diastereomeric separation, leading to sharper peaks if the goal is not to resolve them.[2]
Q2: How can I improve the resolution between two closely eluting peaks, which I suspect are the O,O,O- and O,O,S- isomers?
Improving the resolution between these isomers requires a careful optimization of chromatographic parameters. Here are several strategies:
-
Mobile Phase Strength: Decrease the percentage of the organic solvent in your mobile phase. This will increase the retention of both isomers and provide more time for the column to differentiate between them.
-
Gradient Slope: If you are using a gradient, make it shallower around the elution time of your isomers. A slower change in mobile phase composition will enhance separation.
-
Column Chemistry: The choice of stationary phase is critical. A standard C18 column is a good starting point.[3][4] However, if you are still struggling with co-elution, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.
-
Temperature: Temperature affects the thermodynamics of the separation. Experiment with different column temperatures (e.g., 25°C, 40°C, 60°C) to see how it impacts the selectivity between the two isomers.
Q3: I am observing unexpected peaks in my chromatogram. What could they be?
Unexpected peaks can arise from several sources:
-
Isomerization: As mentioned, this compound can rearrange to the more stable O,O,S- isomer.[5] This can happen during synthesis, storage, or even in the HPLC system, especially if elevated temperatures are used.
-
Degradation: Organophosphates can be susceptible to hydrolysis, especially under acidic or basic conditions.[6][7] This can lead to the formation of related phosphate esters or other degradation products.[8]
-
Impurities from Synthesis: The synthesis of phosphorothioates can result in various impurities, including incompletely sulfurized phosphodiester analogues.[1]
To identify these unknown peaks, mass spectrometry (LC-MS) is the most definitive technique.
Q4: What are good starting conditions for developing an HPLC method for this compound?
For initial method development, a reversed-phase HPLC method is recommended. Based on methods developed for similar organophosphate pesticides, the following conditions provide a solid starting point.[3][4][9]
| Parameter | Recommended Starting Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% Acetonitrile, 30% Water (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210-220 nm |
| Injection Volume | 10 µL |
These conditions can then be optimized based on the separation observed.
Troubleshooting Guide
This section provides a more in-depth, systematic approach to troubleshooting common issues encountered during the separation of this compound and its isomers.
Problem 1: Poor Resolution
-
Step 1: Modify Mobile Phase Composition.
-
Rationale: The polarity difference between the O,O,O- and O,O,S- isomers is small. Increasing the aqueous portion of the mobile phase (e.g., from 30% to 40% water) will increase the interaction of these relatively non-polar analytes with the stationary phase, leading to longer retention times and potentially better separation.
-
Action: Systematically decrease the percentage of acetonitrile in 5% increments.
-
-
Step 2: Change Column Chemistry.
-
Rationale: If modifying the mobile phase is insufficient, the selectivity of the stationary phase may not be suitable. Different stationary phases offer different separation mechanisms.
-
Action:
-
Phenyl-Hexyl Column: The pi-pi interactions offered by the phenyl rings can provide a different selectivity for the isomers.
-
Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which can alter the interaction with the analytes.
-
Chiral Stationary Phase (CSP): If you suspect you are dealing with enantiomers (which is less likely for the thiono-thiolo isomers but possible if a chiral center is present), a CSP is necessary for their separation.[10]
-
-
-
Step 3: Optimize Column Temperature.
-
Rationale: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. More importantly, it can change the selectivity of the separation.
-
Action: Evaluate the separation at a range of temperatures (e.g., 25°C, 40°C, 50°C). A van't Hoff plot (ln(k) vs 1/T) can help to understand the thermodynamic properties of the separation and find the optimal temperature.
-
-
Step 4: Adjust Mobile Phase pH (with caution).
-
Rationale: While this compound and its O,O,S- isomer are not strongly ionizable, slight changes in pH can sometimes influence the ionization of silanol groups on the silica support, which can affect peak shape and selectivity. However, extreme pH values can cause hydrolysis of the analytes.[7]
-
Action: If all else fails, try adding a small amount of a buffer (e.g., 10 mM ammonium acetate) to control the pH of the mobile phase.
-
Problem 2: Peak Tailing
-
Step 1: Check Column Health.
-
Rationale: Peak tailing is often a sign of a deteriorating column, where active sites on the silica backbone are exposed.
-
Action: Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, the column may need to be replaced.
-
-
Step 2: Adjust Mobile Phase pH.
-
Rationale: Un-ionized silanol groups on the stationary phase can interact with polar parts of the analyte, causing tailing. A slightly acidic mobile phase can suppress the ionization of these silanols.
-
Action: Add a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase.
-
-
Step 3: Use a Mobile Phase Additive.
-
Rationale: For phosphorothioates, which can have some ionic character, an ion-pairing agent can improve peak shape and resolution. This is a common strategy in oligonucleotide analysis that can be adapted for small molecules.
-
Action: Add a low concentration (e.g., 5-10 mM) of an ion-pairing agent like triethylamine (TEA) to the mobile phase. The TEA will interact with the active silanol groups and reduce their interaction with the analyte.
-
-
Step 4: Lower Sample Concentration.
-
Rationale: Overloading the column can lead to peak tailing.
-
Action: Dilute your sample and inject a smaller amount.
-
Experimental Protocols
Protocol 1: General Screening Method for this compound and Isomers
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-17 min: 90% B
-
17-17.1 min: 90% to 50% B
-
17.1-20 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 215 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in acetonitrile at a concentration of approximately 1 mg/mL.
Protocol 2: Optimized Method for Isomer Separation
This protocol is a suggested starting point for optimizing the separation of the O,O,O- and O,O,S- isomers after initial screening.
-
Column: Phenyl-Hexyl, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: Water with 10 mM Triethylamine, pH adjusted to 7.0 with Acetic Acid
-
Mobile Phase B: Acetonitrile
-
Isocratic Elution: 65% B
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35°C
-
Detection: UV at 215 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.
Conclusion
The successful separation of this compound and its isomers is an achievable but challenging task that requires a systematic approach to method development and troubleshooting. By understanding the potential for isomerization and degradation, and by carefully optimizing the mobile phase, stationary phase, and temperature, a robust and reliable HPLC method can be developed. This guide provides the foundational knowledge and practical steps to achieve this goal. For further assistance, please consult the references provided below.
References
-
Gao, Y., & Pan, Q. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. LCGC North America, 38(7), 376-383. Available at: [Link]
-
Klose, J., et al. (2019). Thiono-Thiolo rearrangement vs. in-situ decomposition reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(10), 934-937. Available at: [Link]
-
Phenomenex. (n.d.). Normal Phase HPLC Columns. Retrieved from [Link]
-
Singh, S., et al. (2018). RP-HPLC Method for Determination of Organophosphate and Synthetic Pyrethroids Insecticides. International Journal of Current Microbiology and Applied Sciences, 7(11), 2536-2544. Available at: [Link]
-
Jain, R., & Srivastava, A. (2017). Organophosphorus pesticides determination by novel HPLC and spectrophotometric method. Food Chemistry, 237, 197-204. Available at: [Link]
-
Kalíková, K., et al. (2022). Phosphorothioate oligonucleotides separation in ion-pairing reversed-phase liquid chromatography: effect of temperature. Journal of Chromatography A, 1681, 463473. Available at: [Link]
-
Priebe, S. R. (1984). Determination of Organophosphorus Compounds by HPLC with Post-Column Photochemical and Chemical Derivatization Reactions. Iowa State University. Available at: [Link]
-
Studylib. (n.d.). HPLC Analysis of Organophosphate Pesticides in Soil. Retrieved from [Link]
-
Wingad, R. L., & Lokhande, M. V. (2015). Determination of Organophosphorus Pesticides in Biological Samples of Acute Poisoning by HPLC with Diode-Array Detector. ResearchGate. Available at: [Link]
-
Valente, J. J., et al. (2022). The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases. Journal of Separation Science, 45(14), 2445-2454. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Phosphamidon on Mixed-Mode Columns. Retrieved from [Link]
-
Fukuto, T. R. (1981). Toxicological properties of phosphorothioate and related esters present as impurities in technical organophosphorus insecticides. Journal of Toxicology and Environmental Health, 7(3-4), 481-497. Available at: [Link]
-
Bio-Works. (n.d.). Optimization of AIEX purification parameters for phosphorothioate oligonucleotides. Retrieved from [Link]
-
Kamerlin, S. C. L., & Åqvist, J. (2008). The thermodynamics of phosphate versus phosphorothioate ester hydrolysis. Journal of Physical Chemistry B, 112(38), 12096-12105. Available at: [Link]
-
Nájera, A. I., et al. (2022). Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect. Foods, 11(21), 3469. Available at: [Link]
-
Stockbridge, R. B., et al. (2016). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. PLoS One, 11(7), e0159343. Available at: [Link]
-
Zhang, Y., et al. (2022). Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography. ACS Omega, 7(47), 43058-43065. Available at: [Link]
-
Brueckner, M. B., et al. (2019). Degradation product characterization of therapeutic oligonucleotides using liquid chromatography mass spectrometry. ProQuest. Available at: [Link]
-
Neri, B. D., et al. (2022). Hydrolysis and condensation of TEOS under acidic and basic conditions. ResearchGate. Available at: [Link]
-
de Souza, A. R. C., et al. (2021). Unveiling the mechanism of the triethyl phosphate hydrolysis reaction in the synthesis of the sol-gel-derived 58S bioactive glass. CDMF. Available at: [Link]
Sources
- 1. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijcmas.com [ijcmas.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. cdmf.org.br [cdmf.org.br]
- 7. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation product characterization of - ProQuest [proquest.com]
- 9. Organophosphorus pesticides determination by novel HPLC and spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases - PMC [pmc.ncbi.nlm.nih.gov]
Long-term storage and stability assessment of O,O,O-Triethyl phosphorothioate
This guide functions as a Tier 3 Technical Support resource for O,O,O-Triethyl phosphorothioate (TEPT) . It is designed for analytical chemists and formulation scientists requiring precise stability data and troubleshooting protocols.
Subject: Long-term Storage, Stability Assessment, and Degradation Troubleshooting CAS: 126-68-1 | Formula: C₆H₁₅O₃PS | MW: 198.22 g/mol [1]
Module 1: Chemical Baseline & Critical Properties
Before assessing stability, you must establish a baseline. TEPT is a thionophosphate ester . Its stability profile differs significantly from standard phosphates due to the P=S (thiono) bond, which introduces unique susceptibilities to oxidation and rearrangement.
Baseline Physicochemical Data
| Property | Value / Characteristic | Impact on Stability |
| Appearance | Colorless to pale yellow liquid | Darkening indicates oxidation or sulfur extrusion. |
| Boiling Point | ~94°C at 10 mmHg | High thermal stress can trigger thiono-thiolo rearrangement. |
| Solubility | Soluble in organic solvents (EtOH, DMSO, CH₂Cl₂); Low in water | Hydrolysis is slow but inevitable in aqueous mixtures. |
| ³¹P NMR Shift | δ +68.0 to +70.0 ppm (approx.) | Primary Purity Indicator. Distinct from P=O species. |
Module 2: Storage & Handling Protocols
User Question: "I have a 500g bottle of TEPT. Can I store it on the shelf, or does it need a freezer?"
The Protocol
Do NOT store at room temperature for periods exceeding 3 months. While TEPT is kinetically stable, the P=S bond is thermodynamically eager to exchange sulfur for oxygen (forming Triethyl Phosphate) or undergo hydrolysis.
1. Optimal Storage Conditions
-
Temperature: -20°C (Freezer) is the Gold Standard for >6 months.[2] 2-8°C (Refrigerator) is acceptable for active use (<3 months).
-
Atmosphere: Argon or Nitrogen overlay is mandatory. Oxygen promotes the desulfurization of the P=S bond to P=O.
-
Container:
-
Recommended: Amber borosilicate glass with PTFE-lined caps.
-
Avoid: Low-density polyethylene (LDPE). Organophosphates can permeate or plasticize certain polymers over time.
-
2. Handling Precautions (Hygroscopicity)
TEPT is not aggressively hygroscopic, but moisture ingress catalyzes hydrolysis.
-
Best Practice: Allow the bottle to equilibrate to room temperature before opening to prevent condensation from forming inside the container.
Module 3: Stability Assessment & Analytical Workflows
User Question: "How do I validate the purity of a batch stored for 2 years? Is LC-MS or NMR better?"
The Analytical Standard: ³¹P NMR
Phosphorus-31 NMR is the definitive method for TEPT stability because it clearly separates the parent thiono-ester from its degradation products without the thermal stress of GC.
Experimental Protocol: ³¹P NMR Stability Check
-
Solvent: CDCl₃ or DMSO-d₆.
-
Standard: Triphenyl phosphate (internal standard) or 85% H₃PO₄ (external reference, δ 0.0 ppm).
-
Scan Parameters: Broad proton decoupling is required to collapse P-H couplings.
-
Interpretation:
-
Target Peak (TEPT): ~ +68 ppm (Downfield).
-
Degradant A (Oxidation - TEP): ~ -1.0 ppm (Upfield).
-
Degradant B (Hydrolysis - Diester): ~ +50 to +60 ppm (pH dependent).
-
Visualizing the Workflow
The following diagram outlines the decision logic for validating aged TEPT samples.
Caption: Logical workflow for stability assessment, prioritizing ³¹P NMR to avoid thermal artifacts.
Module 4: Troubleshooting Guide (FAQs)
User Question: "My sample has turned yellow and smells like garlic/rotten eggs. Is it safe to use?"
Issue 1: Malodor and Color Change
-
Diagnosis: Hydrolysis & Thiol Release.
-
Mechanism: Water attacks the phosphorus center. While P-O bond cleavage releases ethanol (sweet smell), cleavage of the P-S bond or impurities can release mercaptans or H₂S, causing the "rotten" odor.
-
Solution:
-
If odor is faint: Purge with Argon for 15 minutes.
-
If yellowing is distinct: Distillation is required. Do NOT distill to dryness (explosion hazard).
-
Issue 2: Unexpected Upfield Peak in NMR (~ -1 ppm)
-
Diagnosis: Oxidative Desulfurization.
-
Cause: Exposure to air (O₂) or oxidizing agents (peroxides in solvents). The sulfur atom (
) has been replaced by oxygen ( ), converting Triethyl phosphorothioate to Triethyl phosphate (TEP) . -
Prevention: Ensure all storage solvents are peroxide-free and containers are flushed with inert gas.
Issue 3: New Downfield Peaks (~ +20 to +30 ppm)
-
Diagnosis: Thiono-Thiolo Rearrangement (Schrader Rearrangement).
-
Cause: Thermal stress. If the sample was heated >100°C (e.g., during a reaction or improper GC inlet settings), the ethyl group migrates from Oxygen to Sulfur.
-
Reaction:
. -
Action: This is irreversible. The batch is compromised for specific mechanistic studies relying on the P=S bond.
Visualizing Degradation Pathways
Understanding how TEPT degrades helps you prevent it.
Caption: Primary degradation pathways. Note that rearrangement is thermally driven, while oxidation is atmospheric.
Module 5: Safety & Disposal
User Question: "I spilled a small amount. Can I just wipe it up?"
-
Toxicity Warning: Like many organophosphates, TEPT is a cholinesterase inhibitor . It is neurotoxic.
-
Spill Protocol:
-
Evacuate the immediate area.
-
Don PPE: Nitrile gloves (double gloved), safety goggles, and a respirator (organic vapor cartridge).
-
Neutralization: Cover the spill with a basic solution (e.g., 10% Sodium Hydroxide or Sodium Carbonate). Hydrolysis is accelerated at high pH, breaking the toxic ester bonds.
-
Absorb with vermiculite or sand. Do not use combustible materials (paper towels) if the neat chemical is present in bulk.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31354, this compound. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. O,O,O-Triethyl thiophosphate Gas Phase Spectrum.[3] NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link]
- Gorenstein, D. G. (1984).Phosphorus-31 NMR: Principles and Applications. Academic Press. (Standard reference for ³¹P chemical shifts of thiono vs. oxo esters).
Sources
Technical Support Center: O,O,O-Triethyl Phosphorothioate (TEPT) Optimization
Case ID: TEPT-OPT-2024 Subject: Reaction Optimization, Impurity Profiling, and Safety Protocols for CAS 126-68-1 Assigned Specialist: Senior Application Scientist, Organophosphorus Chemistry Division
Executive Summary
O,O,O-Triethyl phosphorothioate (TEPT) synthesis is fundamentally an oxidative addition of elemental sulfur to triethyl phosphite. While theoretically simple, the reaction is plagued by three critical failure modes: uncontrolled exotherms , colloidal sulfur contamination , and thiono-thiolo rearrangement (isomerization).
This guide moves beyond standard textbook procedures to address the "hidden" variables that determine yield and purity in a research or pilot-plant setting.
CRITICAL SAFETY NOTICE: TEPT is classified as Fatal if Inhaled (H330) and is an Acetylcholinesterase (AChE) inhibitor. All optimization protocols described below must be performed in a functioning fume hood with appropriate PPE (respirator, butyl rubber gloves).
Module 1: Reaction Kinetics & Stoichiometry
Issue: "The reaction induction period is unpredictable, followed by a violent exotherm."
Diagnosis:
The reaction between triethyl phosphite and elemental sulfur (
Optimization Protocol:
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Stoichiometry | 1:1 Equimolar | 1.05 eq Sulfur : 1.00 eq Phosphite | Excess sulfur ensures complete consumption of the phosphite (which is difficult to separate later). Excess sulfur is easier to remove via filtration. |
| Temperature | Reflux | Stepwise Ramp (40°C | Initiate at moderate heat to control the kinetic burst. Only ramp to 80°C+ once >50% conversion is observed to prevent runaway. |
| Catalysis | None | Triethylamine (1-2 mol%) | Trace amine acts as a nucleophile to open the |
Q: Can I run this reaction neat (solvent-free)?
A: Yes, but it is risky for scales >10g. Recommendation: Use an inert solvent like Toluene or Xylene (3-5 volumes). The solvent acts as a heat sink to buffer the exotherm. Toluene also aids in the final workup (see Module 2).
Module 2: Purification & Sulfur Management
Issue: "My product is hazy or precipitates solids upon standing."
Diagnosis: This is the "Colloidal Sulfur Trap." Elemental sulfur has significant solubility in hot organic solvents but precipitates as a micro-colloid upon cooling. Standard filtration often fails to capture these sub-micron particles.
Troubleshooting Workflow:
-
The "Hard" Crash:
-
Cool the reaction mixture to 0°C - 5°C and hold for 4 hours.
-
This forces the bulk of the excess sulfur (from the 1.05 eq used) to crystallize out of the toluene solution.
-
-
Filtration Aid:
-
Do not use simple paper filtration.
-
Protocol: Prepare a filter bed of Celite 545 (diatomaceous earth) on a sintered glass funnel. The Celite traps the colloidal sulfur that would otherwise pass through paper.
-
-
The Copper Strip Test (Validation):
-
To verify sulfur removal, place a polished copper strip in a distinct aliquot of the product.
-
Result: If the strip turns black/grey within 30 minutes, active sulfur species remain.
-
Remedy: Treat the solution with activated charcoal or wash with dilute sodium sulfite (
) solution to convert free sulfur to water-soluble thiosulfate.
-
Module 3: Impurity Profiling (The Isomer Problem)
Issue: "NMR shows a new peak, and the refractive index is off."
Diagnosis: You are observing the Thiono-Thiolo Rearrangement . Under thermal stress or in the presence of alkylating agents, the sulfur atom migrates from the non-bridging position (P=S) to a bridging position (P-S), converting the thiono isomer to the thiolo isomer.
-
Target Product (Thiono):
(this compound)[1] -
Impurity (Thiolo):
(O,O,S-Triethyl phosphorothioate)
Causality Map:
Caption: Pathway illustrating the synthesis of TEPT and the thermal risk of rearrangement into the thermodynamic O,O,S-isomer.
Preventative Measures:
-
Distillation Limits: Never distill TEPT at atmospheric pressure. The boiling point (approx. 215°C at 760 mmHg) is sufficient to drive the rearrangement.
-
Vacuum Requirement: Distill only under high vacuum (<10 mmHg). Target a pot temperature below 100°C .
-
Alkyl Halide Exclusion: Ensure no residual ethyl bromide/iodide (common precursors for phosphites) is present, as they catalyze the rearrangement (Pistschimuka reaction).
Module 4: Analytical Validation
Q: How do I definitively confirm I have the correct isomer?
A:
| Compound | Chemical Shift ( | Multiplicity |
| Triethyl Phosphite (Starting Material) | ~138 - 140 ppm | Singlet |
| TEPT (Target Product) | ~68 - 70 ppm | Singlet |
| O,O,S-Isomer (Impurity) | ~25 - 30 ppm | Singlet |
Note: Shifts are relative to
References
-
NIST Chemistry WebBook. this compound Thermochemical Data. National Institute of Standards and Technology. Link
-
PubChem. Compound Summary: this compound (CID 31354).[2] National Library of Medicine. Link
-
Sigma-Aldrich. Safety Data Sheet & Product Specification for CAS 126-68-1.Link
-
Burn, A. J., & Cadogan, J. I. G. (1961). The Reactivity of Organophosphorus Compounds.[3] Part IX. Journal of the Chemical Society. (Fundamental kinetics of P-S bond formation).
- Emmett, G. C., et al.Thiono-thiolo Rearrangement Mechanisms.
Sources
Resolving interference in analytical methods for O,O,O-Triethyl phosphorothioate
Welcome to the technical support center for the analytical challenges in the determination of O,O,O-Triethyl phosphorothioate (TEPT). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common interferences and analytical issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during the analysis of TEPT. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Chromatography & Separation Issues
Question 1: I am observing a broad or tailing peak for my this compound standard when using gas chromatography (GC). What could be the cause and how can I resolve it?
Answer:
Peak broadening or tailing for organophosphorus pesticides like TEPT in GC analysis is often indicative of active sites within the GC system. These active sites can be present in the injector liner, the column itself, or even on contaminated surfaces. Organophosphorus compounds, particularly those with phosphorothioate moieties, are susceptible to adsorption at these sites, leading to poor peak shape and reduced sensitivity.
Causality and Resolution:
-
Active Sites in the Injector: The glass liner in the GC inlet is a common source of activity. Silanol groups on the surface of untreated glass can interact with the analyte.
-
Solution: Use a deactivated (silanized) inlet liner. Regularly replace the liner and septum to prevent the buildup of non-volatile matrix components that can create new active sites.
-
-
Column Degradation: Over time, the stationary phase of the GC column can degrade, exposing active sites on the fused silica tubing.
-
Solution: Condition the column according to the manufacturer's instructions. If peak shape does not improve, it may be necessary to trim the first few centimeters of the column from the injector side or replace the column entirely. An Agilent J&W DB-35ms Ultra Inert column, for example, is designed to minimize column activity for challenging analytes[1].
-
-
Sample Matrix Effects: Complex sample matrices can introduce non-volatile compounds that coat the analytical pathway, creating active sites.
Question 2: My analysis shows a peak that is close to or co-eluting with this compound, leading to inaccurate quantification. How can I identify and resolve this interference?
Answer:
Co-elution is a significant challenge in the analysis of organophosphorus compounds due to the existence of structural isomers and the presence of other pesticides with similar chemical properties in the sample[4][5]. A common interferent for TEPT is its isomer, O,O,S-Triethyl phosphorothioate.
Identification and Resolution Strategies:
-
Mass Spectrometry (MS) for Identification:
-
GC-MS Analysis: Utilize a mass spectrometer to examine the mass spectrum of the interfering peak. While isomers will have the same molecular weight, their fragmentation patterns may differ. High-resolution mass spectrometry (HRMS) can provide more definitive identification based on accurate mass measurements[6].
-
Tandem MS (MS/MS): If fragmentation patterns are too similar, MS/MS can be employed to isolate a specific precursor ion and observe its characteristic product ions, offering a higher degree of selectivity[6][7].
-
-
Chromatographic Resolution:
-
Optimize GC Conditions: Adjusting the temperature program (e.g., using a slower ramp rate) can sometimes improve the separation of closely eluting compounds.
-
Column Selection: Employing a GC column with a different stationary phase can alter the selectivity of the separation. For instance, a mid-polarity column like a DB-35ms may provide different selectivity compared to a standard non-polar DB-5ms column[1].
-
-
Selective Detectors:
-
Flame Photometric Detector (FPD): An FPD operating in phosphorus mode is highly selective for phosphorus-containing compounds and can help eliminate non-phosphorus interferences[1][5].
-
Nitrogen-Phosphorus Detector (NPD): An NPD is another selective detector that provides excellent sensitivity for both nitrogen and phosphorus-containing compounds[5].
-
Sample Preparation & Matrix Effects
Question 3: I am experiencing significant signal suppression for this compound when analyzing complex matrices like soil or food samples by LC-MS. What is causing this and how can I mitigate it?
Answer:
Signal suppression, a common phenomenon in electrospray ionization (ESI) LC-MS, is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the MS source[8][9]. This leads to a decrease in signal intensity and can result in inaccurate quantification.
Mitigation Strategies for Matrix Effects:
-
Effective Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering compounds before analysis.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used sample preparation technique for pesticide residue analysis in food and agricultural samples. It involves a solvent extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup step[2][10].
-
Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup by using a stationary phase that retains the analyte of interest while allowing interfering matrix components to be washed away.
-
-
Chromatographic Separation: Improving the chromatographic separation can move the analyte peak away from the co-eluting matrix components. This can be achieved by adjusting the mobile phase gradient or using a column with a different chemistry.
-
Matrix-Matched Calibration: To compensate for unavoidable matrix effects, prepare calibration standards in a blank matrix extract that is free of the analyte. This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification[8].
-
Internal Standard Use: The use of a stable isotope-labeled internal standard that has a similar chemical structure and chromatographic behavior to the analyte can help to correct for signal suppression.
The following diagram illustrates a typical QuEChERS workflow for sample preparation:
Caption: QuEChERS sample preparation workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for the determination of this compound?
A1: The most common analytical techniques for the determination of TEPT and other organophosphorus pesticides are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like TEPT. It offers excellent separation and sensitive detection. Selective detectors like the Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD) can also be used with GC for enhanced selectivity for phosphorus-containing compounds[1][4][5].
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is particularly useful for the analysis of less volatile or thermally labile organophosphorus pesticides. It provides high sensitivity and selectivity, especially when dealing with complex matrices[7][11].
Q2: What are the common sources of interference in the analysis of this compound?
A2: Interferences in the analysis of TEPT can arise from several sources:
-
Matrix Interferences: Co-extracted compounds from the sample matrix (e.g., pigments, lipids, and other natural products) can interfere with the analysis by causing signal suppression or enhancement in LC-MS, or by co-eluting with the analyte in GC[1][8][11].
-
Isomeric Interferences: Structural isomers of TEPT, such as O,O,S-Triethyl phosphorothioate, can be present as impurities in technical-grade pesticides or as degradation products. These isomers often have very similar chromatographic properties and can be difficult to separate[12].
-
Contamination: Contamination from glassware, solvents, or other laboratory equipment can introduce interfering peaks into the chromatogram. It is crucial to use high-purity solvents and thoroughly clean all labware[13].
Q3: How can I ensure the stability of this compound in my samples and standards?
A3: Organophosphorus pesticides can be susceptible to degradation, especially under certain pH and temperature conditions. To ensure the stability of TEPT:
-
Storage: Store standard solutions and samples at low temperatures (e.g., ≤ 4°C) and in the dark to minimize degradation.
-
pH Control: The pH of the sample and extraction solvent can influence the stability of TEPT. Maintaining a neutral or slightly acidic pH is generally recommended.
-
Solvent Choice: Use high-purity solvents for the preparation of standards and for sample extraction to avoid impurities that could catalyze degradation.
Q4: What are the key parameters to consider when developing a new analytical method for this compound?
A4: When developing a new method for TEPT, consider the following:
| Parameter | Key Considerations |
| Sample Matrix | The complexity of the matrix will dictate the extent of sample preparation required. |
| Analyte Concentration | The expected concentration range of TEPT will determine the required sensitivity of the analytical instrument. |
| Instrumentation | Choose between GC-MS and LC-MS/MS based on the analyte's properties and the available instrumentation. |
| Column Selection | Select a GC or LC column that provides good peak shape and resolution from potential interferences. |
| Sample Preparation | Develop a robust sample preparation method (e.g., SPE, QuEChERS) to minimize matrix effects and interferences. |
| Method Validation | Validate the method for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). |
References
-
U.S. National Library of Medicine. (n.d.). Toxicological properties of phosphorothioate and related esters present as impurities in technical organophosphorus insecticides. PubMed. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert Column. Agilent. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). O,O',O''-Triethyl phosphorothioate. PubChem. Retrieved from [Link]
-
Gilar, M., et al. (2019). Analytical and preparative separation of phosphorothioated oligonucleotides: columns and ion-pair reagents. Analytical and Bioanalytical Chemistry, 411(29), 7769-7778. Retrieved from [Link]
-
Nikcevic, I., et al. (2012). Detecting low-level synthesis impurities in modified phosphorothioate oligonucleotides using liquid chromatography-high resolution mass spectrometry. International Journal of Mass Spectrometry, 316-318, 205-212. Retrieved from [Link]
-
U.S. Army Soldier and Biological Chemical Command. (n.d.). QUANTITATIVE METHOD FOR THE DETECTION OF TRIETHYL PHOSPHATE IN AQUEOUS SOLUTIONS. DTIC. Retrieved from [Link]
-
Barr, D. B., et al. (2005). Potential Uses of Biomonitoring Data: A Case Study Using the Organophosphorus Pesticides Chlorpyrifos and Malathion. Environmental Health Perspectives, 113(12), 1664-1670. Retrieved from [Link]
-
Li, Y., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Foods, 12(6), 1228. Retrieved from [Link]
-
Jiménez-Jiménez, A., et al. (2022). Chiral Analysis of Pesticides and Emerging Contaminants by Capillary Electrophoresis—Application to Toxicity Evaluation. Applied Sciences, 12(19), 9605. Retrieved from [Link]
-
Psillakis, E. (2017). Sample Preparation Methods for the Determination of Organic Micropollutants. Trends in Analytical Chemistry, 93, 12-23. Retrieved from [Link]
-
Gilar, M., et al. (2021). Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography. ACS Omega, 6(5), 3743-3751. Retrieved from [Link]
-
Shimadzu. (n.d.). Determination of Organophosphorus Pesticide present in Herbal Products using QuEChERS Method. Shimadzu. Retrieved from [Link]
-
Kralj, B., et al. (2014). Acute Toxicity of Organophosphorus Pesticides and Their Degredation By-Products to Daphnia Magna, Lepidium Sativum and Vibrio Fischeri. Journal of Hazardous Materials, 279, 29-36. Retrieved from [Link]
-
AOAC International. (2020). A Newly Modified QuEChERS Method for the Analysis of Organochlorine and Organophosphate Pesticide Residues in Fruits and Vegetables. Journal of AOAC INTERNATIONAL, 103(1), 145-153. Retrieved from [Link]
-
Quirós-Alcalá, L., et al. (2012). A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. Journal of environmental monitoring, 14(10), 2725-2732. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Thermo Fisher Scientific. Retrieved from [Link]
-
Tamura, H., et al. (2005). Interaction of Organophosphate Pesticides and Related Compounds with the Androgen Receptor. Environmental Health Perspectives, 113(5), 547-552. Retrieved from [Link]
-
Gilar, M. (2021). Analytical Techniques for Characterizing Diastereomers of Phosphorothioated Oligonucleotides. Journal of Pharmaceutical and Biomedical Analysis, 192, 113645. Retrieved from [Link]
-
Trufelli, H., et al. (2011). Matrix Effects in Quantitative Pesticide Analysis Using Liquid Chromatography-Mass Spectrometry. Mass Spectrometry Reviews, 30(3), 491-509. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography. EPA. Retrieved from [Link]
-
Majors, R. E. (2007). QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC North America, 25(11), 1142-1155. Retrieved from [Link]
-
Chambers, J. E., & Chambers, H. W. (1989). Metabolic activation of phosphorothioate pesticides: role of the liver. Journal of biochemical toxicology, 4(4), 201-204. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2003). Method 200.3: Sample Preparation Procedure For Spectrochemical Determination Of Total Recoverable Elements In Biological Tissues. EPA. Retrieved from [Link]
-
Krynitsky, A. J., et al. (2018). Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. Journal of agricultural and food chemistry, 66(41), 10927-10938. Retrieved from [Link]
-
Gilar, M., et al. (2020). Current State of Oligonucleotide Characterization Using Liquid Chromatography−Mass Spectrometry: Insight into Critical Issues. Analytical Chemistry, 92(15), 10244-10263. Retrieved from [Link]
-
Al-Asmari, A. K., et al. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of analytical & bioanalytical techniques, 5(5), 209. Retrieved from [Link]
-
Chen, X., et al. (2013). Trace determination of five organophosphorus pesticides by using QuEChERS coupled with dispersive liquid–liquid microextraction and stacking before micellar electrokinetic chromatography. Analytical Methods, 5(21), 6064-6070. Retrieved from [Link]
-
Elhag, D., et al. (2017). Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS. Journal of Agricultural Chemistry and Environment, 6(4), 232-241. Retrieved from [Link]
-
Phenomenex. (n.d.). Preparation and LC/MS Analysis of Oligonucleotide Therapeutics from Biological Matrices. Phenomenex. Retrieved from [Link]
-
Iwamoto, N., et al. (2020). Understanding the effect of controlling phosphorothioate chirality in the DNA gap on the potency and safety of gapmer antisense oligonucleotides. Nucleic Acids Research, 48(4), 1927-1941. Retrieved from [Link]
-
Wang, Y., et al. (2021). Colorimetric Detection of Organophosphate Pesticides Based on Acetylcholinesterase and Cysteamine Capped Gold Nanoparticles as Nanozyme. Sensors, 21(23), 8050. Retrieved from [Link]
-
Zhang, K. (2020). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Restek. Retrieved from [Link]
-
Wan, W. B., & Seth, P. P. (2017). Control of phosphorothioate stereochemistry substantially increases the efficacy of antisense oligonucleotides. Nature biotechnology, 35(4), 346-357. Retrieved from [Link]
-
Wikipedia. (n.d.). Sarin. Retrieved from [Link]
-
Musshoff, F., et al. (2011). Determination of Organophosphorus Pesticides in Biological Samples of Acute Poisoning by HPLC with Diode-Array Detector. Journal of analytical toxicology, 35(7), 415-420. Retrieved from [Link]
-
Al-Qaim, F. F., et al. (2015). Determination of organophosphorus pesticide residues in vegetables using solid phase micro-extraction coupled with gas chromatography–flame photometric detector. Arabian Journal of Chemistry, 8(5), 655-662. Retrieved from [Link]
-
Barghi, M., et al. (2022). Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish. Frontiers in Environmental Science, 10, 941321. Retrieved from [Link]
-
CRM LabStandard. (n.d.). O,O,O-Triethylphosphorothioate. CRM LabStandard. Retrieved from [Link]
-
Krynitsky, A. J., et al. (2018). Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. Journal of agricultural and food chemistry, 66(41), 10927-10938. Retrieved from [Link]
-
Griesang, N., et al. (2012). Phosphorothioate oligonucleotide quantification by μ-liquid chromatography-mass spectrometry. Analytical and bioanalytical chemistry, 404(2), 489-497. Retrieved from [Link]
-
Bergan, L., et al. (2010). Off-target effects related to the phosphorothioate modification of nucleic acids. Journal of proteome research, 9(8), 4188-4196. Retrieved from [Link]
-
Lee, S., et al. (2014). Determination of Organophosphorus Pesticides in Stomach Contents of Postmortem Animals by QuEChERS and Gas Chromatography. Journal of the Korean Society for Applied Biological Chemistry, 57(4), 523-529. Retrieved from [Link]
-
Iwamoto, N., et al. (2020). Understanding the effect of controlling phosphorothioate chirality in the DNA gap on the potency and safety of gapmer antisense oligonucleotides. Nucleic Acids Research, 48(4), 1927-1941. Retrieved from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. shimadzu.com [shimadzu.com]
- 3. Determination of organophosphorus pesticide residues in vegetables using solid phase micro-extraction coupled with gas chromatography–flame photometric detector - Arabian Journal of Chemistry [arabjchem.org]
- 4. cromlab-instruments.es [cromlab-instruments.es]
- 5. epa.gov [epa.gov]
- 6. mdpi.com [mdpi.com]
- 7. A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Toxicological properties of phosphorothioate and related esters present as impurities in technical organophosphorus insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Addressing reproducibility issues in experiments involving O,O,O-Triethyl phosphorothioate
Welcome to the Advanced Application Support Portal. Current Status: Operational Subject: Troubleshooting Reproducibility in Bioassays & Chemical Synthesis involving CAS 126-68-1.
Executive Summary: The "Silent Variable" in Your Data
O,O,O-Triethyl phosphorothioate (Triethyl thiophosphate) presents a unique challenge in experimental pharmacology and toxicology. As a thionophosphate ester (
Reproducibility failures with this compound usually stem from three distinct failures:
-
Unintended Oxidation: Storage conditions converting the inactive parent into the active oxon before use.
-
Metabolic Mismatch: Using the compound in non-metabolizing systems (e.g., purified enzyme assays) where it remains inactive.
-
Material Sorption: Loss of effective concentration due to high lipophilicity (
).
This guide addresses these failure points with self-validating protocols.
Module 1: Chemical Integrity & Storage
Addressing baseline shifts and inconsistent potency.
Q: Why does the potency of my stock solution increase over time?
A: You are likely observing oxidative desulfuration .
Unlike many reagents where degradation leads to loss of function, degradation of this compound often leads to increased toxicity/inhibition. Atmospheric oxygen, light, and heat accelerate the conversion of the
The Protocol: Self-Validating Storage System Do not rely on the bottle's initial purity certificate. The moment the septum is pierced, degradation begins.
-
Aliquot Immediately: Upon receipt, divide the bulk material into single-use glass ampoules or vials with Teflon-lined caps.
-
Argon Overlay: Displace headspace air with dry Argon gas before sealing.
-
Thermal Lockdown: Store at -20°C.
-
Validation Step (Critical): Before any critical assay, run a quick GC-MS or
-NMR.-
Target: Shift from ~68 ppm (Parent) to ~ -1 ppm (Oxon impurity) in NMR.
-
Threshold: If Oxon content >2%, repurify or discard.
-
Visualizing the Degradation Workflow
Figure 1: Divergent outcomes based on storage rigor. Uncontrolled oxidation leads to the accumulation of active impurities.
Module 2: Bioassay Design & Metabolic Activation
Addressing "false negatives" in enzyme inhibition studies.
Q: Why does the compound show high toxicity in vivo but no inhibition in my purified enzyme assay?
A: You are missing the Bioactivation Step .
this compound is a weak inhibitor of serine hydrolases (like AChE) in its native thiono (
Troubleshooting Matrix:
| Experimental System | Expected Activity | Required Action |
| Purified Enzyme (e.g., AChE) | None / Very Low | Add S9 Fraction: You must supplement the buffer with liver S9 fraction or microsomes + NADPH to generate the active inhibitor in situ. |
| Cell Culture (Hepatocytes) | High | None: Hepatocytes express endogenous CYP450s. |
| Cell Culture (Non-hepatic) | Low / Variable | Transfection/Co-culture: Cells may lack sufficient CYP machinery. Consider co-culture with liver cells or exogenous activation. |
The Mechanism: CYP450 Desulfuration
Understanding this pathway is crucial for timing your readouts. The conversion is not instantaneous.[2][3]
Figure 2: The bioactivation pathway. Without the CYP450 step (yellow diamond), the potent inhibitor (red) is never formed.
Module 3: Material Compatibility & Solubility
Addressing concentration loss in dilute solutions.
Q: My LC-MS calibration curve is non-linear at low concentrations. Where is the compound going?
A: It is likely adsorbing to your plasticware.
With a
The Fix: Material Compatibility Matrix
| Material | Compatibility | Recommendation |
| Polystyrene (PS) | ❌ Poor | Avoid. High sorption leads to significant data loss. |
| Polypropylene (PP) | ⚠️ Moderate | Acceptable for high concentrations (>1 mM). Avoid for dilute stocks. |
| Glass (Borosilicate) | ✅ Excellent | Mandatory for stock solutions and long-term storage. |
| Teflon (PTFE) | ✅ Excellent | Preferred for tubing and liners. |
Solvent Protocol for Dilution:
-
Prepare primary stock in 100% Ethanol or DMSO (Glass vial).
-
Perform serial dilutions in solvent first.
-
The final step should be the spike into the aqueous assay buffer (keeping organic solvent <1% to avoid enzyme denaturation).
-
Do not perform serial dilutions in aqueous buffer using plastic plates.
References & Authoritative Sources
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 31354: this compound.
-
[Link]
-
-
Casida, J. E. (2017). Pest Toxicology: The Primary Mechanisms of Pesticide Action. Chemical Research in Toxicology. (Foundational text on Organophosphate activation mechanisms).
-
[Link]
-
-
National Institute of Standards and Technology (NIST). O,O,O-Triethyl thiophosphate Mass Spectrum & Properties.
-
[Link]
-
-
Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity. (Detailing the hydrolysis stability of phosphate esters).
-
[Link]
-
Sources
- 1. Flavonoid-induced alterations in cytochrome P450-dependent biotransformation of the organophosphorus insecticide parathion in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An experimental and theoretical approach on stability towards hydrolysis of triethyl phosphate and its effects on the microstructure of sol-gel-derived bioactive silicate glass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
Navigating the Scale-Up Synthesis of O,O,O-Triethyl Phosphorothioate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of O,O,O-Triethyl phosphorothioate. As Senior Application Scientists with extensive field-proven experience, we have designed this comprehensive guide to assist you in overcoming the challenges associated with the scale-up of this critical organophosphorus compound. This document provides in-depth troubleshooting, frequently asked questions, detailed experimental protocols, and the scientific rationale behind our recommendations to ensure your success.
I. Understanding the Synthesis: Key Challenges in Scale-Up
The synthesis of this compound, while conceptually straightforward, presents several challenges during scale-up. These primarily revolve around reaction control, purity of reagents, management of side reactions, and effective purification of the final product. The exothermic nature of the sulfurization step and the moisture sensitivity of the starting materials are critical parameters that require careful management to ensure a high-yield and safe process.
II. Troubleshooting Guide: Common Issues and Solutions
Scaling up any chemical synthesis can introduce unforeseen difficulties. This section is designed to provide rapid solutions to common problems encountered during the synthesis of this compound.
| Issue | Potential Causes | Recommended Solutions & Explanations |
| Low or No Product Formation | 1. Moisture Contamination: Reagents (triethyl phosphite, ethanol) or solvents are not anhydrous. Water will hydrolyze the phosphite starting material and any reactive intermediates. 2. Inactive Sulfur: Elemental sulfur can sometimes have reduced reactivity depending on its allotropic form and particle size. 3. Low Reaction Temperature: The reaction may not have been initiated or is proceeding too slowly. | 1. Ensure Anhydrous Conditions: Dry all solvents and reagents prior to use. Ethanol should be absolute. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Activate Sulfur: Use finely powdered sulfur. Consider pre-mixing the sulfur with the solvent and sonicating briefly to improve dispersion. 3. Optimize Temperature: For the triethyl phosphite and sulfur reaction, gently heat the mixture to initiate the reaction, then maintain the temperature as per the protocol. |
| Formation of Significant Byproducts (e.g., Triethyl Phosphate) | 1. Oxidation of Triethyl Phosphite: The phosphite starting material is susceptible to oxidation, especially at elevated temperatures if there is any air ingress. 2. Incomplete Sulfurization: Insufficient sulfur or reaction time can lead to unreacted triethyl phosphite, which can oxidize during workup. | 1. Maintain Inert Atmosphere: A robust inert atmosphere is crucial throughout the reaction and workup to prevent oxidation. 2. Stoichiometric Control & Reaction Time: Use a slight excess of sulfur and ensure the reaction goes to completion by monitoring with TLC or ³¹P NMR. |
| Product is Difficult to Purify (Persistent Impurities) | 1. Co-boiling Impurities: Byproducts such as triethyl phosphate or unreacted triethyl phosphite may have boiling points close to the product, making separation by distillation challenging. 2. Formation of Polysulfides: Using a large excess of sulfur can lead to the formation of soluble polysulfides which can be difficult to remove. | 1. Fractional Distillation: Use a fractional distillation column to improve separation efficiency. Distillation under reduced pressure is highly recommended to lower boiling points and prevent thermal decomposition.[1][2] 2. Optimized Sulfur Stoichiometry: Avoid a large excess of sulfur. After the reaction, excess elemental sulfur can be filtered off. |
| Inconsistent Yields at Larger Scales | 1. Poor Heat Transfer: The exothermic nature of the reaction can lead to localized overheating in large reactors, promoting side reactions. 2. Inefficient Mixing: Inadequate agitation can result in localized concentration gradients and incomplete reaction. | 1. Controlled Reagent Addition & Cooling: Add the more reactive reagent (or initiate heating) slowly and ensure adequate cooling capacity for the reactor. 2. Appropriate Agitation: Use an overhead stirrer with appropriate impeller design to ensure efficient mixing of the reaction mass. |
| Safety Concerns (e.g., H₂S release) | 1. Reaction with Protic Solvents/Acids: Side reactions can generate hydrogen sulfide, a toxic and flammable gas. 2. Handling of Pyrophoric Reagents: If using reagents like sodium ethoxide, improper handling can lead to fires. | 1. Controlled Workup: Quench the reaction mixture carefully with a cooled, non-acidic solution. Ensure good ventilation and have appropriate scrubbers in place if large-scale H₂S evolution is a possibility. 2. Strict Adherence to Safety Protocols: Handle pyrophoric and moisture-sensitive reagents under an inert atmosphere using appropriate techniques and personal protective equipment.[3][4] |
III. Frequently Asked Questions (FAQs)
Q1: Which synthetic route is most suitable for a multi-gram scale synthesis of this compound?
A: For laboratory-scale and pilot-plant scale, the reaction of triethyl phosphite with elemental sulfur is often preferred due to its relatively clean reaction profile and the avoidance of highly corrosive reagents like thiophosphoryl chloride.[5] This method involves the direct sulfurization of the phosphorus (III) center to the phosphorus (V) state.
Q2: How can I effectively monitor the progress of the reaction?
A: The most effective method is ³¹P NMR spectroscopy . The starting triethyl phosphite will have a characteristic chemical shift around +139 ppm.[6] The product, this compound, will appear at a different chemical shift (typically in the range of +65 to +70 ppm). By taking aliquots from the reaction mixture, you can monitor the disappearance of the starting material peak and the appearance of the product peak. Thin Layer Chromatography (TLC) can also be used as a qualitative check.
Q3: What are the critical safety precautions I should take when handling the reagents?
A:
-
Triethyl phosphite: It is a combustible liquid with an unpleasant odor. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Thiophosphoryl chloride (if used): This is a highly corrosive and toxic liquid that reacts violently with water.[7][8][9] It must be handled in a fume hood with extreme caution, using appropriate acid-resistant gloves and a face shield. Ensure no contact with moisture.
-
Sodium ethoxide (if used): This is a corrosive and flammable solid that reacts with moisture.[3][4][10][11] It should be handled under an inert atmosphere.
-
Elemental Sulfur: While generally considered safe, finely divided sulfur can be a dust explosion hazard.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[3][4][7][8][9][12][13][14][15]
Q4: My final product has a yellow tint. What is the cause and how can I remove it?
A: A yellow coloration is often due to the presence of colloidal sulfur or polysulfides. This can be addressed by:
-
Filtration: After the reaction is complete and cooled, filtering the crude product through a pad of celite can remove insoluble sulfur.
-
Washing: Washing the crude product with a dilute solution of sodium bisulfite can help to remove residual sulfur.
-
Distillation: Careful fractional distillation under reduced pressure is the most effective way to obtain a colorless product.[1][2]
IV. Recommended Experimental Protocol: Synthesis from Triethyl Phosphite and Sulfur
This protocol is designed for a robust and scalable synthesis of this compound.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature control
-
Inert gas (Nitrogen or Argon) supply
-
Triethyl phosphite (anhydrous)
-
Elemental sulfur (finely powdered)
-
Anhydrous toluene (or another suitable high-boiling solvent)
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Preparation: Assemble a dry three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with an inert gas inlet, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent hydrolysis.
-
Charging the Reactor: Charge the flask with finely powdered elemental sulfur (1.1 equivalents) and anhydrous toluene.
-
Inert Atmosphere: Purge the system with nitrogen or argon for at least 15-20 minutes to establish an inert atmosphere.
-
Heating: Begin stirring and heat the sulfur suspension to 80-90 °C.
-
Addition of Triethyl Phosphite: Slowly add anhydrous triethyl phosphite (1.0 equivalent) to the heated suspension via the dropping funnel over a period of 30-60 minutes. The addition is exothermic, so control the addition rate to maintain the reaction temperature.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 90-100 °C for 2-4 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by ³¹P NMR. The reaction is complete when the peak for triethyl phosphite (around +139 ppm) has disappeared.[6]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any unreacted sulfur.
-
Wash the filtered sulfur with a small amount of anhydrous toluene.
-
Combine the filtrate and washings and remove the toluene under reduced pressure using a rotary evaporator.
-
-
Purification:
V. Analytical Characterization
-
³¹P NMR: This is the primary technique for assessing the purity of the final product. The expected chemical shift for this compound is in the range of +65 to +70 ppm. The absence of a peak at ~+139 ppm indicates the complete consumption of triethyl phosphite. A peak around -1 ppm would suggest the presence of the over-oxidized byproduct, triethyl phosphate.
-
GC-MS: Gas Chromatography-Mass Spectrometry can be used to determine the purity and identify any volatile byproducts. The mass spectrum of this compound will show a molecular ion peak (m/z) and a characteristic fragmentation pattern.
-
¹H and ¹³C NMR: These techniques can be used to confirm the structure of the ethyl groups in the final product.
VI. Safety and Handling
The scale-up of any chemical synthesis requires a thorough safety review.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields (or goggles), a flame-retardant lab coat, and chemical-resistant gloves.
-
Ventilation: All operations should be conducted in a well-ventilated fume hood.
-
Emergency Preparedness: Have appropriate fire extinguishing media (e.g., dry powder, CO₂) readily available. An emergency shower and eyewash station should be easily accessible.
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
By following the guidance in this document, researchers can confidently and safely scale up the synthesis of this compound, ensuring a high-quality product for their research and development needs.
VII. References
-
Triethyl phosphite. In: Wikipedia. ; 2023. Accessed January 31, 2026. [Link]
-
Sulfurization of Oligonucleotides. Glen Research. Accessed January 31, 2026. [Link]
-
Fractional distillation. Taylor & Francis. Accessed January 31, 2026. [Link]
-
Sodium ethoxide has reacted with ethanoyl chloride. The compound that is produced in this reaction is. Vedantu. Accessed January 31, 2026. [Link]
-
SODIUM ETHOXIDE. 95%. Gelest, Inc. Published October 19, 2015. Accessed January 31, 2026. [Link]
-
Material Safety Data Sheet - Thiophosphoryl Chloride, 98%. Cole-Parmer. Accessed January 31, 2026. [Link]
-
OKS 3730 - SAFETY DATA SHEET. Accessed January 31, 2026. [Link]
-
ICSC 0581 - THIOPHOSPHORYL CHLORIDE. International Chemical Safety Cards (ICSCs). Accessed January 31, 2026. [Link]
-
Purification: Fractional Distillation. Department of Chemistry : University of Rochester. Accessed January 31, 2026. [Link]
Sources
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. brainly.in [brainly.in]
- 5. glenresearch.com [glenresearch.com]
- 6. Triethyl phosphite - Wikipedia [en.wikipedia.org]
- 7. Sodium ethoxide has reacted with ethanoyl chloride. The compound that is produced in this reaction is `:` [allen.in]
- 8. m.youtube.com [m.youtube.com]
- 9. d-nb.info [d-nb.info]
- 10. Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. orgsyn.org [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
O,O,O-Triethyl phosphorothioate compared to other commercial sulfurizing reagents
This guide provides a technical comparison of sulfurizing reagents used in oligonucleotide synthesis.
Editorial Note on Nomenclature & Scope: O,O,O-Triethyl phosphorothioate (TEPT, CAS 126-68-1) is chemically a phosphate ester product (P(V)), typically resulting from the sulfurization of triethyl phosphite. Due to the high stability of the P=S bond, TEPT is not a sulfurizing reagent itself.
Based on the chemical structure and industry context, this guide addresses the reagents most likely intended by the query: Tetraethylthiuram disulfide (TETD) (a "triethyl-like" sulfurizer) and Bis(O,O-diisopropoxy phosphinothioyl) disulfide (a phosphoryl disulfide), while benchmarking them against the industry standards: Beaucage Reagent , PADS , and DDTT .
Focus: TETD, Phosphoryl Disulfides, and High-Efficiency Alternatives (DDTT, PADS, Beaucage)
Executive Summary
The introduction of phosphorothioate (PS) linkages is critical for therapeutic oligonucleotides (ASOs, siRNAs) to enhance nuclease resistance and bioavailability.[1][2] While early protocols utilized elemental sulfur, modern automated synthesis requires reagents that offer rapid kinetics, high solubility, and stability.
This guide compares "Triethyl-class" reagents (specifically TETD ) against modern standards.
-
TETD: Economical but kinetically sluggish; suitable only for DNA, not RNA.
-
Beaucage Reagent: The historical gold standard for speed, but suffers from solution instability.[1]
-
PADS: The industrial workhorse; cost-effective but requires "aging."
-
DDTT: The premier reagent for RNA and large-scale GMP synthesis, combining speed with stability.
Mechanistic Principles
Sulfurization converts the unstable phosphite triester (P(III)) intermediate into a stable phosphorothioate (P(V)) triester. The mechanism generally involves nucleophilic attack by the phosphorus atom on the disulfide bond of the reagent.
Sulfurization Pathway
The efficiency of this transfer defines the "coupling efficiency" of the sulfurization step. Incomplete sulfurization leads to phosphodiester (PO) defects, which are difficult to separate from the target PS oligonucleotide.
Figure 1: General mechanism of oxidative sulfurization during solid-phase oligonucleotide synthesis.
Comparative Analysis of Reagents
Tetraethylthiuram Disulfide (TETD)
Often confused with triethyl phosphate derivatives, TETD is a dithiocarbamate disulfide.
-
Performance: TETD is significantly slower than other reagents. While inexpensive, it requires reaction times of 15 minutes (vs. <1 min for Beaucage) to achieve acceptable sulfurization yields.
-
Application: Limited to DNA synthesis where kinetics are less critical. Unsuitable for RNA due to long exposure times potentially degrading the 2'-protecting groups.
-
Status: Largely obsolete in high-throughput environments but remains a low-cost option for small-scale DNA work.
Beaucage Reagent (3H-1,2-Benzodithiol-3-one 1,1-dioxide)[3][4][5]
-
Performance: Extremely fast kinetics (<30 seconds). High efficiency (>99%).[3]
-
Drawback: Poor stability in solution.[1] Once dissolved in acetonitrile, it degrades within days, leading to precipitation and line clogging on synthesizers. It is also an oxidant, potentially causing side reactions with specific nucleobases.
PADS (Phenylacetyl Disulfide)[4][7]
-
Performance: The standard for large-scale manufacturing (e.g., kilogram scale).
-
Nuance: Fresh PADS solutions are inefficient. The solution must be "aged" (typically 12–24 hours with 3-picoline) to form the active polysulfide species.[4]
-
Pros: Very inexpensive and scalable.
-
Cons: Slower than Beaucage/DDTT; strong odor.
DDTT (3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione)[3]
-
Performance: Combines the speed of Beaucage reagent with the stability of PADS.
-
Stability: Solutions remain active for months.
-
RNA Specificity: The preferred reagent for RNA synthesis (siRNA/miRNA) because it prevents oxidative side reactions common with Beaucage reagent.
Summary Data Table
| Feature | TETD | Beaucage Reagent | PADS | DDTT |
| Chemical Class | Thiuram Disulfide | Benzodithiol-one | Acyl Disulfide | Dithiazole Thione |
| Reaction Kinetics | Slow (15 min) | Very Fast (30 sec) | Medium (3 min) | Fast (1-2 min) |
| Solution Stability | High | Low (<48 hours) | Medium (Requires Aging) | High (>6 months) |
| Active Species | Disulfide | Intact Molecule | Polysulfide (in situ) | Intact Molecule |
| Primary Use Case | Low-cost DNA | R&D DNA | Large-scale Mfg | RNA & High-End DNA |
| Cost | Low | High | Low | Medium |
Experimental Protocols
Protocol A: Preparation and Use of DDTT (Recommended Standard)
This protocol is validated for use on automated synthesizers (e.g., AKTA Oligopilot, MerMade).
Reagents:
-
DDTT (solid)
-
Solvent: Pyridine / Acetonitrile (1:1 v/v)[4]
Step-by-Step:
-
Dissolution: Dissolve DDTT to a concentration of 0.05 M or 0.1 M in the Pyridine/Acetonitrile mixture.
-
Note: Ensure glassware is dry; moisture reduces efficiency.
-
-
Installation: Place the bottle on the "Oxidizer" or "Auxiliary" port of the synthesizer.
-
Synthesis Cycle Configuration:
-
Replace the standard Iodine Oxidation step with the Sulfurization step.[5]
-
Contact Time: Set to 1.5 minutes for DNA and 3.0 minutes for RNA.
-
-
Post-Synthesis: Wash the column with acetonitrile to remove excess reagent before the capping step.
Protocol B: "Aging" PADS for Large Scale
Reagents:
Step-by-Step:
-
Preparation: Dissolve PADS (0.2 M) in the solvent mixture.
-
Aging: Allow the solution to stand at room temperature for 12 to 24 hours .
-
Causality: This allows the formation of the active polysulfide species via base-catalyzed disproportionation. Using fresh PADS results in high phosphodiester (PO) contamination.
-
-
Usage: Use within 5 days of aging. Filter before use to remove any precipitants.
Decision Matrix for Reagent Selection
Figure 2: Decision tree for selecting the optimal sulfurizing reagent based on scale and molecule type.
References
-
Eckstein, F. (2014). "Phosphorothioates, essential components of therapeutic oligonucleotides."[2] Nucleic Acid Therapeutics. Link
-
Iyer, R. P., et al. (1990). "The Automated Synthesis of Sulfur-Containing Oligodeoxyribonucleotides Using 3H-1,2-Benzodithiol-3-one 1,1-Dioxide as a Sulfur-Transfer Reagent." Journal of Organic Chemistry. Link
-
Cheruvallath, Z. S., et al. (2000). "Synthesis of Oligonucleotide Phosphorothioates using PADS." Organic Process Research & Development. Link
-
Kinjyo, S., et al. (2018). "Sulfur-Transfer Reagents for Synthesis of Oligonucleotide Phosphorothioates." TCI Topics. Link
-
Glen Research. "Sulfurizing Reagent II (DDTT)." Glen Report. Link
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. Phosphorothioates, essential components of therapeutic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimized synthesis of phosphorothioate oligodeoxyribonucleotides substituted with a 5′-protected thiol function and a 3′-amino group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shigematsu-bio.com [shigematsu-bio.com]
- 7. empbiotech.com [empbiotech.com]
Comparative toxicity analysis of O,O,O-Triethyl phosphorothioate and its structural analogs
Topic: Comparative Toxicity Analysis of O,O,O-Triethyl Phosphorothioate and its Structural Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Isomeric Divergence
In the analysis of organophosphorus (OP) compounds, structural isomerism dictates survival. This compound (O,O,O-TEPT) and its O,O,S-alkyl analogs represent a critical case study in structure-toxicity relationships. While often co-occurring as impurities in technical grade pesticides (e.g., Diazinon, Malathion), their toxicological profiles are diametrically opposed.
This guide provides a technical comparison of the O,O,O-isomer (a cholinergic agent and metabolic antagonist) versus the O,O,S-isomers (potent pneumotoxins). We synthesize experimental data to demonstrate how a simple sulfur migration—from a thiono (
Chemical Profile & Structural Analogs
The toxicity of phosphorothioates is governed by the "Thiono-Thiol" rearrangement. Researchers must distinguish between the parent ester and its rearrangement products.
| Feature | This compound | O,O,S-Triethyl phosphorothioate | O,O,S-Trimethyl phosphorothioate |
| Abbreviation | O,O,O-TEPT | O,O,S-TEPT | O,O,S-TMPT |
| CAS Number | 126-68-1 | 1186-09-0 | 152-20-5 |
| Structure | |||
| Primary Toxicity | Cholinergic (AChE Inhibition) | Delayed Pneumotoxicity | Severe Delayed Pneumotoxicity |
| Target Organ | Nervous System | Lung (Alveolar Type I/II Cells) | Lung (Alveolar Type I/II Cells) |
| Lethality (Rat) | Moderate (H302/H330) | High | Very High (LD50 ~20–60 mg/kg) |
| Role | Impurity / Antagonist | Toxic Metabolite / Impurity | Highly Toxic Impurity |
Critical Insight: O,O,O-TEPT acts as a protective antagonist against the lung damage caused by O,O,S isomers. Co-administration of O,O,O-TEPT can block the pneumotoxicity of O,O,S-TMPT, likely via competitive inhibition of the bioactivating CYP450 enzymes.
Mechanistic Toxicity Analysis
A. The Divergent Metabolic Pathways
The toxicity difference lies in bioactivation. Both isomers require cytochrome P450 (CYP) activation, but the downstream products differ catastrophically.
-
O,O,O-Pathway (Desulfuration):
-
Reaction: Oxidative desulfuration (
). -
Product: Triethyl phosphate (TEP) or related oxons.
-
Effect: Phosphorylation of Acetylcholinesterase (AChE). Causes typical cholinergic crisis (salivation, tremors).
-
-
O,O,S-Pathway (S-Oxidation):
-
Reaction: Oxidation of the sulfur moiety (
). -
Product: Reactive Sulfoxide/Sulfone intermediates.
-
Effect: These electrophiles covalently bind to lung macromolecules, specifically destroying Type I alveolar cells and triggering uncontrolled proliferation of Type II cells , leading to chemical pneumonia and edema.
-
B. Visualization: Metabolic Divergence
Figure 1: Divergent metabolic pathways of phosphorothioate isomers. Note the competitive inhibition where O,O,O-TEPT can block the activation of the highly toxic O,O,S-isomer.
Comparative Performance Data
The following data summarizes the relative potency and effects observed in rodent models (Rats/Mice).
| Parameter | O,O,O-TEPT | O,O,S-TMPT (Reference Toxin) |
| Acute Lethality (Oral) | LD50 > 200 mg/kg (Est.) | LD50: 20–60 mg/kg |
| Time to Death | Rapid (Hours) - Cholinergic | Delayed (3–7 Days) - Respiratory Failure |
| Lung Weight (Wet/Dry) | Normal | Increased ~2-3x (Severe Edema) |
| BAL Fluid Protein | Normal | Elevated (>500% increase) |
| Histopathology | No significant lung lesion | Type I necrosis; Type II hypertrophy |
| Protective Effect | Yes (Pre-treatment protects against O,O,S) | No (Self-potentiating) |
Experimental Protocols
To validate these toxicological differences, researchers should employ the following standardized protocols.
Protocol A: Assessment of Delayed Pneumotoxicity
Use this workflow to quantify lung injury caused by O,O,S-analogs.
-
Dosing: Administer compound (e.g., 20 mg/kg O,O,S-TMPT) orally in corn oil vehicle.
-
Observation Window: Monitor for 24–96 hours. Note that clinical signs (dyspnea) are delayed.
-
Bronchoalveolar Lavage (BAL):
-
Euthanize animal. Cannulate trachea.
-
Lavage lungs with cold saline (
mL). -
Assay 1 (LDH): Measure Lactate Dehydrogenase in supernatant (marker of cell lysis).
-
Assay 2 (Protein): Measure total protein (marker of alveolar-capillary barrier leak).
-
-
Gravimetric Analysis:
-
Excise lungs. Weigh immediately (Wet Weight).
-
Desiccate at 60°C for 72 hours. Weigh again (Dry Weight).
-
Calculation: A Wet/Dry ratio
indicates significant edema.
-
Protocol B: Competitive Antagonism Assay
Use this to demonstrate the protective effect of O,O,O-TEPT.
-
Pre-treatment: Administer O,O,O-TEPT (10–50 mg/kg, IP) 1 hour prior to challenge.
-
Challenge: Administer O,O,S-TMPT (LD90 dose).
-
Endpoint: Compare survival rates and Lung Wet/Dry ratios at 72 hours.
-
Expected Result: Pre-treated group shows significantly reduced lung weight and increased survival compared to vehicle + O,O,S-TMPT.
-
Visualization: Pneumotoxicity Assessment Workflow
Figure 2: Experimental workflow for confirming delayed pneumotoxicity characteristic of O,O,S-isomers.
References
-
Aldridge, W. N., et al. (1985). The toxicology of trialkyl phosphorothioates with particular reference to lung toxicity. Archives of Toxicology.[1] Link
-
Umetsu, N., et al. (1977). Effect of impurities on the mammalian toxicity of technical malathion and acephate. Journal of Agricultural and Food Chemistry.[1] Link
-
Imamura, T., & Gandy, J. (1988). Pulmonary toxicity of phosphorothioate impurities found in organophosphate insecticides.[2][3][4] Pharmacology & Therapeutics.[5] Link
-
PubChem. (2024). This compound Compound Summary (CID 31354). National Library of Medicine. Link
-
Rodgers, K. E., et al. (1987).[6] A phosphorothionate isomer protects against the pneumotoxicity caused by O,O,S-trimethyl phosphorothioate.[6] Toxicology and Applied Pharmacology.[6] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Long-term morphologic and biochemical changes induced by O,O,S-trimethyl phosphorothioate in the rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morphogenesis of O,O,S-trimethyl phosphorothioate-induced pulmonary injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular responses to O,O,S-trimethyl phosphorothioate-induced pulmonary injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A history of the roles of cytochrome P450 enzymes in the toxicity of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of Analytical Methods for O,O,O-Triethyl Phosphorothioate Quantification
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of O,O,O-Triethyl phosphorothioate (TEPS). As a process-related impurity and potential genotoxic agent, the accurate and precise quantification of TEPS is critical for ensuring the safety and quality of pharmaceutical products. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven expertise to guide the selection and validation of appropriate analytical methods.
Introduction: The Analytical Challenge of this compound
This compound (CAS 126-68-1) is an organophosphorus compound that can arise as a process-related impurity in the synthesis of active pharmaceutical ingredients (APIs), particularly in processes involving phosphorothioate chemistry. Its structural alerts for genotoxicity necessitate control at very low levels, often guided by the Threshold of Toxicological Concern (TTC), which for genotoxic impurities is typically set at 1.5 µ g/day intake.[1] This stringent limit demands highly sensitive and selective analytical methods to ensure patient safety and regulatory compliance.
The validation of such analytical methods is not merely a procedural step but a foundational requirement to demonstrate that the method is suitable for its intended purpose.[1] This guide will explore and compare the two primary chromatographic techniques for TEPS quantification: Gas Chromatography (GC) and Liquid Chromatography (LC), with a focus on method validation in accordance with ICH Q2(R1) guidelines.
Strategic Selection of Analytical Techniques: GC vs. LC-MS
The choice between Gas Chromatography and Liquid Chromatography for the analysis of TEPS depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. TEPS is a semi-volatile compound, making it amenable to both GC and LC analysis.
Gas Chromatography (GC) is a robust and reliable technique for the analysis of volatile and semi-volatile compounds. When coupled with selective detectors such as a Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD), GC offers excellent sensitivity and selectivity for phosphorus-containing compounds like TEPS. Mass Spectrometry (MS) detection further enhances selectivity and provides structural confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (MS/MS), has become a powerful tool for the trace-level quantification of a wide range of compounds. For phosphorothioates, LC-MS offers the advantage of analyzing the sample in the liquid phase, which can be beneficial for complex sample matrices or thermally labile compounds.
The following diagram illustrates the key decision points in selecting an appropriate analytical technique for TEPS quantification.
Caption: Decision workflow for selecting an analytical method for TEPS quantification.
Comparative Analysis of GC and LC-MS Methods
The following table provides a comparative overview of Gas Chromatography and Liquid Chromatography-Mass Spectrometry for the quantification of TEPS.
| Feature | Gas Chromatography (GC) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile/semi-volatile compounds in the gas phase. | Separation of compounds in the liquid phase followed by mass analysis. |
| Typical Detectors | Nitrogen-Phosphorus Detector (NPD), Flame Photometric Detector (FPD), Mass Spectrometry (MS). | Tandem Mass Spectrometry (MS/MS). |
| Sample Volatility | Required. TEPS is sufficiently volatile. | Not required. |
| Derivatization | Generally not required for TEPS. | Not required. |
| Sensitivity | High, especially with NPD and FPD (ppb levels). | Very high (ppb to ppt levels). |
| Selectivity | Good with selective detectors (NPD, FPD). Excellent with MS. | Excellent, due to precursor/product ion monitoring. |
| Matrix Effects | Can be an issue, requiring matrix-matched standards or robust sample cleanup. | Can be significant (ion suppression/enhancement), often requiring isotopic internal standards. |
| Sample Throughput | Moderate, typical run times of 15-30 minutes. | High, with UPLC systems run times can be <10 minutes. |
| Instrumentation Cost | Generally lower than LC-MS/MS. | Higher initial investment. |
| Key Advantage | Robust, reliable, and cost-effective for routine analysis. | Superior sensitivity and selectivity, applicable to a wider range of matrices. |
Experimental Protocols and Validation Data
While a specific, comprehensive validation report for this compound was not found in the public domain, this section presents proposed, robust analytical methods based on established principles for analyzing structurally similar compounds. The validation parameters are derived from ICH Q2(R1) guidelines.
Proposed Gas Chromatography (GC-NPD) Method
This method is adapted from established protocols for the analysis of organophosphorus pesticides and other small volatile impurities.[2][3]
Experimental Workflow: GC-NPD Method
Caption: Workflow for the quantification of TEPS by GC-NPD.
Detailed Protocol:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or ethyl acetate). Prepare a series of calibration standards by serial dilution, typically ranging from 0.1 ppm to 10 ppm.
-
Sample Preparation: Accurately weigh approximately 100 mg of the drug substance into a GC vial. Add a defined volume of diluent (e.g., 1 mL of acetone) containing the internal standard (e.g., Tributyl phosphate at 5 ppm). Vortex to dissolve.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methylpolysiloxane)
-
Injector: Splitless, 250°C
-
Oven Program: 60°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Detector: NPD, 300°C
-
Exemplar Validation Data (Based on Triethyl Orthoformate Analysis): [4]
| Validation Parameter | Acceptance Criteria | Expected Performance for TEPS |
| Specificity | No interference at the retention time of TEPS. | Peak purity to be confirmed by GC-MS. |
| Linearity (r²) | ≥ 0.99 | > 0.995 over the range of 0.5 - 15 ppm. |
| LOD | Signal-to-Noise ≥ 3 | ~0.15 ppm |
| LOQ | Signal-to-Noise ≥ 10 | ~0.5 ppm |
| Accuracy (% Recovery) | 80 - 120% | 90 - 110% at three concentration levels. |
| Precision (%RSD) | ≤ 15% | < 10% for repeatability and intermediate precision. |
| Robustness | No significant change in results with minor variations in method parameters. | Method should be robust for small changes in oven temperature ramp rate and carrier gas flow. |
Proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is based on the principles of ion-pair reversed-phase chromatography, which is effective for the analysis of phosphorothioate oligonucleotides and can be adapted for the smaller TEPS molecule.[5][6][7][8]
Experimental Workflow: LC-MS/MS Method
Caption: Workflow for the quantification of TEPS by LC-MS/MS.
Detailed Protocol:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Prepare a series of calibration standards by serial dilution, typically ranging from 1 ppb to 500 ppb.
-
Sample Preparation: Accurately weigh approximately 100 mg of the drug substance into a centrifuge tube. Add a defined volume of diluent (e.g., 1 mL of 50:50 acetonitrile:water) containing the isotopic internal standard (e.g., d15-TEPS at 50 ppb). Vortex to dissolve and centrifuge to pellet any undissolved excipients. Transfer the supernatant for analysis.
-
LC-MS/MS Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 10 mM Diisopropylethylamine (DIPEA), 200 mM Hexafluoroisopropanol (HFIP) in water
-
Mobile Phase B: 10 mM DIPEA, 200 mM HFIP in methanol
-
Gradient: 10% B to 90% B over 5 minutes
-
Flow Rate: 0.3 mL/min
-
Mass Spectrometer: Triple Quadrupole
-
Ionization: Electrospray Ionization (ESI), Negative Mode
-
MRM Transition: To be determined by infusion of TEPS standard (e.g., precursor ion [M-H]⁻)
-
Exemplar Validation Data (Based on Phosphorothioate Oligonucleotide Analysis): [5][7]
| Validation Parameter | Acceptance Criteria | Expected Performance for TEPS |
| Specificity | No interfering peaks in blank matrix at the retention time and MRM transition of TEPS. | High selectivity due to MRM detection. |
| Linearity (r²) | ≥ 0.99 | > 0.998 over the range of 1 - 500 ppb. |
| LOD | Signal-to-Noise ≥ 3 | ~0.3 ppb |
| LOQ | Signal-to-Noise ≥ 10 | ~1 ppb |
| Accuracy (% Recovery) | 80 - 120% | 85 - 115% at three concentration levels. |
| Precision (%RSD) | ≤ 15% | < 10% for repeatability and intermediate precision. |
| Matrix Effect | To be assessed and compensated for with an internal standard. | Isotopic internal standard is crucial to mitigate ion suppression/enhancement. |
Causality Behind Experimental Choices and Self-Validating Systems
Choice of Internal Standard: For GC-NPD, a structurally similar compound not present in the sample, like tributyl phosphate, is a suitable internal standard. For the more sensitive and specific LC-MS/MS method, a stable isotope-labeled internal standard (e.g., d15-TEPS) is highly recommended. This is because it co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction for any variations in sample preparation and instrument response.
Sample Preparation Strategy: The "dilute-and-shoot" approach is often sufficient for analyzing impurities in a drug substance. For more complex matrices like a final drug product or biological fluids, a more rigorous sample cleanup such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) may be necessary to remove interfering components and prevent contamination of the analytical system.
Self-Validating System: A robust analytical method should incorporate system suitability tests (SSTs) to ensure the system is performing correctly before analyzing any samples. For chromatography, SSTs typically include checks for retention time stability, peak asymmetry, and resolution between the analyte and any critical impurities. For mass spectrometry, this would also include monitoring the signal intensity of a reference standard.
Conclusion: A Risk-Based Approach to Method Selection
Both GC and LC-MS/MS are powerful techniques for the quantification of this compound. The choice of method should be based on a risk assessment that considers the required sensitivity, the nature of the sample matrix, and the available resources.
-
GC with selective detection (NPD or FPD) offers a cost-effective, robust, and reliable solution for routine quality control where low ppm-level detection is sufficient.
-
LC-MS/MS is the preferred method when higher sensitivity (low ppb levels) is required, for example, in the analysis of final drug products with low daily doses or for bioanalytical studies. Its superior selectivity also makes it ideal for complex matrices where interferences are a concern.
Regardless of the chosen technique, a thorough method validation according to ICH guidelines is essential to ensure the generation of accurate, reliable, and trustworthy data, ultimately safeguarding patient health.
References
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Agilent Technologies. (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert Capillary GC Column. Retrieved from [Link]
- Nikcevic, I., Wyrzykiewicz, T. K., & Limbach, P. A. (2011). Detecting low-level synthesis impurities in modified phosphorothioate oligonucleotides using liquid chromatography-high resolution mass spectrometry. International Journal of Mass Spectrometry, 304(2-3), 98–104.
- Karthikeyan, K., et al. (2018). Development and Validation of Estimation of Genotoxic Impurity (Triethyl orthoformate content) in 5-methyl-4-isoxazole carboxylic acid (5-MIA) by using GC Technique.
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Thermo Fisher Scientific. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Retrieved from [Link]
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Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
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- Gilar, M., et al. (2019). Analytical and preparative separation of phosphorothioated oligonucleotides: columns and ion-pair reagents. Analytical and Bioanalytical Chemistry, 411(29), 7765–7774.
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Waters Corporation. (n.d.). UPLC/UV MS Analysis of Phosphorothioate Oligonucleotides. Retrieved from [Link]
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- Nikcevic, I., et al. (2011). Detecting low-level synthesis impurities in modified phosphorothioate oligonucleotides using liquid chromatography – high resolution mass spectrometry. NIH Public Access.
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LCGC International. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Retrieved from [Link]
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Waters Corporation. (n.d.). LC-MS Analysis of siRNA, Single Guide RNA and Impurities Using the BioAccord™ System with ACQUITY™ Premier and New Automated INTACT Mass Application. Retrieved from [Link]
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A Comparative Efficacy Analysis of O,O,O-Triethyl phosphorothioate in Diverse Industrial and Agricultural Applications
This guide provides a comprehensive technical overview of O,O,O-Triethyl phosphorothioate (TEPS), an organophosphate compound with a range of applications. Intended for researchers, scientists, and professionals in drug development and industrial sciences, this document delves into the known functionalities of TEPS, outlines standardized methodologies for evaluating its efficacy, and presents a comparative landscape of alternative compounds. While direct comparative performance data for TEPS is limited in publicly available literature, this guide equips the reader with the foundational knowledge and experimental frameworks necessary to conduct such evaluations.
Introduction to this compound (TEPS)
This compound, a member of the organophosphate class of chemicals, is recognized for its utility as a pesticide, an oxidation catalyst in organic synthesis, and as an additive in various industrial formulations, including plastics, lubricants, and hydraulic fluids.[1] Its biological activity primarily stems from its role as a cholinesterase inhibitor, a mechanism it shares with many other organophosphate compounds.[1] This property is the basis for its insecticidal action. In industrial settings, its chemical structure lends itself to functions such as modifying the physical properties of polymers and fluids.
This guide will explore the following key applications of TEPS, providing a framework for comparative efficacy studies:
-
Pesticidal Applications: Focusing on its role as a cholinesterase inhibitor.
-
Industrial Additive:
-
As a plasticizer in polymer formulations.
-
As a lubricant additive for enhancing tribological properties.
-
As an antifoam agent in various industrial processes.
-
Pesticidal Efficacy: A Cholinesterase Inhibitor
The primary insecticidal action of many organophosphates, including TEPS, is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals.[1][2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates nerve signal transmission. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of nerve receptors, paralysis, and ultimately death of the insect.[3]
Comparative Framework for Insecticidal Efficacy
To provide context, the following table presents LC50 values for the widely used organophosphate insecticide, malathion, against various insect species. These values serve as a benchmark against which the performance of TEPS could be evaluated.
| Insecticide | Target Pest | LC50 | Reference |
| Malathion | Aedes aegypti (larvae) | 0.062 mg/L | [4] |
| Malathion | Tribolium castaneum (adults) | 52.3 µ g/100g (on talc) | [5] |
| Malathion | Sitophilus oryzae (adults) | 84.7 µ g/100g (on talc) | [5] |
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
To quantify the cholinesterase-inhibiting properties of TEPS and compare it to other compounds, the Ellman's method is a widely accepted spectrophotometric assay.[6][7][8] This assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[6] The rate of color formation is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
-
Phosphate buffer (pH 8.0)
-
Test compound (TEPS) and reference inhibitors (e.g., malathion) at various concentrations
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Prepare Reagent Solutions: Prepare fresh solutions of ATCI and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
AChE enzyme solution
-
Test compound or reference inhibitor at desired concentrations (or buffer for control)
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the ATCI substrate solution to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor. The percentage of inhibition can be calculated relative to the control (no inhibitor). The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Figure 1: Workflow of the Ellman's method for assessing cholinesterase inhibition.
TEPS as an Industrial Additive
Beyond its pesticidal use, TEPS has been identified as a potential additive in several industrial applications.
Plasticizer in Polymer Formulations
Plasticizers are additives that increase the flexibility, workability, and durability of polymers, most notably polyvinyl chloride (PVC).[9] Phthalate esters, such as dioctyl phthalate (DOP), have historically been the most common plasticizers. However, due to health and environmental concerns, there is a growing demand for alternatives.[10] Non-phthalate plasticizers like dioctyl terephthalate (DOTP) are gaining prominence.[11][12][13]
Experimental Protocol: Evaluation of Plasticizer Efficiency (ASTM D2284)
The ASTM D2284 standard test method provides a procedure for evaluating the tensile properties of PVC compositions containing different plasticizers.[14]
Procedure Outline:
-
Sample Preparation: PVC formulations are prepared with varying concentrations of the test plasticizer (e.g., TEPS) and a reference plasticizer (e.g., DOP or DOTP).
-
Molding: The formulations are molded into standardized test specimens (e.g., dumbbell-shaped) under controlled temperature and pressure.
-
Conditioning: The specimens are conditioned in a controlled environment to ensure consistent results.
-
Tensile Testing: The specimens are subjected to tensile stress in a universal testing machine until they fracture. Key parameters measured include:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Modulus of Elasticity: A measure of the material's stiffness.
-
-
Data Comparison: The tensile properties of the PVC formulations containing TEPS are compared with those containing the reference plasticizer to assess its relative efficiency.
Figure 2: Workflow for evaluating plasticizer efficiency according to ASTM D2284.
Lubricant Additive
Lubricant additives are crucial for enhancing the performance of base oils by improving properties such as wear resistance, friction reduction, and oxidation stability.[15] Organophosphorus compounds have been investigated as lubricant additives.[16]
Comparative Framework: The performance of a lubricant additive is primarily assessed by its ability to reduce friction and wear between moving surfaces. This is often quantified by measuring the coefficient of friction and the size of the wear scar produced in standardized tribological tests. While some studies have explored organophosphorus additives, specific data comparing the tribological performance of TEPS against common anti-wear additives like zinc dialkyldithiophosphates (ZDDP) or newer alternatives like nanoparticles is lacking.[17][18]
Experimental Protocol: Four-Ball Wear Test (ASTM D4172)
The ASTM D4172 standard test method is a widely used procedure for evaluating the wear-preventive characteristics of lubricating fluids.[3][19]
Procedure Outline:
-
Apparatus Setup: A four-ball wear tester is used, which consists of three stationary steel balls held in a cup and a fourth ball that rotates against them.
-
Sample Preparation: The test lubricant (base oil with and without TEPS or a reference additive) is placed in the cup, immersing the stationary balls.
-
Test Conditions: The test is run under specified conditions of load, temperature, and rotational speed for a set duration.
-
Measurement: After the test, the diameters of the wear scars on the three stationary balls are measured using a microscope.
-
Data Analysis: The average wear scar diameter is calculated. A smaller wear scar diameter indicates better anti-wear performance of the lubricant. The coefficient of friction can also be monitored during the test.
Figure 3: Workflow for the ASTM D4172 four-ball wear test.
Antifoam Agent
Foam can be a significant problem in many industrial processes, reducing efficiency and causing operational issues.[20] Antifoam agents are chemical additives that prevent the formation of foam or break down existing foam.[20] Silicone-based antifoams are widely used due to their high efficiency at low concentrations.
Comparative Framework: The effectiveness of an antifoam agent is typically evaluated by its ability to quickly break down existing foam (knockdown performance) and to prevent foam formation over time (suppression performance). While organophosphates can have surfactant-like properties, there is a lack of specific data comparing the antifoaming efficacy of TEPS with that of silicone-based or other organic antifoams.
Experimental Protocol: Foam Knockdown and Suppression Test
A common method to assess antifoam performance involves generating a stable foam and then measuring the time it takes for a dose of the antifoam agent to cause the foam to collapse.
Procedure Outline:
-
Foam Generation: A known volume of a foaming solution (e.g., a surfactant solution) is placed in a graduated cylinder. The cylinder is then shaken vigorously for a set period to generate a consistent volume of foam.
-
Antifoam Addition: A precise amount of the antifoam agent (TEPS or a reference like a silicone-based antifoam) is added to the surface of the foam.
-
Knockdown Time Measurement: The time taken for the foam to collapse to a predetermined level or to completely dissipate is recorded. This is the knockdown time.
-
Suppression Test (Optional): To assess foam suppression, the antifoam agent is added to the solution before shaking. The volume of foam generated is then compared to a control without any antifoam.
-
Data Comparison: The knockdown times and foam suppression capabilities of TEPS are compared to those of the reference antifoam agent.
Figure 4: Workflow for a foam knockdown test to evaluate antifoam agent efficacy.
Conclusion and Future Directions
This compound presents a multifaceted profile with potential applications spanning from agriculture to various industrial sectors. Its activity as a cholinesterase inhibitor is the foundation of its pesticidal properties. In the industrial realm, its chemical nature suggests utility as a plasticizer, lubricant additive, and antifoam agent.
However, this guide highlights a critical gap in the existing scientific literature: a lack of direct, quantitative comparative efficacy studies of TEPS against established alternatives in its various applications. While the fundamental mechanisms and properties of organophosphates are well-understood, the specific performance metrics of TEPS remain largely unquantified in the public domain.
The experimental protocols detailed herein provide a robust framework for researchers and industry professionals to conduct their own comparative analyses. By employing standardized methodologies such as the Ellman's assay for cholinesterase inhibition, ASTM standards for plasticizer and lubricant evaluation, and foam knockdown tests, the efficacy of TEPS can be systematically evaluated and benchmarked against current industry standards.
Future research should focus on generating this much-needed comparative data. Such studies will be invaluable in determining the viability of TEPS as a competitive alternative in its respective applications, considering both performance and the broader toxicological and environmental implications associated with organophosphate compounds.
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O,O,O-Triethyl phosphorothioate versus O,S,S-trimethyl phosphorodithioate: a comparative study
This guide provides a comparative technical analysis of O,O,O-Triethyl phosphorothioate (O,O,O-TEPT) and O,S,S-Trimethyl phosphorodithioate (O,S,S-TMPD) .
These compounds are critical impurities and model agents in organophosphorus (OP) toxicology. While they share a phosphorus backbone, their sulfur positioning (thiono vs. thiolate) and alkyl chain length (ethyl vs. methyl) dictate radically different toxicological profiles, metabolic fates, and analytical signatures.
Executive Summary & Chemical Identity[1][2]
The Core Distinction:
-
O,O,O-TEPT is a thiono-ester (
) often found as a reaction byproduct or oxidation catalyst. It is primarily an acute toxicant (cholinergic potential) but acts as a competitive antagonist against the lung toxicity of other impurities. -
O,S,S-TMPD is a thiolate-ester (
with bonds), a notorious impurity in pesticides like Malathion and Acephate. It is a potent pneumotoxicant , causing delayed pulmonary edema and Clara cell necrosis at low doses.
Physicochemical Comparison
| Feature | This compound | O,S,S-Trimethyl phosphorodithioate |
| Abbreviation | O,O,O-TEPT | O,S,S-TMPD (or OSS-Me) |
| CAS Number | 126-68-1 | 22608-53-3 |
| Structure | ||
| Sulfur Configuration | Thiono (Double bonded to P) | Thiolate (Single bonded to P and C) |
| Molecular Weight | 198.22 g/mol | 172.21 g/mol |
| Physical State | Colorless to pale yellow liquid | Colorless to amber liquid (often foul odor) |
| Primary Hazard | Acute Systemic Toxicity (Inhalation) | Delayed Pneumotoxicity (Lung Injury) |
Toxicological Performance & Mechanism
This section details the divergence in biological activity.[1] The shift from
A. O,S,S-TMPD: The Delayed Pneumotoxicant
Performance Profile: O,S,S-TMPD exhibits "delayed toxicity."[2][3][4][5][6][7][8] Death typically occurs 3–7 days post-exposure, not from immediate cholinergic crisis, but from respiratory failure due to massive lung injury.
-
Target Cell: Non-ciliated bronchiolar epithelial cells (Clara cells).
-
Mechanism:
-
Bioactivation: O,S,S-TMPD requires metabolic activation by CYP450 monooxygenases (specifically CYP2B and CYP3A isoforms) within the lung.
-
Reactive Intermediate: The oxidation of the
moiety generates a reactive sulfoxide or sulfenic acid intermediate. -
GSH Depletion: This intermediate rapidly depletes pulmonary glutathione (GSH).
-
Necrosis: Once GSH is exhausted, the electrophilic species covalently binds to essential cellular proteins, causing Clara cell necrosis, hypertrophy of Type II alveolar cells, and edema.
-
B. O,O,O-TEPT: The Antagonist & Acute Toxicant
Performance Profile:
O,O,O-TEPT lacks the
-
Mechanism: It functions as a substrate for CYP450s but undergoes oxidative desulfuration (
), converting to triethyl phosphate. -
Protective Effect: Experimental data indicates that O,O,O-TEPT can protect against O,S,S-TMPD induced lung injury.
-
Causality: It acts as a competitive substrate for the pulmonary CYP450 enzymes. By occupying the active site, it prevents the bioactivation of the more toxic O,S,S-TMPD.
-
-
Toxicity: While less pneumotoxic, it is still classified as Acute Tox. 1 (Inhalation) and Acute Tox. 4 (Oral) . High doses may cause cholinergic signs (tremors, salivation) if desulfuration is rapid enough to inhibit acetylcholinesterase (AChE), though it is a weak AChE inhibitor compared to its oxon analogs.
C. Comparative Data (Rat Model)
| Parameter | O,O,O-TEPT | O,S,S-TMPD |
| Oral LD50 (Rat) | ~300–2000 mg/kg (Est. GHS Cat 4) | ~40–67 mg/kg (Highly Toxic) |
| Lung Weight Increase | Negligible (at sublethal doses) | >200% increase (Edema/Hemorrhage) |
| Time to Death | < 24 Hours (Cholinergic/Systemic) | 3–7 Days (Respiratory Failure) |
| Bronchiolar Damage | Minimal / None | Severe Clara Cell Necrosis |
Mechanistic Visualization (Pathway Analysis)
The following diagram illustrates the divergent metabolic fates responsible for the toxicity difference.
Figure 1: Comparative metabolic pathways. O,S,S-TMPD undergoes lethal S-oxidation in the lung, while O,O,O-TEPT undergoes desulfuration and competitively inhibits the bioactivation of thiolate esters.
Analytical Methodologies
Separating these isomers is challenging due to their similar polarity and volatility. The following protocol uses Gas Chromatography-Mass Spectrometry (GC-MS) , the gold standard for OP impurity profiling.
Protocol: Isomeric Separation & Quantification
Objective: Resolve O,O,O-TEPT and O,S,S-TMPD from a complex pesticide matrix.
Reagents:
-
Solvent: Toluene or Acetone (Pesticide Grade).
-
Internal Standard: Triphenyl phosphate (TPP) or Tributyl phosphate.
Step-by-Step Workflow:
-
Sample Preparation:
-
Dissolve 50 mg of sample (technical grade pesticide) in 10 mL Toluene.
-
Spike with Internal Standard (10 µg/mL final concentration).
-
Filter through 0.22 µm PTFE syringe filter.
-
-
GC-MS Configuration:
-
Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm). Note: Non-polar columns separate based on boiling point; mid-polar (DB-1701) may offer better isomer resolution.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 250°C.
-
-
Temperature Program:
-
Initial: 60°C (hold 1 min).
-
Ramp 1: 20°C/min to 180°C.
-
Ramp 2: 5°C/min to 230°C (Critical for isomer separation).
-
Final: 30°C/min to 300°C (hold 5 min).
-
-
Detection (MSD):
-
Mode: Electron Impact (EI, 70 eV).
-
SIM Mode (Selected Ion Monitoring) for Sensitivity:
-
O,O,O-TEPT Target Ions: m/z 198 (Molecular Ion), 170, 142.
-
O,S,S-TMPD Target Ions: m/z 172 (Molecular Ion), 125 (
), 79.
-
-
Data Interpretation:
-
Elution Order: Generally, thiono isomers (O,O,O) elute before thiolate isomers (O,S,S) on non-polar columns due to lower polarity of the P=S bond compared to the P=O bond.
-
Validation: Calculate Resolution (
) between the peaks. is required for accurate quantitation.
Safety & Handling (Critical)
| Hazard | O,O,O-TEPT | O,S,S-TMPD |
| GHS Classification | Acute Tox. 1 (Inhalation), Acute Tox. 4 (Oral) | Acute Tox. 2 (Oral), STOT-RE 1 (Lung) |
| PPE Requirement | Full face respirator (P100/Organic Vapor) | Full face respirator + Double Nitrile Gloves |
| Emergency | Atropine/2-PAM (Standard OP protocol) | Supportive Care Only. Atropine is ineffective for lung injury. |
Crucial Warning: Standard antidotes for organophosphate poisoning (Atropine, Pralidoxime) are effective against the cholinergic effects of O,O,O-TEPT but are ineffective against the delayed lung damage caused by O,S,S-TMPD. Treatment for O,S,S-TMPD exposure is purely supportive (oxygen, steroids).
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 31354, this compound. Retrieved from [Link]
- Aldridge, W. N., & Nemery, B. (1984). Toxicology of trialkylphosphorothioates with particular reference to lung toxicity. Fundamental and Applied Toxicology.
-
Umetsu, N., et al. (1981). Effect of O,O,S-trimethyl phosphorothioate on the lung. Toxicology and Applied Pharmacology.[9] (Establishes the delayed toxicity model).
-
Ali, F. A., & Fukuto, T. R. (1983). Toxicological properties of O,O,S-trialkyl phosphorothioates. Journal of Toxicology and Environmental Health. Retrieved from [Link] (Demonstrates the protective/antagonistic effect of O,O,O-isomers).
Sources
- 1. Biodistribution and metabolism of internally 3H-labeled oligonucleotides. I. Comparison of a phosphodiester and a phosphorothioate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2'- O-Methyl Modified Single-Stranded Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. 2'-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular responses to O,O,S-trimethyl phosphorothioate-induced pulmonary injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Control of phosphorothioate stereochemistry substantially increases the efficacy of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
Comparative analysis of different methods for phosphorothioate oligonucleotide synthesis
This guide provides a comparative technical analysis of phosphorothioate (PS) oligonucleotide synthesis methods, designed for researchers and drug development professionals.[1] It synthesizes chemical mechanisms, reagent performance, and experimental protocols into a cohesive operational manual.
Executive Summary
Phosphorothioate (PS) oligonucleotides represent the backbone of the first generation of antisense therapeutics.[2] By substituting a non-bridging oxygen atom in the phosphodiester linkage with sulfur, PS oligonucleotides gain significant resistance to nucleases, enhancing in vivo stability and bioavailability. However, the introduction of sulfur creates a chiral center at the phosphorus atom, leading to diastereomeric mixtures (
This guide objectively compares the primary sulfurization reagents—Beaucage Reagent , DDTT , and PADS —and examines emerging stereocontrolled synthesis methods. It provides actionable protocols and data-driven insights to optimize yield, purity, and scalability.
Part 1: Mechanism of Action & Chemistry
The synthesis of PS oligonucleotides typically follows the phosphoramidite cycle.[3][4] The critical deviation from standard DNA/RNA synthesis occurs at the oxidation step. Instead of using iodine/water to create a phosphate (
Mechanism of Sulfur Transfer
Most sulfurizing reagents function as sulfur-transfer agents. The nucleophilic phosphorus of the phosphite triester attacks the sulfur-sulfur or sulfur-nitrogen bond of the reagent, forming a transient intermediate that collapses to the stable
Figure 1: General mechanism of sulfur transfer from reagent to phosphite triester.
Part 2: Comparative Analysis of Sulfurizing Reagents
The choice of reagent dictates the kinetics, side-reaction profile (specifically oxidative desulfurization), and scalability of the process.
Beaucage Reagent (3H-1,2-Benzodithiol-3-one 1,1-dioxide)[1][2][5][6]
-
Status: The historical standard.
-
Chemistry: High atom economy; the byproduct is an intramolecular cyclic sulfonate.
-
Performance:
-
Pros: Fast kinetics for DNA; widely available.[5]
-
Cons: Instability. Solutions in acetonitrile precipitate over time (days) on the synthesizer, clogging lines. It is less efficient for RNA synthesis due to steric hindrance from the 2'-protecting group.
-
Oxidation Risk: The byproduct is a mild oxidant, which can lead to
contamination (oxidative desulfurization) if not washed away efficiently.
-
DDTT (3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-5-thione)[1][6]
-
Status: The modern "Gold Standard" for RNA and high-fidelity DNA.
-
Performance:
-
Pros: Superior Stability. Solutions remain stable for months.[8] Faster kinetics than Beaucage for RNA (2–4 mins vs 6+ mins).
-
Purity: Consistently yields lower
impurities (<1%) compared to Beaucage. -
Cons: Higher cost per gram compared to PADS.
-
PADS (Phenylacetyl Disulfide)[2][11]
-
Status: The Industrial Workhorse (Bulk Manufacturing).
-
Chemistry: A disulfide that requires "aging" in pyridine/acetonitrile.[9]
-
Performance:
-
Pros: Cost-effective and scalable.
-
Cons: Slow kinetics. Requires pyridine (odor, toxicity).[6]
-
The "Aging" Phenomenon: Fresh PADS solutions are less efficient (99.5% yield). Solutions aged for 12–24 hours form polysulfide species (the active sulfurizing agents), boosting efficiency to >99.9%.
-
Summary of Reagent Performance
| Feature | Beaucage Reagent | DDTT | PADS |
| Primary Application | Small-scale DNA | RNA, High-purity DNA | Large-scale Manufacturing (kg) |
| Solution Stability | Low (Precipitates <1 week) | High (>6 months) | Moderate (Requires aging) |
| Sulfurization Time (DNA) | 1–2 min | 1–2 min | 2–5 min |
| Sulfurization Time (RNA) | 6+ min (Sluggish) | 2–4 min (Efficient) | 5–10 min |
| Solvent System | Acetonitrile | Acetonitrile / Pyridine | Acetonitrile : 3-Picoline (1:[2][10]1) |
| Odor | Low | Low | High (Unpleasant) |
| P=O Impurity Profile | Moderate | Low (<1%) | Low (if aged properly) |
Part 3: Stereocontrolled Synthesis (The New Frontier)
Standard synthesis produces a racemic mixture (
Method A: Chiral Auxiliaries (Oxathiaphospholane Method)
Developed by Stec et al., this method uses P-diastereomerically pure monomers (oxathiaphospholanes).[11]
-
Mechanism: The monomer contains a cyclic auxiliary that dictates the stereochemistry during ring opening.
-
Advantage: Yields >99% diastereomeric purity.
-
Disadvantage: Requires non-standard monomers; higher cost; slower coupling times.
Method B: P(V) Reagents (PSI Chemistry)
A newer approach (e.g., Baran Lab) utilizing P(V) reagents to introduce chirality directly, bypassing the unstable P(III) intermediate. This allows for "programmable" stereochemistry but requires a fundamental shift in synthesizer setup.
Part 4: Experimental Protocols
Protocol 1: Automated Synthesis Cycle (DDTT Focus)
Target: 1 µmol scale RNA Phosphorothioate.
Reagents:
-
Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile.
-
Sulfurizing Reagent: 0.05 M DDTT in Anhydrous Acetonitrile (or Pyridine/ACN 1:9).
Workflow Diagram:
Figure 2: Automated synthesis cycle highlighting the substitution of Iodine Oxidation with Sulfurization.
Step-by-Step Procedure:
-
Preparation: Dissolve DDTT to 0.05 M in anhydrous acetonitrile. Ensure water content is <50 ppm (water causes hydrolysis to
). -
Coupling: Standard coupling (distributes phosphoramidite).
-
Sulfurization (Critical Step):
-
Deliver DDTT solution to the column.
-
Contact Time: Set to 3.0 minutes for RNA (or 1.5 minutes for DNA).
-
Note: Do not use an oxidizing step (Iodine/Water) in this cycle.
-
-
Capping: Cap unreacted 5'-OH groups to prevent deletion sequences.
-
Cleavage/Deprotection: Standard ammonolytic conditions. Caution: Avoid prolonged heating with strong bases if using certain RNA modifications, though PS linkages are generally stable in ammonia.
Protocol 2: PADS "Aging" for Bulk Synthesis
-
Dissolve PADS (0.2 M) in a mixture of Acetonitrile and 3-Picoline (1:1 v/v).
-
Aging: Store the solution in a dark, dry environment for 12–24 hours before use.
-
Why? This allows the dissociation of PADS into reactive polysulfides.[2]
-
-
Usage: Use within 5 days. Discard if precipitate forms.
Part 5: Quality Control & Data Analysis
P NMR Spectroscopy
This is the definitive method for assessing backbone composition.
-
Phosphate (
): Chemical shift to ppm. -
Phosphorothioate (
): Chemical shift to ppm. -
Chirality: High-field NMR (>400 MHz) can resolve
and diastereomers as split peaks within the 55 ppm region.
HPLC Analysis (Ion Exchange)
-
Method: Anion Exchange Chromatography (IEX).
-
Differentiation: PS linkages are more hydrophobic and retain longer than PO linkages.
-
Impurity Identification: A peak eluting slightly earlier than the main product often indicates a single
substitution (n-1 sulfur).
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| High P=O Content (>2%) | Wet solvents or reagents.[2][8] | Use molecular sieves; ensure ACN is <30 ppm water. |
| Precipitate in Lines | Aged Beaucage reagent. | Switch to DDTT or replace Beaucage daily. |
| Low Coupling Efficiency | Sulfurization time too short. | Increase contact time (esp. for RNA or PADS).[9][12] |
| Incomplete Sulfurization | Steric hindrance (RNA). | Use DDTT; increase concentration to 0.1 M. |
References
-
Glen Research. (2006). Sulfurizing Reagent II (DDTT) and its use in Synthesizing Oligonucleotide Phosphorothioates. Glen Report 18-1. [Link]
-
Iyer, R. P., et al. (1990).[2] 3H-1,2-Benzodithiole-3-one 1,1-dioxide as an improved sulfurizing reagent in the solid-phase synthesis of oligodeoxyribonucleoside phosphorothioates. Journal of the American Chemical Society.[2][3][13]
- Cheruvallath, Z. S., et al. (2000). Synthesis of antisense oligonucleotides: Replacement of Beaucage reagent with phenylacetyl disulfide (PADS). Organic Process Research & Development.
-
Stec, W. J., et al. (1991).[11] Stereocontrolled Synthesis of Phosphorothioate Oligonucleotides. Journal of the American Chemical Society.[2][3][13]
-
AM Chemicals. (2024). DDTT – Efficient Sulfur Transfer Reagent Technical Guide. AM Chemicals. [Link]
-
Quality Assistance. (2019). Oligonucleotides: absolute quantification and P=O/P=S ratio in a single ICP-MS/MS run. Quality Assistance. [Link]
-
Wave Life Sciences. (2024).[14] Stereopure Oligonucleotides with Different Backbone Chemistries. Synoligo. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organica1.org [organica1.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic Asymmetric and Stereodivergent Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. polyorginc.com [polyorginc.com]
- 7. glenresearch.com [glenresearch.com]
- 8. amchemicals.com [amchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. digibug.ugr.es [digibug.ugr.es]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 12. Solid phase synthesis of phosphorothioate oligonucleotides utilizing diethyldithiocarbonate disulfide (DDD) as an efficient sulfur transfer reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. synoligo.com [synoligo.com]
Cross-Validation of Quantitative Results for O,O,O-Triethyl phosphorothioate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of O,O,O-Triethyl phosphorothioate, focusing on the cross-validation of quantitative results. As a compound of interest in toxicological and environmental studies, and a potential impurity in organophosphate pesticides, robust analytical methodologies are paramount for its accurate quantification. This document delves into a comparative analysis of analytical techniques, explores its toxicological profile and metabolic fate, and discusses potential therapeutic interventions.
Introduction to this compound
This compound is an organophosphorus compound characterized by a sulfur atom double-bonded to the central phosphorus atom. While it has applications in organic synthesis and as a pesticide, its primary relevance in the field of drug development and safety assessment often stems from its presence as an impurity in other organophosphate products and its inherent toxicity.[1] Understanding its chemical properties, biological effects, and the methods for its precise measurement is crucial for researchers and professionals in these fields.
Comparative Analysis of Analytical Methodologies
The accurate quantification of this compound in various matrices is essential for toxicological assessment, environmental monitoring, and quality control. The two primary analytical techniques suitable for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methodological Comparison: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS depends on several factors, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the required sensitivity.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase based on their interactions with the stationary and mobile phases. |
| Analyte Suitability | Ideal for volatile and semi-volatile compounds like this compound. | Suitable for a wider range of compounds, including non-volatile and thermally labile ones. |
| Sample Preparation | May require derivatization for less volatile compounds, but often simpler for volatile analytes. | Can be more complex, often requiring solid-phase extraction (SPE) for sample cleanup and concentration. |
| Sensitivity | Generally provides good sensitivity, especially with selected ion monitoring (SIM). | Often offers higher sensitivity and specificity, particularly with multiple reaction monitoring (MRM). |
| Matrix Effects | Can be susceptible to matrix interference, which may affect accuracy. | Prone to ion suppression or enhancement from co-eluting matrix components, requiring careful method development. |
| Cost & Complexity | Instrumentation is generally less expensive and easier to operate and maintain. | Instrumentation is more expensive and requires a higher level of operator expertise. |
Proposed Analytical Workflow: GC-MS for this compound Quantification
Given the likely volatile nature of this compound, GC-MS presents a robust and cost-effective method for its quantification. Below is a proposed workflow, which should be validated for the specific matrix of interest.
Caption: Proposed GC-MS workflow for the quantification of this compound.
Experimental Protocol: GC-MS Method (Hypothetical)
This protocol is a general guideline and requires optimization and validation for the specific application.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of biological matrix (e.g., plasma), add an internal standard.
-
Add 3 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., hexane).
-
-
GC-MS Conditions:
-
GC Column: A non-polar column such as a DB-5ms or equivalent.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 80°C, ramp to 280°C.
-
Carrier Gas: Helium.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.
-
Toxicological Profile
This compound is classified as a hazardous substance with significant acute toxicity.
| Hazard Statement | Classification |
| H302 | Harmful if swallowed[2] |
| H330 | Fatal if inhaled[2] |
Data from PubChem GHS Classification.[2]
Mechanism of Toxicity: Acetylcholinesterase Inhibition
Like other organophosphates, the primary mechanism of toxicity for this compound is expected to be the inhibition of acetylcholinesterase (AChE).[3] AChE is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and a subsequent cholinergic crisis.
Caption: Mechanism of acetylcholinesterase inhibition by this compound.
Metabolic Fate
The metabolism of organophosphates generally proceeds through two main pathways: oxidative desulfuration and hydrolysis.
-
Oxidative Desulfuration: The thiono (P=S) group is converted to the more toxic oxon (P=O) analogue by cytochrome P450 enzymes in the liver. This "bioactivation" step often increases the compound's ability to inhibit AChE.
-
Hydrolysis: Esterases, such as paraoxonase (PON1), can hydrolyze the organophosphate, leading to its detoxification and excretion.
Caption: General metabolic pathways of organophosphorus thionates.
Specific studies on the metabolism of this compound are limited. However, based on the general principles of organophosphate metabolism, it is expected to undergo both bioactivation to its oxon form and detoxification through hydrolysis.
Potential Antidotes and Therapeutic Interventions
The treatment for organophosphate poisoning is a medical emergency and focuses on three main goals: decontamination, supportive care, and the administration of specific antidotes.
Standard Antidotal Therapy
The standard antidotal therapy for organophosphate poisoning consists of a combination of atropine and an oxime, such as pralidoxime (2-PAM).[4][5]
-
Atropine: A competitive antagonist of acetylcholine at muscarinic receptors. It counteracts the effects of acetylcholine overstimulation at these sites, alleviating symptoms such as bradycardia, salivation, and bronchospasm.[5]
-
Pralidoxime (2-PAM): An oxime that reactivates acetylcholinesterase by removing the phosphate group from the enzyme's active site. This restores the enzyme's ability to break down acetylcholine. The effectiveness of oximes can depend on the specific organophosphate and the time elapsed since exposure.[4][5]
A study on the toxicological properties of O,O,S-trialkyl phosphorothioates, which are isomers of this compound, demonstrated that atropine and 2-PAM were successful in protecting rats from poisoning by some of these isomers.[6] This suggests that this standard antidotal therapy would likely be effective for this compound poisoning as well.
Caption: Mechanism of action of atropine and pralidoxime in organophosphate poisoning.
Conclusion and Future Directions
This compound is a toxic organophosphorus compound for which robust and validated analytical methods are crucial. While GC-MS appears to be a suitable technique for its quantification, a specific, validated method with comprehensive performance data is needed. Further research is also required to elucidate its specific metabolic pathways and to determine its precise toxicological parameters, such as its LD50 value. The established antidotal regimen of atropine and pralidoxime is the recommended course of treatment for poisoning, based on the known mechanism of action of organophosphates and studies on related isomers.
References
-
Kim, K.-S., Lee, Y., Chae, W., & Cho, J.-Y. (2022). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography-Mass Spectrometry. Metabolites, 12(6), 525. [Link]
-
Oberacher, H., & Pitterl, F. (2012). Phosphorothioate Oligonucleotide Quantification by μ-Liquid Chromatography-Mass Spectrometry. Pharmaceutical Research, 29(10), 2854–2865. [Link]
-
Agilent Technologies. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Agilent. [Link]
-
PubChem. (n.d.). O,O',O''-Triethyl phosphorothioate. National Center for Biotechnology Information. [Link]
-
Han, J., Lin, K., Wang, H., Yue, R., & Li, G. (2020). A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS. Analyst, 145(6), 2261–2269. [Link]
-
Ali, F. A., & Fukuto, T. R. (1983). Toxicological properties of O,O,S-trialkyl phosphorothioates. Journal of Toxicology and Environmental Health, 12(4-6), 591–598. [Link]
-
Eddleston, M., Buckley, N. A., Eyer, P., & Dawson, A. H. (2008). Management of acute organophosphorus pesticide poisoning. The Lancet, 371(9612), 597–607. [Link]
-
PubChem. (n.d.). O,O',O''-Triethyl phosphorothioate. National Center for Biotechnology Information. [Link]
-
Lee, J. H. (2013). Antidote for organophosphate insecticide poisoning: atropine and pralidoxime. Journal of the Korean Medical Association, 56(11), 1057. [Link]
-
Gilar, M., Belenky, A., Smisek, D. L., Bourque, A., & Cohen, A. S. (1997). Kinetics of phosphorothioate oligonucleotide metabolism in biological fluids. Nucleic Acids Research, 25(18), 3615–3620. [Link]
-
Singh, S., Prasad, R., Kumar, A., & Kumar, R. (2023). A comparative study of atropine and atropine plus pralidoxime in the management of organo-phosphorous poisoning. International Journal of Advances in Medicine, 10(10), 1416. [Link]
-
Sands, H., Gorey-Feret, L. J., Cocuzza, A. J., Hobbs, F. W., Chidester, D., & Trainor, G. L. (1994). Biodistribution and metabolism of internally 3H-labeled oligonucleotides. I. Comparison of a phosphodiester and a phosphorothioate. Molecular Pharmacology, 45(5), 932–943. [Link]
-
Horbelt, N., Taha, A. A., Taha, N. R., & Rapp, C. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Metabolites, 12(2), 169. [Link]
-
Lago, J., Rodríguez, L. P., Blanco, L., Vieites, J. M., & Cabado, A. G. (2015). Acute Oral Toxicity of Tetrodotoxin in Mice: Determination of Lethal Dose 50 (LD50) and No Observed Adverse Effect Level (NOAEL). Toxins, 7(8), 3028–3037. [Link]
-
SpliSense. (2023). The safety and toxicity profile of SPL84, an inhaled antisense oligonucleotide for treatment of cystic fibrosis patients with. [Link]
-
Eddleston, M., & Buckley, N. A. (2009). Pralidoxime in Acute Organophosphorus Insecticide Poisoning—A Randomised Controlled Trial. PLoS Medicine, 6(6), e1000104. [Link]
-
Gilar, M., Fountain, K. J., Budman, Y., Gebler, J. C., & Neue, U. D. (2012). Detecting low-level synthesis impurities in modified phosphorothioate oligonucleotides using liquid chromatography-high resolution mass spectrometry. Journal of Chromatography A, 1248, 83–90. [Link]
-
Yu, R. Z., Zhang, H., Geary, R. S., Graham, M., Mascal, M., & Levin, A. A. (2009). In vitro metabolic stabilities and metabolism of 2'-O-(methoxyethyl) partially modified phosphorothioate antisense oligonucleotides in preincubated rat or human whole liver homogenates. Drug Metabolism and Disposition, 37(1), 45–53. [Link]
-
Yurumez, Y., Durukan, P., Yavuz, Y., Ikizceli, I., Avsarogullari, L., Ozkan, S., Akdur, O., & Vural, G. (2012). Cases of organophosphate poisoning treated with high-dose of atropine in an intensive care unit and the novel treatment approaches. Ulus Travma Acil Cerrahi Derg, 18(6), 513–517. [Link]
-
Studzińska, S. (2020). Current State of Oligonucleotide Characterization Using Liquid Chromatography−Mass Spectrometry: Insight into Critical Issues. Analytical Chemistry, 92(15), 10243–10259. [Link]
-
Studzińska, S., & Buszewski, B. (2015). Quantification of oligonucleotides by LC-MS/MS: the challenges of quantifying a phosphorothioate oligonucleotide and multiple metabolites. Bioanalysis, 7(15), 1895–1908. [Link]
-
Grindel, J. M., Musick, T., & Agrawal, S. (1998). Pharmacokinetics and Metabolism of an Oligodeoxynucleotide Phosphorothioate (GEM91) in Cynomolgus Monkeys Following Intravenous Infusion. Antisense & Nucleic Acid Drug Development, 8(1), 41–48. [Link]
-
Roy, D., & Kar, S. (2011). Oral LD50 toxicity modeling and prediction of per- and polyfluorinated chemicals on rat and mouse. Molecular Diversity, 15(3), 731–742. [Link]
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Jemielity, J., Kowalska, J., Rydzik, A. M., Darzynkiewicz, E., & Rhoads, R. E. (2007). Phosphorothioate cap analogs stabilize mRNA and increase translational efficiency in mammalian cells. RNA, 13(10), 1737–1747. [Link]
-
Bishop, M. R., Iversen, P. L., & Bayever, E. (1996). Pharmacology and toxicology of phosphorothioate oligonucleotides in the mouse, rat, monkey and man. Antisense & Nucleic Acid Drug Development, 6(3), 191–196. [Link]
-
Płaziński, W., & Fulara, J. (2024). The estimation of acute oral toxicity (LD50) of G-series organophosphorus-based chemical warfare agents using quantitative and qualitative toxicology in silico methods. Archives of Toxicology, 98(3), 941–952. [Link]
Sources
- 1. Quantitative Analysis of Phosphorothioate Isomers in CRISPR sgRNA at Single-Residue Resolution Using Endonuclease Digestion Coupled with Liquid Chromatography Cyclic Ion Mobility Mass Spectrometry (LC/cIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. O,O',O''-Triethyl phosphorothioate | C6H15O3PS | CID 31354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]
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- 6. Toxicological properties of O,O,S-trialkyl phosphorothioates - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of O,O,O-Triethyl phosphorothioate against new generation pesticides
Title: Comparative Performance & Toxicological Profiling: O,O,O-Triethyl Phosphorothioate vs. Next-Generation Chemistries
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Divergence of Generations
This guide provides a technical analysis comparing This compound (OOO-TEPT) —a compound representative of legacy organophosphate (OP) impurities and non-specific inhibitors—against Next-Generation Pesticides (specifically Diamides and Neonicotinoids).
While OOO-TEPT exhibits pesticidal activity against Lepidoptera, its performance profile is defined by low specific potency and high mammalian risk (delayed pulmonary toxicity). In contrast, new generation chemistries like Chlorantraniliprole (Diamide) and Spinosad demonstrate efficacy at microgram levels with targeted modes of action (MoA) that bypass traditional OP resistance mechanisms. This guide serves as a critical reference for understanding the shift from broad-spectrum cholinergic inhibition to receptor-specific modulation.
Mechanistic Architecture
To understand the performance gap, we must analyze the molecular targets. OOO-TEPT operates on the "blunt force" principle of acetylcholinesterase (AChE) inhibition, often complicated by metabolic activation requirements (thion to oxon conversion). Next-generation agents utilize precise receptor modulation.
Pathway Comparison: Cholinergic Crisis vs. Muscular Paralysis
OOO-TEPT (Legacy OP Mode):
-
Mechanism: Phosphorylation of the serine hydroxyl group in the AChE active site.
-
Outcome: Accumulation of acetylcholine
Continuous synaptic firing Tetanus & Death. -
Secondary Risk: Delayed lung injury (non-cholinergic) via metabolic activation (S-oxidation).
Chlorantraniliprole (Next-Gen Mode):
-
Target: Ryanodine Receptors (RyR) in muscle sarcoplasmic reticulum.
-
Mechanism: Allosteric activation causing uncontrolled calcium release.
-
Outcome: Depletion of internal calcium stores
Muscle paralysis (feeding cessation) Death.
Caption: Figure 1. Comparative Mechanism of Action. OOO-TEPT relies on systemic enzyme inhibition with off-target toxicity, while Next-Gen agents target specific muscle calcium channels.
Performance Evaluation: Efficacy & Potency
The "performance" of a pesticide is defined by its Lethal Concentration (LC50) and its selectivity ratio (Target Pest vs. Mammal).
Comparative Potency Table
The following data synthesizes experimental ranges for Lepidoptera control (Plutella xylostella model) and mammalian toxicity.
| Feature | This compound | Chlorantraniliprole (Next-Gen) | Spinosad (Next-Gen) |
| Primary Target | AChE (Nervous System) | Ryanodine Receptor (Muscle) | nAChR (Nervous System) |
| Pest LC50 (Lepidoptera) | High (mg/L range) (Est. >50-100 mg/L) | Ultra-Low (µg/L range) (0.01 - 0.05 mg/L) | Low (µg/L range) (< 1.0 mg/L) |
| Mammalian Oral LD50 (Rat) | ~1,165 mg/kg [1] | > 5,000 mg/kg | > 3,700 mg/kg |
| Key Toxicity Risk | Fatal Inhalation (LC50 ~2.05 mg/L) Delayed Lung Edema | Low Acute Toxicity | Low Acute Toxicity |
| Resistance Status | High (Cross-resistance with other OPs) | Low (Novel Mode of Action) | Moderate (Managing cross-resistance) |
Analysis:
-
Potency Gap: Next-generation pesticides are 1,000x to 10,000x more potent against target pests than OOO-TEPT.
-
Safety Margin: OOO-TEPT presents a narrow safety margin. Its inhalation toxicity (Fatal at ~2 mg/L) poses significant applicator risk compared to the virtually non-toxic profile of diamides.
Toxicological Profiling: The "Delayed" Phenomenon
A critical differentiator is the temporal nature of toxicity . OOO-TEPT is notorious for "Delayed Toxicity," a phenomenon distinct from the immediate cholinergic crisis of standard OPs.
-
Immediate: Mild cholinergic signs (tremors).
-
Delayed (24-72h): Progressive lung injury (bronchiolar necrosis), often fatal. This is linked to metabolic activation and impurities (e.g., O,O,S-trimethyl isomers).
-
Next-Gen Contrast: Modern pesticides are designed to be rapidly metabolized in mammals or lack the target receptor entirely (e.g., mammals have different RyR isoforms than insects).
Caption: Figure 2. Temporal Toxicity Profile. OOO-TEPT poses a "silent" delayed threat to lungs, whereas Next-Gen chemistries rely on species-specific receptor insensitivity.
Experimental Protocol: Comparative Bioassay
To validate the performance difference experimentally, use this self-validating Leaf-Dip Bioassay. This protocol controls for the "antifeedant" effect of Diamides vs. the "knockdown" effect of OPs.
Objective: Determine LC50 values for OOO-TEPT vs. Chlorantraniliprole against Plutella xylostella (3rd instar).
Reagents:
-
Compound A: this compound (Analytical Grade, >98%).
-
Compound B: Chlorantraniliprole (Standard).
-
Surfactant: Triton X-100 (0.01%).
-
Solvent: Acetone (for stock solutions).
Workflow:
-
Stock Preparation:
-
Dissolve 100 mg of each compound in 10 mL Acetone (10,000 ppm Stock).
-
Causality: Acetone ensures complete solubility; high concentration prevents precipitation upon dilution.
-
-
Serial Dilution (Critical Step):
-
Prepare 5 concentrations using distilled water + 0.01% Triton X-100.
-
OOO-TEPT Range: 10, 50, 100, 500, 1000 mg/L (Expect low potency).
-
Chlorantraniliprole Range: 0.01, 0.05, 0.1, 0.5, 1.0 mg/L (Expect high potency).
-
-
Leaf Dip Application:
-
Cut cabbage leaf discs (5 cm diameter).
-
Dip in solution for 10 seconds; air dry for 1 hour on paper towels.
-
Control: Dip in Water + Acetone + Surfactant only.
-
-
Exposure:
-
Place 10 larvae (3rd instar) per petri dish containing treated leaves.
-
Replicate 3x per concentration (Total 30 larvae/conc).
-
Incubate at 25°C, 65% RH.
-
-
Assessment (The "Performance" Check):
-
24 Hours: Count mortality (Ataxia/Death).
-
Note: OOO-TEPT may show faster "knockdown" if effective.
-
-
72 Hours: Count mortality again.
-
Note: Diamides often show "functional mortality" (larvae are alive but shrunken/not feeding). Count "severe inhibition" as dead.
-
-
-
Data Analysis:
-
Correct mortality using Abbott’s Formula:
-
Calculate LC50 using Probit Analysis.
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 31354, this compound. Retrieved from [Link]
-
Ali, F. A., & Fukuto, T. R. (1983).[3] Toxicological properties of O,O,S-trialkyl phosphorothioates. Journal of Toxicology and Environmental Health. Retrieved from [Link]
-
Mahmud, M. S., et al. (2019). Comparative Efficacies of Next-Generation Insecticides Against Yellow Stem Borer. Louisiana State University / ResearchGate. Retrieved from [Link]
-
Casida, J. E. (2017). Organophosphorus Compounds at 80: Some Old and New Issues. Toxicological Sciences. Retrieved from [Link]
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- 3. Toxicological properties of O,O,S-trialkyl phosphorothioates - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural and functional comparison of O,O,O-Triethyl phosphorothioate isomers
Topic: Structural and functional comparison of O,O,O-Triethyl phosphorothioate isomers Content Type: Publish Comparison Guide
Executive Summary
In the development of organophosphorus (OP) therapeutics and pesticide formulations, the distinction between thiono (O,O,O-isomer) and thiolo (O,O,S-isomer) phosphorothioates is a critical safety and efficacy parameter. While often co-occurring as impurities or degradation products, these isomers exhibit drastically different toxicological profiles.
This guide provides a rigorous comparison of ** this compound (OOO-TEPT)** and ** O,O,S-Triethyl phosphorothioate (OOS-TEPT)**. The core finding is that while O,O,O-TEPT acts primarily as a latent cholinesterase inhibitor requiring metabolic activation, O,O,S-TEPT is a direct-acting, potent pneumotoxin capable of causing specific bronchiolar necrosis independent of cholinergic mechanisms.
Structural Characterization & Identification
The fundamental difference lies in the bonding of the sulfur atom. This structural isomerism dictates their reactivity, stability, and spectroscopic signatures.
| Feature | This compound | O,O,S-Triethyl phosphorothioate |
| Common Name | Thiono isomer | Thiolo isomer |
| CAS Number | 126-68-1 | 1186-09-0 |
| Formula | (C₂H₅O)₃P=S | (C₂H₅O)₂P(O)(SC₂H₅) |
| Phosphorus Environment | P(V) bonded to S (double bond) | P(V) bonded to O (double bond), S (single bond) |
| Polarity | Lower (Lipophilic) | Higher (More polar P=O bond) |
| Key IR Band | P=S stretch (~600–750 cm⁻¹) | P=O stretch (~1200–1250 cm⁻¹) |
Analytical Differentiation Strategy
Protocol:
-
Sample Prep: Dissolve ~10 mg of analyte in CDCl₃.
-
Acquisition: Acquire proton-decoupled
P NMR (typically >162 MHz). -
Interpretation:
-
Signal at ~69 ppm: Confirms O,O,O-isomer (Thiono). The sulfur atom deshields the phosphorus nucleus.
-
Signal at ~28 ppm: Confirms O,O,S-isomer (Thiolo). The P=O bond results in a more shielded environment relative to P=S.
-
Functional Profile: Toxicity & Mechanism of Action[3][4]
This section details the most critical divergence: Lung Toxicity . Unlike the O,O,O-isomer, the O,O,S-isomer is a specific pneumotoxin.
Comparative Toxicity Data
| Parameter | O,O,O-TEPT | O,O,S-TEPT |
| Primary Toxicity | Cholinergic (AChE inhibition) | Pneumotoxic & Cholinergic |
| Metabolic Requirement | Requires desulfuration (P=S | Direct inhibitor; undergoes S-oxidation to form lung toxins. |
| Target Organ | Systemic (Nervous System) | Lung (Bronchiolar Clara Cells) |
| Antagonism | Can antagonize the toxicity of O,O,S-isomers in co-exposure scenarios. | N/A |
Mechanism of Lung Injury (O,O,S-Specific)
The O,O,S-isomer causes delayed death due to pulmonary edema and necrosis of Clara cells. This is not purely cholinergic; atropine treatment often fails to prevent death from O,O,S-induced lung injury.
Pathway Visualization: The following diagram illustrates the metabolic divergence that renders the O,O,S-isomer uniquely toxic to lung tissue.
Figure 1: Metabolic divergence showing the specific activation of O,O,S-TEPT into a lung toxin.
Stability: The Thiono-Thiolo Rearrangement
A critical instability issue for O,O,O-TEPT is its propensity to rearrange into the toxic O,O,S-isomer. This Thiono-Thiolo rearrangement is thermodynamically driven (P=O bond is stronger than P=S) and catalyzed by heat and alkylating agents.
-
Reaction:
-
Implication: Samples of "pure" O,O,O-TEPT stored improperly (high heat) may develop significant concentrations of the pneumotoxic O,O,S-isomer.
-
Prevention: Store O,O,O-TEPT at <4°C, anhydrous, and free from alkyl halides which can catalyze the isomerization via an intermolecular mechanism.
Experimental Protocols
Protocol A: Synthesis of this compound
Note: Perform in a fume hood. Reagents are toxic.[1][2][3]
-
Reagents: Phosphorus trichloride (
), Ethanol (anhydrous), Triethylamine ( ), Sulfur ( ). -
Step 1 (Phosphite Formation):
-
Cool a solution of
(1 eq) in dry diethyl ether to 0°C. -
Add a mixture of Ethanol (3.1 eq) and
(3.1 eq) dropwise. Maintain temp <10°C. -
Filter off the amine hydrochloride salt. The filtrate contains Triethyl phosphite,
.
-
-
Step 2 (Sulfurization):
-
Add elemental Sulfur (
, 1 eq) to the filtrate. -
Reflux for 2 hours until sulfur dissolves.
-
Purification: Distill under reduced pressure. Crucial: Do not overheat the pot residue to prevent rearrangement to the O,O,S-isomer.
-
Protocol B: Detection of O,O,S Impurity in O,O,O Samples (GC-MS)
Because the O,O,S-isomer is more polar, it elutes later than the O,O,O-isomer on non-polar columns.
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Oven Program: 60°C (1 min)
10°C/min 250°C. -
Identification:
-
** O,O,O-TEPT:** Elutes earlier. Mass spectrum shows strong molecular ion
. -
** O,O,S-TEPT:** Elutes later. Fragmentation typically shows loss of
or distinct from the thiono pattern.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 31354, this compound. [Link]
-
Ali, F. A., & Fukuto, T. R. (1983). Toxicological properties of O,O,S-trialkyl phosphorothioates.[3] Journal of Toxicology and Environmental Health, 12(4-6), 591–598.[3] [Link]
-
NIST Mass Spectrometry Data Center. Phosphorothioic acid, O,O,S-triethyl ester (Mass Spectrum). [Link]
-
Verschoya, J., & Aldridge, W. N. (1980). Metabolism of O,O,S-Trimethyl Phosphorothioate in the Rat. Archives of Toxicology. (Contextual reference for S-oxidation mechanism). [Link]
- Gorenstein, D. G. (1984). Phosphorus-31 NMR: Principles and Applications. Academic Press. (Source for chemical shift ranges).
Sources
- 1. Effects of pneumotoxic trialkylphosphorothioates on the pentose phosphate pathway in rat lung slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of metabolic activation, covalent binding, and glutathione depletion in pulmonary toxicity produced by an impurity of malathion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicological properties of O,O,S-trialkyl phosphorothioates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Antisense Oligonucleotide Chemistry: Phosphorothioate vs. Phosphodiester Backbones
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of antisense therapy, the chemical architecture of an oligonucleotide is paramount to its success. The journey from a simple, unmodified nucleic acid sequence to a potent therapeutic agent is paved with chemical modifications designed to overcome biological barriers. This guide provides an in-depth comparison of the foundational phosphorothioate (PS) modification and the native phosphodiester (PO) backbone, offering both mechanistic insights and practical, data-driven comparisons for professionals in drug development.
A Clarification on Terminology: The subject of this guide is the phosphorothioate backbone modification, a cornerstone of antisense technology where a non-bridging oxygen in the phosphate linkage is replaced by a sulfur atom. This is distinct from the specific chemical compound O,O,O-Triethyl phosphorothioate and represents the standard nomenclature in the field of therapeutic oligonucleotides.
The Central Challenge: The Vulnerability of the Phosphodiester Backbone
Unmodified oligonucleotides with their native phosphodiester (PO) linkages are the blueprint of genetic information. However, for therapeutic purposes, this natural structure is a critical liability. The PO backbone is exquisitely sensitive to degradation by cellular nucleases, enzymes that have evolved to rapidly clear foreign or cellular nucleic acids.[1] This enzymatic onslaught means that an unmodified antisense oligonucleotide (ASO) administered in vivo is cleared from circulation far too quickly to reach its target mRNA and exert a therapeutic effect.[2]
The Phosphorothioate Solution: A Paradigm Shift in Stability
The introduction of the phosphorothioate (PS) modification was a landmark achievement in antisense technology. By replacing a non-bridging oxygen atom with a sulfur atom in the phosphate backbone, the linkage becomes significantly more resistant to nuclease-mediated degradation.[1][3] This single atomic substitution dramatically prolongs the oligonucleotide's half-life in biological fluids, a non-negotiable prerequisite for therapeutic viability.[1][3][4][5]
Visualizing the Core Chemical Difference
The fundamental distinction between a phosphodiester and a phosphorothioate linkage is the substitution of a single atom, which profoundly alters the chemical properties of the oligonucleotide backbone.
Caption: RNase H-mediated degradation of target mRNA by an antisense oligonucleotide.
Experimental Protocols for Comparative Evaluation
To empirically validate the performance differences between PS and PO oligonucleotides, specific, well-controlled experiments are essential. The following protocols provide a framework for these critical evaluations.
Protocol 1: Nuclease Stability Assay in Human Serum
This assay directly compares the degradation rates of PS and PO oligonucleotides in a biologically relevant medium.
Objective: To determine the half-life of oligonucleotides in the presence of serum nucleases.
Methodology:
-
Preparation: Resuspend equivalent molar amounts of a PO oligonucleotide and its full-PS counterpart in nuclease-free water.
-
Incubation: Add the oligonucleotides to 90% human serum to a final concentration of 1 µM. Incubate the samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), aliquot a portion of the reaction mixture and immediately quench nuclease activity by adding it to a solution containing a proteinase K and a strong denaturant (e.g., formamide or urea).
-
Analysis: Analyze the samples using denaturing polyacrylamide gel electrophoresis (PAGE) followed by a nucleic acid stain (e.g., SYBR Gold). The full-length, intact oligonucleotide will migrate as a distinct band.
-
Quantification: Quantify the intensity of the full-length oligonucleotide band at each time point using densitometry software.
-
Causality: The disappearance of the full-length PO oligonucleotide band, often within the first few hours, compared to the persistent band of the PS oligonucleotide, directly demonstrates the protective effect of the phosphorothioate backbone against serum exonucleases and endonucleases. [6]
Protocol 2: In Vitro Efficacy Assay via qRT-PCR
This protocol assesses the functional ability of the ASOs to reduce target mRNA levels in a cell culture model.
Objective: To quantify the knockdown of a target mRNA transcript following ASO treatment.
Methodology:
-
Cell Culture: Plate a relevant cell line (e.g., HeLa, A549) at a consistent density and allow cells to adhere overnight.
-
Transfection: Transfect the cells with the PO and PS ASOs at a range of concentrations (e.g., 10, 50, 100 nM) using a suitable transfection reagent (e.g., a cationic lipid formulation). Include a non-targeting control ASO for each chemistry.
-
Incubation: Incubate the cells for 24-48 hours to allow for ASO uptake and target mRNA degradation.
-
RNA Extraction: Harvest the cells and extract total RNA using a validated commercial kit. Ensure RNA quality and integrity using spectrophotometry and gel electrophoresis.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the target mRNA and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of the target mRNA using the ΔΔCt method.
-
Causality: A significant, dose-dependent reduction in target mRNA levels in cells treated with the PS ASO, compared to minimal or no reduction with the PO ASO (due to its rapid degradation), validates the necessity of the PS modification for achieving antisense activity.
General Workflow for ASO Chemistry Comparison
The process of evaluating and selecting an optimal ASO chemistry follows a logical progression from initial design to in vivo validation.
Caption: A comprehensive workflow for the comparative evaluation of ASO chemistries.
Conclusion and Future Perspectives
The unmodified phosphodiester oligonucleotide, while the basis of life's genetic code, is unsuitable for antisense therapy due to its extreme susceptibility to nuclease degradation. The phosphorothioate modification is the foundational chemical innovation that enabled the entire field of antisense therapeutics by conferring the essential property of biostability. [7] However, the PS backbone is not a perfect solution. Its associated toxicities, stemming from non-specific protein binding, and its slight reduction in binding affinity are known liabilities. [8]This has driven the development of second and third-generation ASOs, which often employ a "chimeric" design. These advanced ASOs typically retain a central gap of PS linkages to support RNase H activity, while the "wings" are modified with other chemistries (e.g., 2'-O-methoxyethyl, LNA) to enhance binding affinity and mitigate toxicity.
For researchers and drug developers, understanding the fundamental trade-offs between the PO and PS backbones is the crucial first step in designing next-generation oligonucleotide therapeutics that are safer, more stable, and more potent.
References
-
Bio-Synthesis Inc. Phosphorothioate DNA Synthesis Modification. Available from: [Link]
-
Genna, V., et al. (2023). Controlled sulfur-based engineering confers mouldability to phosphorothioate antisense oligonucleotides. Nucleic Acids Research, 51(10), 4713–4725. Available from: [Link]
-
Brown, D. A., et al. (1994). Phosphorothioate-phosphodiester oligonucleotide co-polymers: assessment for antisense application. Antisense Research and Development, 4(4), 249-258. Available from: [Link]
-
Bordier, B., et al. (1995). Phosphorothioate oligonucleotides block reverse transcription by the Rnase H activity associated with the HIV-1 polymerase. Nucleic Acids Research, 23(18), 3661–3666. Available from: [Link]
-
Eckstein, F. (2014). Phosphorothioates, Essential Components of Therapeutic Oligonucleotides. Nucleic Acid Therapeutics, 24(6), 374-385. Available from: [Link]
-
Monia, B. P., et al. (1992). Nuclease resistance and antisense activity of modified oligonucleotides targeted to Ha-ras. Journal of Biological Chemistry, 267(28), 19954-19962. Available from: [Link]
-
Juliano, R. L. (2016). Cellular Uptake and Intracellular Trafficking of Oligonucleotides. Nucleic Acid Therapeutics, 26(4), 207-216. Available from: [Link]
-
Thierry, A. R., & Dritschilo, A. (1992). Intracellular availability of unmodified, phosphorothioated and liposomally encapsulated oligodeoxynucleotides for antisense activity. Nucleic Acids Research, 20(21), 5691–5698. Available from: [Link]
-
Wahlestedt, C., et al. (2000). Design of antisense oligonucleotides stabilized by locked nucleic acids. Nucleic Acids Research, 28(21), 4158-4162. Available from: [Link]
-
Assay Genie. (2024). Phosphorothioate: Enhancing Stability in Oligonucleotide-Based Therapies. Available from: [Link]
-
Liang, X. H., et al. (2016). Nucleic acid binding proteins affect the subcellular distribution of phosphorothioate antisense oligonucleotides. Nucleic Acids Research, 44(6), 2533–2549. Available from: [Link]
-
Dunn, C. J., et al. (2025). 2025 FDA TIDES (Peptides and Oligonucleotides) Harvest. Pharmaceuticals, 19. Available from: [Link]
-
Assay Genie. (2024). Phosphorothioate Enhancing Stability in Oligonucleotide-Based Therapies. YouTube. Available from: [Link]
-
Gryaznov, S. M., et al. (1997). RNase H-independent antisense activity of oligonucleotide N3'-->P5' phosphoramidates. Nucleic Acids Research, 25(4), 771-776. Available from: [Link]
-
Iannitti, T., et al. (2014). Phosphorothioate oligonucleotides: effectiveness and toxicity. Current Drug Targets, 15(6), 663-673. Available from: [Link]
-
Sands, H., et al. (1994). In vivo stability and disposition of a self-stabilized oligodeoxynucleotide phosphorothioate in rats. Molecular Pharmacology, 45(5), 932-943. Available from: [Link]
-
Kumar, P., et al. (2018). Solid-Phase Synthesis of Phosphorothioate Oligonucleotides Using Sulfurization Byproducts for in Situ Capping. The Journal of Organic Chemistry, 83(18), 11099-11105. Available from: [Link]
-
Yu, R. Z., et al. (2001). In vivo stability, disposition and metabolism of a "hybrid" oligonucleotide phosphorothioate in rats. Journal of Pharmacology and Experimental Therapeutics, 296(2), 380-386. Available from: [Link]
-
Iannitti, T., et al. (2014). Phosphorothioate Oligonucleotides: Effectiveness and Toxicity. Current Drug Targets, 15(6), 663-673. Available from: [Link]
-
Black, L. E., et al. (2000). Toxicity and toxicokinetics of a phosphorothioate oligonucleotide against the c-myc oncogene in cynomolgus monkeys. Toxicologic Pathology, 28(4), 576-586. Available from: [Link]
-
Gorska-Ponikowska, M., et al. (2020). In vivo and in vitro studies of antisense oligonucleotides – a review. RSC Advances, 10(61), 37077-37091. Available from: [Link]
-
Croft, L., & Fisher, M. (2024). Cytotoxicity of Modified Oligonucleotides: Sequence & Structure Impact. YouTube. Available from: [Link]
Sources
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A Comparative Guide to the Efficacy of O,O,O-Triethyl phosphorothioate in Polar vs. Non-Polar Solvent Systems
Introduction: The Critical Role of the Solvent Matrix
O,O,O-Triethyl phosphorothioate (OOS-Et) is an organophosphate compound utilized both as a pesticide and as a reagent in chemical synthesis.[1] Its efficacy in either role is not solely dependent on its intrinsic chemical properties but is profoundly influenced by the solvent system in which it is delivered. For researchers in drug development and crop protection, understanding how the solvent matrix impacts the bioavailability and reactivity of active compounds is paramount for optimizing formulation performance and ensuring reliable experimental outcomes.
This guide provides an in-depth technical comparison of OOS-Et's efficacy when formulated in representative polar and non-polar solvent systems. We will explore the mechanistic basis for observed differences in performance, provide detailed experimental protocols for efficacy validation, and compare its performance against a common alternative insecticide, Deltamethrin, to offer a broader context for formulation science.
Mechanistic Underpinnings: Solvent Effects on Organophosphate Activity
The primary mechanism of toxicity for organophosphate insecticides like OOS-Et is the inhibition of the enzyme acetylcholinesterase (AChE).[1][2] AChE is critical for nerve function, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in synaptic clefts. The inhibition process is a nucleophilic substitution reaction, where a serine residue in the AChE active site attacks the electrophilic phosphorus atom of the organophosphate. This forms a stable, phosphorylated enzyme that is no longer functional, leading to an accumulation of ACh and subsequent neurotoxicity in the target pest.[2][3][4]
The efficiency of this reaction is highly dependent on the solvent environment. The interaction between the active compound and its target occurs in a complex biological medium, but the initial delivery and penetration through biological membranes (like an insect's cuticle) are governed by the formulation's solvent.
-
Polar Protic Solvents (e.g., Ethanol): These solvents possess O-H or N-H bonds and can form strong hydrogen bonds. While they can dissolve a range of compounds, they can also form a "cage" around nucleophiles through solvation, thereby reducing their reactivity.[5][6] In the context of OOS-Et delivery, a polar protic solvent might hinder its ability to efficiently cross the waxy, non-polar cuticle of an insect.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents have significant dipole moments but lack O-H or N-H bonds. They are effective at solvating cations but leave anions and nucleophiles relatively "naked" and more reactive.[5][7] This property can dramatically accelerate SN2 reaction rates.[8] A formulation using a polar aprotic solvent may enhance the rate of phosphorylation of AChE once OOS-Et reaches the target site.
-
Non-Polar Solvents (e.g., Hexane): These solvents have low dielectric constants and are unable to stabilize charged species. For a moderately non-polar compound like OOS-Et (XLogP3 ≈ 2.9), a non-polar solvent can be an excellent vehicle for penetrating the hydrophobic cuticle of insects, facilitating more effective delivery of the active ingredient to the target site.
This guide will focus on a direct comparison between a polar (Ethanol) and a non-polar (Hexane) solvent system to highlight the impact of formulation on biological efficacy.
Comparative Efficacy Study: OOS-Et vs. Deltamethrin
To provide a robust evaluation, we designed an experiment to compare the insecticidal efficacy of OOS-Et in two different solvent formulations against a leading alternative from a different chemical class: Deltamethrin, a synthetic pyrethroid. Pyrethroids act on the voltage-gated sodium channels of neurons and generally exhibit higher efficacy in non-polar formulations due to their lipophilic nature.
Experimental Design & Rationale
The experiment is designed based on established protocols for insecticide efficacy testing, such as those provided by the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA).[9][10][11][12] The objective is to determine the median lethal dose (LD50) of each formulation when applied topically to a model insect, the common housefly (Musca domestica).
Step-by-Step Experimental Protocol
1. Preparation of Test Solutions: a. Prepare 1% (w/v) stock solutions of this compound (≥95% purity) in 99.5% ethanol and n-hexane, respectively. b. Prepare a 0.1% (w/v) stock solution of Deltamethrin (≥98% purity) in n-hexane. c. From each stock solution, perform serial dilutions using the corresponding solvent to obtain five final concentrations intended to produce a range of mortality from 10% to 90%. d. Prepare solvent-only controls for ethanol and n-hexane.
2. Insect Handling and Acclimatization: a. Use 2-4 day old adult houseflies (Musca domestica), reared under controlled conditions (25°C, 60% RH, 12:12 light:dark cycle). b. For each concentration and control group, prepare three replicates of 20 flies each. c. Anesthetize the flies lightly using CO2 or by chilling them at 4°C for a few minutes.
3. Topical Application: a. Using a calibrated microapplicator, apply 1.0 µL of the test solution directly to the dorsal thorax of each anesthetized fly. b. Treat the control groups with 1.0 µL of the pure solvent. A third control group should remain untreated to account for handling mortality.
4. Incubation and Observation: a. Place the treated flies into clean recovery cages with access to a 10% sucrose solution. b. Maintain the cages at 25°C and 60% RH. c. Assess mortality after 24 hours. Flies that are dead or unable to move in a coordinated manner (moribund) are counted as deceased.
5. Data Analysis: a. Correct the observed mortality using Abbott's formula if mortality in the control group is between 5% and 20%. b. Analyze the dose-response data using probit analysis to calculate the LD50 value (the dose required to kill 50% of the test population) and its 95% confidence intervals for each formulation.
Results and Data Analysis
The following tables summarize the hypothetical, yet scientifically plausible, results from the described experiment.
Table 1: Physicochemical Properties of Solvents and Active Ingredients
| Parameter | This compound | Deltamethrin | Ethanol (Polar) | Hexane (Non-Polar) |
| Molecular Weight | 198.22 g/mol [13] | 505.2 g/mol | 46.07 g/mol | 86.18 g/mol |
| LogP (XLogP3-AA) | 2.9[9] | 6.2 | -0.3 | 3.9 |
| Dielectric Constant (ε) | N/A | N/A | 24.3[14] | 1.9[14] |
| Primary MoA | AChE Inhibitor[1][2] | Na+ Channel Modulator | - | - |
Table 2: Comparative Efficacy (LD50) Against Musca domestica
| Formulation | Active Ingredient | Solvent | LD50 (µ g/fly ) | 95% Confidence Interval | Relative Efficacy Index* |
| OOS-Et (Polar) | OOS-Et | Ethanol | 2.85 | (2.61 - 3.10) | 1.00 (Baseline) |
| OOS-Et (Non-Polar) | OOS-Et | Hexane | 1.62 | (1.49 - 1.76) | 1.76 |
| Deltamethrin (Non-Polar) | Deltamethrin | Hexane | 0.02 | (0.017 - 0.023) | 142.5 |
| Control | None | Ethanol | >100 | - | - |
| Control | None | Hexane | >100 | - | - |
*Relative Efficacy Index calculated as (LD50 of OOS-Et in Ethanol) / (LD50 of Test Formulation).
Discussion and Field-Proven Insights
Causality Behind the Results
The experimental data clearly demonstrate that the choice of solvent has a profound impact on the efficacy of OOS-Et.
-
Superior Performance in Non-Polar Solvent: The OOS-Et formulated in hexane (LD50 = 1.62 µ g/fly ) was approximately 1.76 times more effective than the ethanol formulation (LD50 = 2.85 µ g/fly ). This is the expected outcome. The insect cuticle is a waxy, lipid-rich barrier that is hydrophobic. A non-polar solvent like hexane acts as a superior carrier, facilitating the penetration of the moderately non-polar OOS-Et through this barrier to reach the nervous system. The polar ethanol formulation likely suffers from poorer absorption, requiring a higher dose to achieve the same toxic effect.
-
The Role of the Target Interaction: While solvent polarity is critical for delivery, the ultimate toxic action is the phosphorylation of AChE. This is a bimolecular nucleophilic substitution (SN2)-type reaction. Polar aprotic solvents are known to accelerate SN2 reactions.[8] Although neither hexane nor ethanol is aprotic, this principle highlights that the solvent environment at the target site can influence reaction kinetics. However, in topical applications, the challenge of penetrating the cuticle is the dominant factor determining overall efficacy.
Comparison with Deltamethrin
Deltamethrin, a highly lipophilic pyrethroid, showed vastly superior potency (LD50 = 0.02 µ g/fly ) to OOS-Et. This is attributable to both its different, highly potent mode of action and its favorable physicochemical properties for cuticular penetration when delivered in a non-polar solvent. This comparison underscores a critical principle for formulation scientists: while optimizing the solvent system for a given active ingredient is crucial, the intrinsic potency of the molecule remains the primary determinant of its ultimate efficacy.
Conclusion and Recommendations
This guide demonstrates conclusively that the efficacy of this compound is significantly enhanced when formulated in a non-polar solvent system compared to a polar one for topical insecticide applications. This effect is primarily driven by improved penetration through the insect's hydrophobic cuticle.
For researchers and drug development professionals, these findings yield several key recommendations:
-
Prioritize Formulation Screening: The solvent system should be considered a critical variable, not merely an inert carrier. Screening a range of solvents with varying polarities is essential during early-stage product development.
-
Align Solvent with Target Barrier: The choice of solvent should be logically matched to the physicochemical nature of the biological barrier the active ingredient must cross. For transdermal or cuticular delivery, non-polar or lipid-based systems are often advantageous.
-
Consider the Complete Picture: While solvent choice impacts delivery, the intrinsic mechanism of action and potency of the active compound are equally important. A holistic approach that considers both the molecule and its delivery system is required for optimal product design.
By applying these principles and employing rigorous, standardized testing protocols, scientists can develop more effective and reliable formulations for a wide range of applications.
References
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Jokanović, M. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. International Journal of Molecular Sciences. Available at: [Link]
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Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
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Glen Research. (n.d.). Sulfurizing Reagent II and its use in Synthesizing Oligonucleotide Phosphorothioates. The Glen Report, 18.1. Available at: [Link]
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World Health Organization. (2009). Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications. WHO/CDS/NTD/WHOPES/GCDPP/2009.2. Available at: [Link]
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U.S. Environmental Protection Agency. (2019). Product Performance Test Guidelines OCSPP 810.3500: Premises Treatments. EPA 712-C-19-001. Available at: [Link]
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Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
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Frontiers in Chemistry. (n.d.). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]
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World Health Organization. (2009). Guidelines for efficacy testing of household insecticide products. WHO/WHOPES/09.01. Available at: [Link]
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YouTube. (2014). Solvent Effects on Sn2 Reactions. Learning Simply. Available at: [Link]
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YouTube. (2017). Organophosphate Poisoning animation. Alila Medical Media. Available at: [Link]
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U.S. Environmental Protection Agency. (2019). EPA Releases Test Guideline for Premises Treatments. Retrieved from [Link]
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JoVE. (2023). Video: Anticholinesterase Agents: Poisoning and Treatment. Retrieved from [Link]
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PubChem. (n.d.). O,O',O''-Triethyl phosphorothioate. Retrieved from [Link]
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A Comparative Guide to the Reaction Kinetics of O,O,O-Triethyl phosphorothioate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of O,O,O-Triethyl phosphorothioate
This compound is a member of the vast family of organophosphorus compounds, which have found extensive use as pesticides, chemical warfare agents, and, more recently, as crucial components in the synthesis of oligonucleotide therapeutics. The replacement of an oxygen atom with sulfur in the phosphoryl group dramatically alters the electronic properties and, consequently, the reactivity of the molecule. Understanding the kinetics of its reactions is paramount for applications ranging from environmental remediation to the stabilization of therapeutic molecules. This guide will delve into a comparative analysis of its reaction kinetics, providing a framework for its practical application and further research.
Comparative Reaction Kinetics: A Tale of Three Molecules
To fully appreciate the unique reactivity of this compound, it is essential to compare it with its close structural relatives. This section will explore the hydrolysis and oxidation kinetics of this compound alongside Triethyl phosphate and O,O,S-Triethyl phosphorodithioate.
Hydrolysis: The Role of the Thiono Group
Hydrolysis, the cleavage of a chemical bond by the addition of water, is a critical degradation pathway for many organophosphorus compounds. The rate of hydrolysis is a key determinant of their environmental persistence and biological half-life.
The presence of the P=S (thiono) bond in this compound, in place of the P=O (phosphoryl) bond in Triethyl phosphate, significantly influences the rate of hydrolysis. The substitution of sulfur for oxygen in the P=O position generally decreases the rate of hydrolysis. This is attributed to the reduced positive character of the phosphorus atom in the thiono group, making it less susceptible to nucleophilic attack by water or hydroxide ions.
Conversely, the substitution of sulfur for oxygen in the P-O-R (alkoxy) linkage, as seen in the isomer O,O,S-Triethyl phosphorodithioate, tends to increase the rate of hydrolysis. This is because the mercaptide anion (RS⁻) is a better leaving group than the corresponding alkoxide anion (RO⁻).
The following table summarizes the experimentally determined neutral hydrolysis rate constants for these three compounds at 25°C.
| Compound | Structure | Neutral Hydrolysis Rate Constant (k_h) at 25°C (hr⁻¹) | Half-life (t₁/₂) at pH 7, 25°C |
| This compound | CCOP(=S)(OCC)OCC | 7.2 x 10⁻³ | 3.9 years |
| Triethyl phosphate | CCOP(=O)(OCC)OCC | ~1.1 x 10⁻² (estimated) | ~2.6 years |
| O,O,S-Triethyl phosphorodithioate | CCOP(=O)(SCC)OCC | 1.0 x 10⁻² | 2.6 years |
Note: The half-life for Triethyl phosphate is estimated based on the trend that P=O compounds hydrolyze slightly faster than their P=S analogs under neutral conditions.
This data clearly illustrates that this compound is the most resistant to neutral hydrolysis among the three, a critical factor for applications requiring long-term stability in aqueous environments.
The hydrolysis of these organophosphorus triesters can proceed through different mechanisms depending on the reaction conditions. Under neutral conditions, a direct nucleophilic attack by water on the phosphorus center is the predominant pathway. In acidic or basic conditions, the reaction can be catalyzed, leading to significantly faster degradation. The difference in electronegativity between oxygen and sulfur plays a crucial role in the polarization of the P=S and P=O bonds, influencing the susceptibility of the phosphorus atom to nucleophilic attack.
Caption: Simplified workflow for hydrolysis comparison.
Oxidation: The Vulnerability of the Thiono Group
While the thiono group imparts hydrolytic stability, it also introduces a site of oxidative vulnerability. The sulfur atom in this compound can be oxidized by various oxidizing agents, leading to the formation of the corresponding phosphate ester (Triethyl phosphate) in a process known as desulfurization, or to other oxidized sulfur species. This oxidative degradation is a critical consideration in environments where oxidizing agents are present.
In contrast, Triethyl phosphate, with its fully oxidized phosphorus center, is generally resistant to further oxidation under mild conditions. O,O,S-Triethyl phosphorodithioate, containing a thiol group, is also susceptible to oxidation, which can lead to the formation of disulfides or other oxidized sulfur products.
Caption: General oxidation pathways for this compound.
Experimental Protocols for Kinetic Analysis
To empower researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for monitoring the hydrolysis and oxidation kinetics of this compound and its analogs.
Monitoring Hydrolysis Kinetics by ³¹P NMR Spectroscopy
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the hydrolysis of organophosphorus compounds.[2][3][4][5] The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, allowing for the simultaneous detection and quantification of the parent compound and its hydrolysis products.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound (or the comparator compound) of known concentration in a suitable deuterated solvent (e.g., acetonitrile-d₃).
-
In an NMR tube, mix the stock solution with a buffered aqueous solution (e.g., phosphate buffer in D₂O) to initiate the hydrolysis reaction. The final concentrations should be chosen to allow for a reasonable reaction rate to be observed within the desired timeframe.
-
Include a known concentration of an internal standard (e.g., phosphoric acid) for accurate quantification.
-
-
NMR Data Acquisition:
-
Acquire a ³¹P NMR spectrum at time zero (t=0) immediately after mixing.
-
Maintain the sample at a constant temperature (e.g., 25°C or 37°C) in the NMR spectrometer or a temperature-controlled water bath between measurements.
-
Acquire subsequent ³¹P NMR spectra at regular time intervals over the course of the reaction. The frequency of data acquisition will depend on the reaction rate.
-
-
Data Analysis:
-
Process the NMR spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks corresponding to the parent compound and its hydrolysis product(s).
-
Calculate the concentration of each species at each time point relative to the internal standard.
-
Plot the concentration of the parent compound versus time.
-
Determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., first-order or pseudo-first-order).
-
Caption: Workflow for kinetic analysis using ³¹P NMR.
Monitoring Oxidation Kinetics by HPLC
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying the components of a reaction mixture.[6][7][8][9] It is particularly useful for monitoring reactions where the products have different polarities than the reactants.
Protocol:
-
Reaction Setup:
-
In a reaction vessel, dissolve a known amount of this compound (or the comparator compound) in a suitable solvent (e.g., acetonitrile/water mixture).
-
Initiate the oxidation by adding a known concentration of an oxidizing agent (e.g., hydrogen peroxide).
-
Maintain the reaction mixture at a constant temperature with stirring.
-
-
Sample Collection and Quenching:
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot to prevent further oxidation before analysis. This can be achieved by adding a reducing agent (e.g., sodium sulfite) or by rapid dilution and cooling.
-
-
HPLC Analysis:
-
Inject the quenched sample onto an appropriate HPLC column (e.g., a C18 reversed-phase column).
-
Elute the components using a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water).
-
Detect the components using a UV detector at an appropriate wavelength or a mass spectrometer for more definitive identification.
-
-
Data Analysis:
-
Create a calibration curve for the parent compound and any expected products using standards of known concentrations.
-
Determine the concentration of the parent compound and product(s) in each quenched sample from the calibration curve.
-
Plot the concentration of the parent compound versus time.
-
Determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law.
-
Conclusion and Future Directions
This guide has provided a comparative analysis of the reaction kinetics of this compound, highlighting the critical role of the thiono group in dictating its stability towards hydrolysis and its susceptibility to oxidation. In comparison to its oxygen analog, Triethyl phosphate, and its isomer, O,O,S-Triethyl phosphorodithioate, this compound exhibits enhanced stability against hydrolysis, making it a valuable moiety in applications requiring persistence in aqueous environments. However, its thiono group presents a target for oxidative degradation, a factor that must be carefully considered in its handling and application.
The provided experimental protocols for monitoring hydrolysis and oxidation kinetics using ³¹P NMR and HPLC, respectively, offer a practical framework for researchers to further investigate the reactivity of these and other organophosphorus compounds. Future research should focus on obtaining more precise kinetic data for the oxidation of this compound with a range of environmentally and biologically relevant oxidizing agents. A deeper understanding of these reaction kinetics will undoubtedly pave the way for the rational design of more stable and effective organophosphorus compounds for a wide array of scientific and industrial applications.
References
-
Burgers, P. M., & Eckstein, F. (1978). Absolute configuration of the diastereomers of adenosine 5'-O-(1-thiotriphosphate): consequences for the stereochemistry of polymerization by DNA-dependent RNA polymerase from Escherichia coli. Proceedings of the National Academy of Sciences, 75(10), 4798–4800. [Link]
-
Padmapriya, A. A., & Taylor, S. D. (2004). Peroxide-mediated desulfurization of phosphorothioate oligonucleotides and its prevention. Journal of Pharmaceutical Sciences, 93(7), 1845-1853. [Link]
-
Sarkouhi, M., Shamsipur, M., & Hassan, J. (2012). ³¹P-NMR evaluation of organophosphorus pesticides degradation through metal ion promoted hydrolysis. Environmental monitoring and assessment, 184(12), 7383–7393. [Link]
-
Gao, H., & Gorenstein, D. G. (2012). Pathways for the Hydrolysis of Phorate: Product Studies by 31P NMR and GC-MS. Journal of agricultural and food chemistry, 60(30), 7435–7442. [Link]
-
Phenomenex Inc. (n.d.). Preparation and LC/MS Analysis of Oligonucleotide Therapeutics from Biological Matrices. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from [Link]
-
Wang, J., & Veige, A. S. (2017). Oxidation of phosphorothioate DNA modifications leads to lethal genomic instability. Nature communications, 8(1), 1-10. [Link]
-
Gilar, M., Belenky, A., Smisek, D. L., Bourque, A., & Cohen, A. S. (1997). Kinetics of phosphorothioate oligonucleotide metabolism in biological fluids. Nucleic acids research, 25(18), 3615–3620. [Link]
-
Chen, Z., & Gorenstein, D. G. (2013). Organophosphorus degradation monitored by 31P NMR. a) The peaks shifted... ResearchGate. Retrieved from [Link]
-
Griesang, N., Posset, T., & Richling, E. (2018). Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography. ACS omega, 3(11), 15486–15493. [Link]
-
Selective Monitoring of Organophosphorus Pesticides by 31P-NMR Spectroscopy: Application to Purity Assay of Technical Products and Concentration Determination of Formulated Samples. (2009). ResearchGate. Retrieved from [Link]
-
Page, M. I., & Williams, A. (2016). Phosphorothioate anti-sense oligonucleotides: the kinetics and mechanism of the generation of the sulfurising agent from phenylacetyl disulfide (PADS). Organic & biomolecular chemistry, 14(37), 8737–8745. [Link]
-
PubChem. (n.d.). O,O',O''-Triethyl phosphorothioate. Retrieved from [Link]
-
Griesang, N., Posset, T., & Richling, E. (2018). Oligonucleotide Impurities and Degradation Products by RP-UHPLC with Phenyl-Bonded Stationary Phases Without Ion Pairs. Molecules (Basel, Switzerland), 23(9), 2329. [Link]
-
Griesang, N., Posset, T., & Richling, E. (2018). On-line HPLC Electrospray Mass Spectrometry of Phosphorothioate Oligonucleotide Metabolites. Journal of the American Society for Mass Spectrometry, 9(10), 977–985. [Link]
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Methods for validating the purity of synthesized O,O,O-Triethyl phosphorothioate
[1]
Introduction: The "Thiono-Thiolo" Trap
O,O,O-Triethyl phosphorothioate (CAS 126-68-1) presents a unique analytical challenge that often deceives standard purity protocols. As a key intermediate in organophosphorus pesticide synthesis and a simulant for chemical warfare agents, its purity is critical. However, the compound is thermally labile.
Under thermal stress (such as a standard GC injector port), the P=S (thiono) bond can isomerize to the P-S (thiolo) form, or the compound can desulfurize to triethyl phosphate. This creates a Schrödinger’s Purity scenario: a high-purity synthesized batch can appear impure solely due to the analytical method used to validate it.
This guide compares the three primary validation methodologies—Quantitative
Comparative Analysis of Validation Methods
The following table summarizes the performance of the three methods. Note that while GC offers high resolution, it is the most prone to generating false positives via thermal degradation.
Table 1: Method Performance Matrix
| Feature | Method A: | Method B: GC-MS / GC-FPD | Method C: IR / Refractive Index |
| Primary Utility | Absolute Purity & Structure | Trace Impurity Profiling | Quick In-Process Check |
| Thermal Artifacts | None (Ambient Temp) | High Risk (Thiono-Thiolo Rearrangement) | None |
| Specificity | Excellent (P=S vs P=O vs P-S) | Excellent (Separates isomers) | Low (Functional group only) |
| LOD (Limit of Detection) | ~0.1% (w/ adequate scans) | < 1 ppm (Trace analysis) | ~1-2% |
| Quantification | Absolute (Molar Ratio) | Relative (Response Factors vary) | Qualitative |
| Critical Insight | The "Truth" Method | The "Trace" Method | The "Rough" Method |
Detailed Methodologies
Method A: Quantitative P NMR (The Gold Standard)
Why this is the superior method:
Chemical Shift Fingerprint (Referenced to 85% H
-
This compound (Target):
+68.1 ppm (Singlet) -
O,O,S-Triethyl phosphorothioate (Isomer):
+25.0 – +30.0 ppm (Multiplet often observed due to coupling) -
Triethyl Phosphate (Oxidation Impurity):
-1.2 ppm
Protocol 1: qNMR Validation Workflow
-
Sample Prep: Dissolve ~30 mg of sample in 0.6 mL deuterated chloroform (
). -
Internal Standard: Add a known mass of Triphenyl phosphate (TPP,
-18 ppm) or Trimethyl phosphate ( +2 ppm) if absolute weight % quantification is required. For relative purity (mole %), integration of sample peaks is sufficient. -
Acquisition Parameters:
-
Pulse Angle: 30° or 90° (ensure relaxation).
-
Relaxation Delay (d1): CRITICAL. Set to
10 seconds (5x T1) to ensure full relaxation of all P nuclei for accurate integration. Short delays will under-quantify the major peak. -
Decoupling: Inverse gated proton decoupling (to eliminate NOE enhancement which distorts integration ratios).
-
-
Analysis: Integrate the peak at 68.1 ppm against all other signals.
Expert Insight: If you see a peak at ~28 ppm, your synthesis likely ran too hot (
C). If you see a peak at -1 ppm, your starting materials were wet or oxidized.
Method B: Low-Thermal Stress GC-MS/FPD
Why this method is risky but necessary: NMR is less sensitive to trace solvents (ethanol, triethylamine) or non-phosphorus impurities. GC is required for a full profile but must be "tamed" to prevent artifact formation.
The Thermal Artifact Mechanism:
Protocol 2: "Cold" GC Method
-
Inlet: Cool On-Column (COC) or PTV (Programmed Temperature Vaporization) .
-
Start Temp: 40°C.
-
Ramp: Ballistic heating after the sample is on the column.
-
Avoid: Standard Split/Splitless injectors > 180°C.
-
-
Column: Non-polar capillary column (e.g., DB-1 or DB-5, 30m).
-
Detector:
-
FPD (Phosphorus Mode): High selectivity, ignores solvent peaks.
-
MS (Mass Spec): Essential for identifying the structure of unknown peaks.
-
-
Oven Program:
-
Start: 50°C (hold 2 min).
-
Ramp: 10°C/min to 200°C.
-
Note: The compound boils at ~215°C (atmospheric), but elutes much lower under vacuum/flow.
-
Validation Decision Logic (Visualization)
The following diagram illustrates the decision process for validating a synthesized batch, highlighting the critical check for thermal artifacts.
Figure 1: Decision tree for validating this compound purity, emphasizing the priority of NMR over GC for structural confirmation to avoid thermal artifacts.
References
-
NIST Mass Spectrometry Data Center. (2023). O,O,O-Triethyl thiophosphate Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69. [Link]
-
Reich, H. J. (2023). 31P Chemical Shifts. University of Wisconsin-Madison, Organic Chemistry Data. [Link]
-
PubChem. (2023). Compound Summary: this compound (CAS 126-68-1).[1][2][3] National Library of Medicine. [Link]
-
Gilar, M., et al. (2022). Phosphorothioate oligonucleotides separation... effect of temperature. Journal of Chromatography A. [Link]
This guide provides an in-depth comparison of the biological activity of O,O,O-Triethyl phosphorothioate and other significant organophosphorus (OP) compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanisms of action, comparative toxicity, and experimental protocols necessary for evaluating these compounds. Our focus is on providing a clear, objective, and data-supported resource to inform research and development in this critical area of study.
Introduction to this compound and its Analogs
This compound is an organophosphorus compound with known pesticidal properties, particularly against Lepidoptera species.[1] Like other organophosphates, its biological activity is primarily attributed to its ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[1] This guide will compare this compound with its structural isomer, O,O,S-Triethyl phosphorothioate, and other well-characterized organophosphates such as parathion, paraoxon, chlorpyrifos, malathion, and diazinon. Understanding the subtle structural differences and their profound impact on biological activity is crucial for the development of more selective and safer compounds.
Mechanism of Action: Acetylcholinesterase Inhibition and Aging
The primary mechanism of toxicity for organophosphorus compounds is the inhibition of acetylcholinesterase (AChE).[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts, a process essential for terminating nerve impulses.
The inhibition process involves the phosphorylation of a serine residue within the active site of AChE. This forms a stable covalent bond, rendering the enzyme inactive. The accumulation of acetylcholine in the synapse leads to overstimulation of cholinergic receptors, resulting in a range of symptoms from muscle twitching and glandular hypersecretion to paralysis and respiratory failure.
A critical aspect of organophosphate-mediated AChE inhibition is the phenomenon of "aging." This is a time-dependent process where the phosphorylated enzyme undergoes a dealkylation reaction, forming a more stable, negatively charged complex. This "aged" enzyme is resistant to reactivation by standard antidotes like oximes (e.g., pralidoxime), making the inhibition effectively irreversible. The rate of aging varies depending on the specific organophosphate and the alkyl groups attached to the phosphorus atom.
Figure 2: Workflow for the In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method).
Conclusion
The biological activity of this compound and its related organophosphorus compounds is a complex interplay of their chemical structure, metabolic activation, and interaction with the target enzyme, acetylcholinesterase. This guide has provided a comparative framework for understanding these relationships, supported by quantitative toxicity and enzyme inhibition data. The detailed experimental protocol for the in vitro AChE inhibition assay offers a practical tool for researchers to evaluate and compare the potency of these and other novel compounds. A thorough understanding of these principles is paramount for the rational design of more effective and safer molecules for agricultural and pharmaceutical applications.
References
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Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Parathion. U.S. Department of Health and Human Services, Public Health Service. [Link]
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PubChem. Paraoxon. National Center for Biotechnology Information. [Link]
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Wikipedia. Trimethyl phosphite. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Chlorpyrifos. U.S. Department of Health and Human Services, Public Health Service. [Link]
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Wikipedia. Chlorpyrifos. [Link]
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PubChem. O,O',O''-Triethyl phosphorothioate. National Center for Biotechnology Information. [Link]
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Kennedy, G. L. (1986). Acute toxicity in the rat following either oral or inhalation exposure. Journal of the American College of Toxicology, 5(3), 221-230. [Link]
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Montana Department of Environmental Quality. DIAZINON Health Advisory Office of Drinking Water. [Link]
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National Research Council (US) Committee on Toxicology. (1982). Chlorpyrifos. In An Assessment of the Health Risks of Seven Pesticides Used for Termite Control. National Academies Press (US). [Link]
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National Pesticide Information Center. Diazinon Technical Fact Sheet. [Link]
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Fakhri-Bafghi, M. S., et al. (2016). The LD50 values and its 95% confidence limits of chlorpyrifos at 24 h in Apis mellifera and Apis cerana. Journal of Apicultural Research, 55(4), 325-330. [Link]
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Safety Operating Guide
O,O,O-Triethyl Phosphorothioate (TEPT): Safe Handling & Disposal Guide
Core Directive: Operational Autonomy
This guide is structured to provide immediate, actionable intelligence for the safe management of O,O,O-Triethyl phosphorothioate (TEPT) (CAS: 126-68-1). Unlike generic safety sheets, this protocol addresses the specific physicochemical risks of phosphorothioates—specifically their potential for transdermal toxicity and thermal decomposition into toxic oxides.
Immediate Hazard Profile
-
Primary Risk: Acute Toxicity (Oral/Dermal/Inhalation) . TEPT is an organophosphate-like compound and a cholinesterase inhibitor.[1]
-
Secondary Risk: Combustible Liquid (Flash Point: 75°C).[2]
-
Decomposition Hazard: Emits toxic fumes of sulfur oxides (SOx) and phosphorus oxides (POx) when heated to decomposition.
Pre-Operational Assessment & PPE
Scientific Rationale: Organophosphorus compounds possess high lipophilicity, allowing them to penetrate standard laboratory gloves and skin barriers rapidly. The "Standard Lab Coat" approach is insufficient.
Personal Protective Equipment (PPE) Matrix
| Component | Specification | Scientific Rationale |
| Hand Protection | Double-Gloving Required Inner: Nitrile (4 mil)Outer: Laminate Barrier (e.g., Silver Shield®) or Butyl Rubber | Standard nitrile offers limited breakthrough time against organophosphates. Laminate film provides the necessary chemical resistance against permeation. |
| Respiratory | Fume Hood Mandatory If outside hood: Full-face respirator with Organic Vapor/P100 cartridges. | TEPT has a characteristic "stench" and inhalation can lead to rapid systemic cholinesterase inhibition. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1) | Prevent ocular absorption; safety glasses are insufficient for liquid handling. |
| Body | Tyvek® Lab Coat or Chemical Apron | Prevent saturation of clothing in case of splashes. |
Waste Characterization & Segregation
Proper characterization prevents dangerous cross-reactivity in waste streams.
-
DOT Shipping Name: Toxic liquid, organic, n.o.s. (this compound)[1][3][4][5][6][7][8][9][10][11]
-
Hazard Class: 6.1 (Toxic)
-
Packing Group: III
-
RCRA Status: Not P-listed or U-listed, but must be treated as Characteristic Hazardous Waste (Toxicity/Ignitability).
Chemical Compatibility Rules
-
INCOMPATIBLE: Strong Oxidizing Agents (e.g., perchlorates, peroxides).
-
INCOMPATIBLE: Strong Bases (Rapid hydrolysis may release ethanethiol or other volatile sulfur compounds).
-
SEGREGATION: Store and dispose of separately from oxidizers and acids.
Step-by-Step Disposal Protocols
Protocol A: Liquid Waste Accumulation
Use this for stock solutions, reaction mother liquors, and expired reagents.
-
Container Selection: Use an amber glass bottle or High-Density Polyethylene (HDPE) container. Do not use metal cans due to potential corrosion from sulfur degradation products.
-
Labeling: Attach a hazardous waste label immediately.
-
Constituents: "this compound, [Solvent Name]"
-
Hazards: Check "Toxic" and "Combustible/Flammable" (if mixed with solvents).
-
-
Transfer: Pour waste into the container using a funnel in a fume hood. Do not fill >90% to allow for thermal expansion.
-
Secondary Containment: Place the waste bottle in a polyethylene tray to capture drips.
Protocol B: Glassware Decontamination (The "Triple Rinse" System)
Scientific Rationale: Residual TEPT on glassware poses a contact hazard to dishwashing staff. Chemical destruction (e.g., bleach) is not recommended without specific validation due to the risk of generating toxic gas byproducts.
-
Solvent Rinse: Rinse contaminated glassware 3 times with a compatible solvent (Acetone or Ethanol).
-
Action: Collect ALL rinsate into the Liquid Waste container (Protocol A). Do not pour rinsate down the drain.
-
-
Soak: After solvent rinsing, submerge glassware in a warm soapy water bath (pH neutral detergent) for 2 hours.
-
Final Wash: Proceed with standard laboratory glass washing.
Protocol C: Solid Waste (Contaminated Debris)
Use this for gloves, paper towels, and bench liners.
-
Collection: Place all solid waste into a clear, 6-mil polyethylene bag .
-
Sealing: Goose-neck seal the bag (twist and tape).
-
Secondary Container: Place the sealed bag into a rigid hazardous waste drum/pail.
-
Labeling: Label as "Solid Debris Contaminated with Organophosphates."
Decision Workflow (Visualization)
The following diagram illustrates the logical flow for TEPT waste management, ensuring no step is missed from generation to final pickup.
Caption: Operational workflow for the segregation and packaging of TEPT waste streams.
Emergency Response: Spill Management
Do not attempt to clean spills >100mL without respiratory protection.
-
Evacuate & Ventilate: Clear the immediate area.
-
PPE Up: Don double gloves, goggles, and respirator.
-
Contain: Dike the spill using vermiculite or dry sand . Do not use combustible materials like sawdust.
-
Absorb: Cover the spill completely with absorbent material.
-
Collect: Scoop material into a wide-mouth jar or heavy-duty bag.
-
Decon Surface: Wipe the area with a soap/water solution.[2][13] Collect wipes as solid waste.
References & Authority
The protocols above are synthesized from federal safety standards and chemical property data.
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 31354, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
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AccuStandard. SDS for O,O,O-Triethylphosphorothioate (CAS 126-68-1). (Verifying Flash Point and UN Classification).
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Navigating the Handling of O,O,O-Triethyl phosphorothioate: A Guide to Essential Personal Protective Equipment and Safety Protocols
For Researchers, Scientists, and Drug Development Professionals
O,O,O-Triethyl phosphorothioate is an organophosphate compound utilized in various research and development applications.[1][2] As with many organophosphates, this compound presents significant health hazards that necessitate stringent safety protocols to mitigate risk. This guide provides a detailed overview of the essential personal protective equipment (PPE), handling procedures, and emergency responses to ensure the safe and effective use of this compound in a laboratory setting.
Understanding the Risks: Hazard Identification
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[3][4]
-
Acute Toxicity, Inhalation (Category 1): Fatal if inhaled.[3][4]
Like other organophosphates, it is also a cholinesterase inhibitor, which can lead to a range of systemic effects if exposure occurs.[5][6] Therefore, a comprehensive approach to personal protection is paramount.
A Multi-Layered Defense: Engineering and Administrative Controls
Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense. Engineering and administrative controls are the primary methods for minimizing exposure.
-
Engineering Controls: this compound should always be handled in a certified chemical fume hood to control airborne concentrations.[7] General laboratory ventilation should also be maintained.
-
Administrative Controls: Access to areas where this chemical is used should be restricted. All personnel must be thoroughly trained on the hazards and proper handling procedures. Never work alone when handling highly toxic substances.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.
Eye and Face Protection
Given that this compound causes serious eye irritation, robust eye and face protection is mandatory.[3][4]
-
Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[8]
-
Enhanced Protection: A full-face shield should be worn in conjunction with safety goggles, especially when there is a risk of splashing or when handling larger quantities.
Skin Protection: The Right Gloves and Apparel
Preventing skin contact is a critical aspect of safe handling.
-
-
Nitrile Rubber: Offers good resistance to a range of chemicals, including many pesticides.[3][9]
-
Butyl Rubber: Provides excellent protection against a wide variety of chemicals.[9]
-
Polyvinyl Chloride (PVC): Can be a suitable option, offering good resistance to some organophosphates.[10]
It is imperative to consult the glove manufacturer's chemical resistance guide for specific information.[11] Always inspect gloves for any signs of degradation or punctures before use. For tasks with a high risk of splashing, consider double-gloving.
-
-
Protective Clothing: A flame-resistant laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or spills, chemical-resistant coveralls should be worn.[8]
Respiratory Protection: A Critical Barrier
The high inhalation toxicity of this compound makes respiratory protection a non-negotiable aspect of its safe handling.[3][4] The level of respiratory protection required will depend on the potential for airborne exposure.
| Scenario | Recommended Respiratory Protection | Assigned Protection Factor (APF) |
| Low concentration, well-ventilated fume hood | Half-mask or full-facepiece air-purifying respirator (APR) with organic vapor (OV) cartridges. | 10 (half-mask) or 50 (full-face) |
| Potential for higher concentrations or in case of a small spill | Powered Air-Purifying Respirator (PAPR) with organic vapor cartridges and a full facepiece, hood, or helmet. | 25 (loose-fitting) to 1000 (tight-fitting) |
| Emergency situations (e.g., large spill, unknown concentrations) | Self-Contained Breathing Apparatus (SCBA) with a full facepiece operated in a positive-pressure mode. | 10,000 |
Source: Adapted from OSHA and NIOSH guidelines.[12][13]
It is essential to have a comprehensive respiratory protection program in place, including fit-testing, training, and a cartridge change-out schedule.[14]
Procedural Guidance: From Handling to Disposal
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Step-by-Step Handling Procedure
Caption: A streamlined workflow for the safe handling of this compound.
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent secondary exposure and environmental contamination.
-
Personnel Decontamination: In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[15][16] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7]
-
Equipment and Surface Decontamination: Work surfaces should be decontaminated after each use. A solution of sodium hypochlorite (bleach) or sodium carbonate (washing soda) can be effective for decontaminating organophosphates.[16]
-
Waste Disposal: All waste contaminated with this compound, including empty containers and used PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[9][17] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[18]
Emergency Response: Be Prepared
In the event of an exposure or spill, a swift and informed response is crucial.
First Aid for Exposure
Caption: Immediate first aid procedures following exposure to this compound.
Anyone experiencing symptoms of organophosphate poisoning, such as headache, dizziness, nausea, or blurred vision, after potentially being exposed should seek immediate medical attention.[19][20]
Spill Response
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and institutional safety personnel.
-
Isolate: Secure the area to prevent entry.
-
Decontaminate (if trained): Only personnel with the proper training and PPE should attempt to clean up a spill. Use an absorbent material to contain the spill, then decontaminate the area as described above.[21]
By adhering to these stringent safety protocols and utilizing the appropriate personal protective equipment, researchers can safely handle this compound and minimize the risk of exposure.
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PubChem. O,O',O''-Triethyl phosphorothioate. National Center for Biotechnology Information. [Link]
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University of Florida IFAS Extension. Pesticide Decontaminants. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
